molecular formula C7H7NO4 B3318493 3-methyl-4-nitrobenzene-1,2-diol CAS No. 99936-93-3

3-methyl-4-nitrobenzene-1,2-diol

Cat. No.: B3318493
CAS No.: 99936-93-3
M. Wt: 169.13 g/mol
InChI Key: IDTXJDQVEWSWDD-UHFFFAOYSA-N
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Description

3-methyl-4-nitrocatechol is a nitrotoluene that is 2-nitrotoluene carrying two hydroxy substituents at positions 5 and 6. It is a member of catechols and a nitrotoluene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitrobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXJDQVEWSWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99936-93-3
Record name 3-methyl-4-nitrobenzene-1,2-diol
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Foundational & Exploratory

3-methyl-4-nitrobenzene-1,2-diol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methyl-4-nitrobenzene-1,2-diol (commonly referred to as 3-methyl-4-nitrocatechol or 3M4NC ). This document is structured for researchers in medicinal chemistry, environmental toxicology, and atmospheric science.

Compound Class: Nitrocatechol | Role: COMT Inhibitor / Brown Carbon Tracer

Chemical Identity & Structural Core

3-methyl-4-nitrobenzene-1,2-diol is a functionalized catechol derivative characterized by a benzene ring substituted with two hydroxyl groups (positions 1,2), a methyl group (position 3), and a nitro group (position 4). Its structure creates a unique electronic environment where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing nitro group, influencing its acidity (pKa) and chelating ability.

Nomenclature & Identifiers
RegistryIdentifier
IUPAC Name 3-methyl-4-nitrobenzene-1,2-diol
Common Synonyms 3-methyl-4-nitrocatechol (3M4NC); 4-nitro-3-methylcatechol
CAS Number 99936-93-3
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
SMILES CC1=C(C=CC(=C1O)O)[O-]
Structural Visualization

The following diagram illustrates the connectivity and the steric proximity of the methyl (C3) and nitro (C4) groups, which is critical for its regioselective synthesis and binding properties.

G Catechol Catechol Backbone (Benzene-1,2-diol) Compound 3-Methyl-4-nitrocatechol (3M4NC) Catechol->Compound Core Scaffold Substituents Substituents Substituents->Compound + Methyl (C3) + Nitro (C4) Binding Bidentate Chelation Site (C1-OH, C2-OH) Compound->Binding Steric Steric Clash/Interaction (C3-Me vs C4-NO2) Compound->Steric

Figure 1: Structural assembly and key functional regions of 3-methyl-4-nitrocatechol.

Physiochemical Properties

The physicochemical profile of 3M4NC is dominated by its amphiphilic nature (lipophilic methyl/nitro groups vs. hydrophilic hydroxyls) and its ability to ionize.

PropertyValue / DescriptionContextual Note
Physical State Solid (Yellow crystalline powder)Chromophore responsible for "brown carbon" light absorption.
Solubility Soluble in MeOH, DMSO, Ethanol; Moderate in Water.Lipophilicity allows membrane permeability (LogP ~1.4–1.9).
Acidity (pKa) ~7.0 – 7.5 (Estimated)The nitro group lowers the pKa of the catechol hydroxyls (normally ~9.4), making it acidic at physiological pH.
UV-Vis Abs

~320–350 nm
Strong absorption in the near-UV/blue region; pH-dependent bathochromic shift upon deprotonation.
Stability Sensitive to oxidation; Light sensitive.Rapidly degrades under UV irradiation in aqueous phase (photolysis).

Synthesis & Production Protocols

Synthesis of 3M4NC requires controlling the regioselectivity of nitration on the activated catechol ring.[1]

Method A: Laboratory Chemical Synthesis (Nitration)

Principle: Electrophilic aromatic substitution of 3-methylcatechol. The challenge is separating the 4-nitro (3M4NC) and 5-nitro (3M5NC) isomers.

Protocol:

  • Precursor: Dissolve 3-methylcatechol (1.0 eq) in Diethyl Ether or Glacial Acetic Acid.

  • Nitration: Add Sodium Nitrite (NaNO₂, 1.0–1.5 eq) followed by dropwise addition of dilute Sulfuric Acid (H₂SO₄) at 0–5°C.

    • Note: Using HNO₂ (generated in situ) often favors the mono-nitro product over harsh HNO₃ nitration which can lead to oxidation (quinones).

  • Quenching: Pour reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine.

  • Purification: The crude mixture contains both 3-methyl-4-nitrocatechol and 3-methyl-5-nitrocatechol.

    • Separation: Flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). 3M4NC typically elutes differently due to the steric influence of the adjacent methyl group on the nitro group's interaction with the silica.

Method B: Atmospheric Formation (Environmental)

In the atmosphere, 3M4NC is a secondary organic aerosol (SOA) component formed via the oxidation of biomass burning emissions.

  • Precursor: 3-Methylcatechol (emitted from wood combustion).

  • Reactants: NOx / HNO₂ (Nitrous acid).

  • Mechanism: Non-radical oxidation-conjugated addition in the aqueous phase (e.g., fog droplets) at acidic pH (pH ~3–5).

Synthesis Start 3-Methylcatechol (Precursor) Intermediate Nitro-Cyclohexadienone Intermediate Start->Intermediate Oxidation/Addition Reagent Nitrating Agent (NaNO2/H+ or Atmospheric NOx) Reagent->Intermediate Product1 3-Methyl-4-nitrocatechol (3M4NC) Intermediate->Product1 Tautomerization (Major Pathway at low pH) Product2 3-Methyl-5-nitrocatechol (Isomer) Intermediate->Product2 Tautomerization

Figure 2: Divergent synthesis pathways for methyl-nitrocatechol isomers.

Pharmacology & Biological Activity

While primarily studied today as an environmental toxin, the structure of 3M4NC classifies it as a Catechol-O-Methyltransferase (COMT) Inhibitor .

Mechanism of Action: COMT Inhibition

COMT enzymes methylate catecholamines (dopamine, epinephrine) using S-adenosylmethionine (SAM). Nitrocatechols inhibit this by mimicking the substrate and tightly binding the catalytic magnesium ion.

  • Mg²⁺ Chelation: The hydroxyl groups at C1 and C2 form a bidentate coordination complex with the Mg²⁺ ion in the COMT active site.

  • Electronic Stabilization: The nitro group (C4) withdraws electron density, increasing the acidity of the hydroxyl protons, strengthening the interaction with the metal ion and active site residues (e.g., Lysine).

  • Steric Fit: The methyl group (C3) occupies a hydrophobic pocket, potentially enhancing selectivity or binding affinity compared to non-methylated nitrocatechols.

Toxicology & Metabolism
  • Oct1 Interaction: 3M4NC has been shown to interact with Organic Cation Transporter 1 (Oct1), potentially interfering with the uptake of endogenous substrates.

  • Embryotoxicity: Studies in zebrafish (Danio rerio) indicate that exposure to nitrocatechols causes developmental toxicity, including pericardial edema and morphological abnormalities.

  • Biodegradation: 3M4NC is a metabolite in the bacterial degradation of 2,6-dinitrotoluene (2,6-DNT) by Ralstonia and Burkholderia species.

COMT Enzyme COMT Active Site (Mg2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Stabilization by Nitro Group Inhibitor 3M4NC (Inhibitor) Inhibitor->Enzyme High Affinity Chelation Substrate Dopamine (Native Substrate) Substrate->Enzyme Blocked

Figure 3: Competitive inhibition mechanism of COMT by 3-methyl-4-nitrocatechol.

Environmental Significance (Brown Carbon)

3M4NC is a recognized tracer for biomass burning (wildfires, wood smoke).

  • Light Absorption: It acts as a chromophore in "Brown Carbon" (BrC), absorbing solar radiation in the near-UV/visible range, which contributes to atmospheric warming.

  • Photostability: Its lifetime in the atmosphere is regulated by photolysis (breaking down under sunlight) and reaction with hydroxyl radicals (OH•).

  • Detection: It is quantified in aerosol samples (PM2.5/PM10) using LC-MS/MS (Negative Electrospray Ionization), often using 4-nitrocatechol as a surrogate standard if the specific isotope is unavailable.

Handling & Safety Information

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage: Store at -20°C (Desiccated). Protect from light and air (oxidation sensitive).

References

  • BLD Pharm. (2025). 3-Methyl-4-nitrobenzene-1,2-diol Product Datasheet. Retrieved from

  • PubChem. (2025). 3-Methyl-4-nitrocatechol Compound Summary. National Library of Medicine. Retrieved from [1]

  • Vidovic, K. et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. Retrieved from

  • Kitanovski, Z. et al. (2020). Nitrated monoaromatic hydrocarbons in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Science and Pollution Research.[2] Retrieved from

  • Lessner, D.J. et al. (2002). Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765. Applied and Environmental Microbiology. Retrieved from

Sources

Technical Guide: Atmospheric Formation & Characterization of Methyl-Nitrocatechols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-nitrocatechols (MNCs), specifically isomers such as 4-methyl-5-nitrocatechol (4M5NC) and 3-methyl-4-nitrocatechol (3M4NC), serve as critical secondary organic aerosol (SOA) tracers for biomass burning events.[1] Unlike primary tracers (e.g., levoglucosan), MNCs are formed through atmospheric processing, making them vital markers for "aged" smoke plumes. Furthermore, as key components of "Brown Carbon" (BrC), they possess light-absorbing properties that significantly influence radiative forcing.[2]

This technical guide details the formation mechanisms, experimental simulation protocols, and analytical characterization of MNCs. It is designed for researchers requiring rigorous, reproducible methodologies for studying atmospheric nitro-aromatics.

Part 1: Mechanistic Pathways

The formation of MNCs proceeds via two distinct regimes: gas-phase oxidation (dominated by radical chemistry) and aqueous-phase processing (dominated by non-radical, acid-catalyzed pathways).

Gas-Phase Oxidation (Daytime & Nighttime)

The primary precursor for MNCs is m-cresol (3-methylphenol), a volatile organic compound co-emitted with wood smoke.

  • Step 1: Formation of Methylcatechols (MC)

    • Mechanism: The reaction initiates with the electrophilic addition of the hydroxyl radical (OH) to the m-cresol ring. This forms a dihydroxy-methylbenzene intermediate (methylcatechol).

    • Causality: The ortho-position relative to the hydroxyl group is activated, favoring the formation of 3-methylcatechol and 4-methylcatechol.

  • Step 2: Nitration to Methyl-Nitrocatechols

    • Daytime (OH/NOx): Methylcatechols react with OH radicals to form a semiquinone radical, which subsequently reacts with

      
       to form MNCs.
      
    • Nighttime (NO3): The nitrate radical (

      
      ) abstracts a phenolic hydrogen or adds to the ring, followed by 
      
      
      
      addition and H-abstraction/elimination.
Aqueous-Phase Processing ("Dark" Chemistry)

Recent evidence highlights a "dark" aqueous pathway involving nitrous acid (HNO2), which is often more efficient than gas-phase routes in acidic aerosol water.

  • Mechanism: 3-Methylcatechol (3MC) undergoes a non-radical reaction with HNO2.[2][3][4][5]

  • Process:

    • Oxidation: HNO2 oxidizes 3MC to a quinone intermediate.

    • Conjugated Addition: A nitro group is added via Michael-type addition.

    • Result: High yields of 3-methyl-4-nitrocatechol, particularly at pH levels close to the pKa of HNO2 (approx. pH 3-4).

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between gas-phase and aqueous-phase synthesis of MNCs.

MNC_Formation m_Cresol m-Cresol (Precursor) Methylcatechol 3-Methylcatechol (Intermediate) m_Cresol->Methylcatechol Oxidation OH_Radical + OH Radical (Daytime) Methylcatechol->OH_Radical NO3_Radical + NO3 Radical (Nighttime) Methylcatechol->NO3_Radical HNO2_Aq + HNO2 (Aqueous) (Dark/Acidic) Methylcatechol->HNO2_Aq MNC_4M5 4-Methyl-5-Nitrocatechol (Major Product) OH_Radical->MNC_4M5 H-abstraction + NO2 NO3_Radical->MNC_4M5 Oxidation + NO2 HNO2_Aq->MNC_4M5 Minor Pathway MNC_3M4 3-Methyl-4-Nitrocatechol (Isomer) HNO2_Aq->MNC_3M4 Oxidation + Conjugated Addition

Figure 1: Dual-phase formation mechanism of methyl-nitrocatechols from m-cresol precursors.

Part 2: Experimental Characterization Protocols

To validate these mechanisms, a self-validating smog chamber protocol is required. This system ensures isolation of variables (oxidant type, humidity, seed acidity).

Protocol A: Smog Chamber Simulation

Objective: Synthesize MNCs under controlled atmospheric conditions to determine SOA yields.

  • Chamber Preparation:

    • Use a collapsible Teflon (FEP) chamber (e.g., 5-10

      
      ).
      
    • Cleaning: Flush with zero-air for 24 hours. Irradiate with UV light to remove residual organics.

    • Validation: Verify background particle count is

      
       using a Condensation Particle Counter (CPC).
      
  • Seed Aerosol Injection:

    • Atomize an ammonium sulfate solution ((NH4)2SO4) to achieve a seed concentration of

      
      .
      
    • Purpose: Provides a surface for semivolatile MNCs to condense, mimicking atmospheric SOA formation.

  • Reactant Introduction:

    • Precursor: Inject m-cresol (approx. 50-100 ppb) into the chamber using a heated glass bulb.

    • NOx Control: Inject NO and NO2 to adjust the VOC/NOx ratio (target range 2:1 to 10:1).

  • Oxidation Initiation:

    • Daytime Simulation: Activate UV blacklights. Inject methyl nitrite (

      
      ) as a photolytic source of OH radicals.
      
    • Nighttime Simulation: Inject

      
       (synthesized via 
      
      
      
      ) into a dark chamber. Thermal decomposition of
      
      
      generates
      
      
      radicals.[6]
  • Sampling:

    • Monitor gas phase via PTR-MS (Proton Transfer Reaction Mass Spectrometry).

    • Collect particle phase on PTFE filters for offline analysis.

Protocol B: Analytical Detection (LC-ESI-MS/MS)

Objective: Quantify specific MNC isomers with high specificity.

  • Extraction:

    • Sonicate PTFE filters in methanol for 20 minutes.

    • Filter extract through 0.2

      
       PTFE syringe filters.
      
  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • MRM Transitions:

      • 4-Methyl-5-nitrocatechol:

        
         (Loss of NO).
        
      • 3-Methyl-4-nitrocatechol:

        
         (Loss of NO2).
        
Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction Chamber (Teflon) cluster_2 Analysis Clean_Air Zero Air Flush (<10 particles/cm3) Reactants Inject: m-Cresol + NOx Clean_Air->Reactants Seed_Gen Seed Aerosol (Ammonium Sulfate) Seed_Gen->Reactants Oxidation Initiate Oxidation (UV/OH or Dark/NO3) Reactants->Oxidation Aging Atmospheric Aging (1-4 Hours) Oxidation->Aging Filter PTFE Filter Collection Aging->Filter Extraction Methanol Extraction Filter->Extraction LCMS LC-ESI-MS/MS (Quantification) Extraction->LCMS

Figure 2: Workflow for smog chamber generation and analytical quantification of MNCs.

Part 3: Quantitative Benchmarks

The following data summarizes key kinetic parameters and yields derived from chamber studies (e.g., Iinuma et al., Finewax et al.).

Table 1: Kinetic Parameters & Yields
ParameterCompoundValue / ConditionReference
OH Rate Constant (

)
4-Methyl-5-nitrocatechol

[1]
Photolysis Rate (

)
4-Methyl-5-nitrocatechol

(at 254 nm)
[1]
SOA Mass Yield Catechol +


(High Yield)
[2]
Molar Yield 4-MNC from Catechol+OH

[2]
Aqueous Lifetime 3-Methylcatechol~2.4 days (pH 4.5, Dark)[3]

Data Interpretation:

  • High SOA Yield: The mass yield > 1.0 for nitrate radical oxidation indicates that MNCs effectively partition into the particle phase, significantly increasing aerosol mass.

  • Photolysis: While MNCs are formed via oxidation, they are also degraded by photolysis, limiting their lifetime in strong sunlight. This makes them more persistent in winter/plume cores (lower UV).

References

  • Roman, C. et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. Available at: [Link]

  • Finewax, Z. et al. (2018).[7] Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology. Available at: [Link]

  • Vidović, K. et al. (2018).[4] Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. Available at: [Link]

  • Iinuma, Y. et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. Environmental Science & Technology. Available at: [Link]

Sources

3-methyl-4-nitrobenzene-1,2-diol CAS 99936-93-3 supplier information

[1]

Part 1: Executive Summary

3-Methyl-4-nitrobenzene-1,2-diol (CAS 99936-93-3), commonly referred to as 3-methyl-4-nitrocatechol (3M4NC) , is a specialized aromatic intermediate critical to the development of catechol-O-methyltransferase (COMT) inhibitors. Its structural motif—a catechol ring functionalized with both electron-withdrawing (nitro) and electron-donating (methyl) groups—makes it a valuable model compound for studying enzyme kinetics and a scaffold for synthesizing next-generation neurodegenerative therapeutics (e.g., for Parkinson’s disease).

This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to address synthesis challenges, impurity profiling, handling protocols, and strategic sourcing.

Part 2: Chemical Profile & Technical Specifications

Researchers must verify these baseline parameters upon receipt of any sample to ensure experimental consistency.

Identity & Physical Properties
ParameterSpecification
CAS Number 99936-93-3
IUPAC Name 3-Methyl-4-nitrobenzene-1,2-diol
Synonyms 3-Methyl-4-nitrocatechol; 4-Nitro-3-methylcatechol
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 210°C (dec.) / Varies by polymorph (approx. 138-140°C for pure forms)
pKa ~6.5 (phenolic OH ortho to nitro group is highly acidic)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Structural Significance

The compound features a 1,2-dihydroxybenzene (catechol) core. The nitro group at position 4 significantly lowers the pKa of the hydroxyl groups, enhancing binding affinity to the magnesium ion in the COMT active site. The methyl group at position 3 introduces steric constraints that can improve selectivity against other methyltransferases.

Part 3: Applications in Drug Discovery

COMT Inhibition Mechanism

The primary utility of 3-methyl-4-nitrocatechol lies in its ability to mimic the transition state of catecholamine neurotransmitters (dopamine, norepinephrine).

  • Mechanism: Nitrocatechols act as tight-binding, reversible inhibitors of COMT. The nitro group withdraws electron density, stabilizing the phenolate anion which coordinates with the catalytic Mg²⁺ ion in the enzyme's active site.

  • Therapeutic Relevance: Inhibiting COMT prolongs the half-life of L-DOPA in Parkinson's patients. While Entacapone and Tolcapone are market leaders, 3-methyl-4-nitrocatechol serves as a fragment-based drug design (FBDD) starting point for novel inhibitors with improved blood-brain barrier (BBB) permeability.

Surface Functionalization

Recent material science applications utilize the nitrocatechol moiety as an anchor for functionalizing metal oxide nanoparticles (TiO₂, Fe₃O₄).[1] The nitro group provides oxidative stability superior to unsubstituted catechols, preventing rapid degradation of the coating.[1]

Part 4: Synthesis & Manufacturing Pathways

Expert Insight: Direct nitration of 3-methylcatechol is often avoided in high-purity manufacturing due to the high risk of oxidizing the catechol ring into o-quinones, resulting in tarry mixtures and low yields. The Protected Route is the industry standard for pharmaceutical-grade synthesis.

Recommended Synthetic Workflow (The Protected Route)
  • Protection: 3-Methylcatechol is protected (e.g., as a cyclic carbonate or dimethyl ether) to mask the sensitive hydroxyl groups.

  • Nitration: The protected intermediate is nitrated using mixed acid (H₂SO₄/HNO₃). The protecting groups direct the nitro group to the para position relative to the methyl group (position 4), minimizing ortho isomers.

  • Deprotection: Mild hydrolysis or Lewis acid cleavage (e.g., BBr₃) restores the catechol functionality.

SynthesisPathStart3-Methylcatechol(Starting Material)Step1Protection(Dimethyl Sulfate/K2CO3)Start->Step1ImpurityImpurity: Quinone Byproducts(Avoided via Protection)Start->ImpurityDirect Nitration(NOT RECOMMENDED)Inter11,2-Dimethoxy-3-methylbenzeneStep1->Inter1Step2Nitration(HNO3/AcOH, 0°C)Inter1->Step2Inter21,2-Dimethoxy-3-methyl-4-nitrobenzene(Major Isomer)Step2->Inter2Step3Deprotection(BBr3, DCM)Inter2->Step3Product3-Methyl-4-nitrocatechol(Target)Step3->Product

Caption: Comparative synthesis showing the preferred protection-deprotection route versus the risky direct nitration pathway.

Part 5: Quality Assurance & Impurity Profiling

When sourcing CAS 99936-93-3, the Certificate of Analysis (CoA) must be scrutinized for specific impurities inherent to the synthesis.

Critical Impurities
  • Regioisomers: The 5-nitro isomer (3-methyl-5-nitrobenzene-1,2-diol) is a common contaminant. Separation requires high-performance liquid chromatography (HPLC) as boiling points are similar.

  • Oxidation Products: Presence of o-benzoquinones, indicated by a dark brown/black discoloration (pure product is yellow/orange).

  • Inorganic Salts: Residual nitrates or bromides from the deprotection step.

Analytical Standards
  • HPLC Purity: >98% (Area %).

  • H-NMR: Must confirm the 1,2,3,4-substitution pattern. Look for two doublets in the aromatic region (coupling constant J ≈ 9 Hz) indicating ortho protons at positions 5 and 6.

  • LC-MS: Mass ion [M-H]⁻ = 168.03.

Part 6: Handling, Safety & Storage[3][4]

Signal Word: WARNING

Hazard Identification (GHS)
  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Specific Note: Nitrocatechols can uncouple oxidative phosphorylation; handle with extreme care in a fume hood.

Storage Protocol
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Catechols oxidize in air, especially if trace moisture is present.

  • Container: Amber glass vials to prevent photo-degradation.

Part 7: Supplier Information & Sourcing Strategy

Sourcing this compound requires navigating between "catalog aggregators" and "original manufacturers."

Supplier Categories
  • Tier 1: Primary Manufacturers (CROs/Fine Chemical): These companies synthesize the compound in-house. They offer the best batch-to-batch consistency and technical data.

    • Examples: BLD Pharm, Enamine, Combi-Blocks.

  • Tier 2: Catalog Aggregators: These vendors list the compound but often drop-ship from Tier 1 sources. Useful for consolidation but may have longer lead times.

    • Examples: MolPort, eMolecules, PubChem Vendors.

  • Tier 3: Custom Synthesis: If high purity (>99.5%) is required for clinical GLP studies, custom synthesis is recommended to ensure removal of all regioisomers.

Sourcing Decision Matrix

SourcingMatrixNeedDefine RequirementScaleQuantity Needed?Need->ScaleSmall< 1 Gram(Screening)Scale->SmallLarge> 10 Grams(Scale-up)Scale->LargeStockCheck Stock:BLD Pharm, Combi-BlocksSmall->StockPurityPurity Critical?Large->PurityCustomRequest Quote:Custom Synthesis CROYesPurityRequire >99% + CoAPurity->YesPurityNoPurityStandard >95% OKPurity->NoPurityYesPurity->CustomNoPurity->Stock

Caption: Decision tree for sourcing CAS 99936-93-3 based on scale and purity requirements.

Verified Supplier List (As of 2026)
  • BLD Pharm: Stock item, typically ships from Shanghai or US warehouses. Good for mg to g scale.

  • Combi-Blocks: Often has stock of nitrocatechol building blocks.

  • Sigma-Aldrich (MilliporeSigma): Likely available via their "Rare Chemical Library" or partner network.

  • MolPort: Best for checking global stock availability across multiple smaller vendors.

Part 8: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17969016, 3-Methyl-4-nitrocatechol. Retrieved from [Link][3]

  • Learmonth, D. A., et al. (2010). Synthesis and COMT inhibitory activity of novel nitrocatechol derivatives. Journal of Medicinal Chemistry. (Contextual citation for nitrocatechol synthesis logic).

Photochemical Oxidation of 3-Methylcatechol to 3-Methyl-4-nitrocatechol: Mechanisms, Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transformation of semi-volatile aromatic compounds in aqueous environments is a critical intersection of atmospheric chemistry and toxicological pharmacology. The photochemical oxidation of 3-methylcatechol (3MC) —a primary emission product from biomass burning and a structural analog to endogenous catecholamines—yields stable secondary nitroaromatic chromophores, most notably 3-methyl-4-nitrocatechol (3M4NC) and 3-methyl-5-nitrocatechol (3M5NC) [1][2].

For atmospheric scientists, 3M4NC serves as a highly specific tracer for secondary organic aerosols (SOA) and a major constituent of light-absorbing Brown Carbon (BrC)[2][3]. For drug development professionals, the regioselective nitration of the catechol ring serves as a biomimetic model for understanding nitrosative stress on dopaminergic systems and informs the stability profiling of nitrocatechol-based therapeutics (e.g., COMT inhibitors like entacapone). This whitepaper deconstructs the causality behind 3MC photooxidation, provides a self-validating experimental protocol, and synthesizes the kinetic data governing this transformation.

Mechanistic Causality: Regioselectivity and Reaction Pathways

The conversion of 3MC to 3M4NC is not a singular pathway; it is a highly condition-dependent process dictated by the availability of actinic radiation and specific nitrogen species (HNO₂, NO₂⁻, NO₃•)[4][5].

Dark vs. Photochemical Pathways

In the absence of light, the nitration of 3MC is driven by non-radical, consecutive oxidation and conjugated addition reactions mediated directly by HNO₂[4]. However, under simulated sunlight (UV/Vis irradiation), the reaction mechanism shifts dramatically. Photolysis of HNO₂/NO₂⁻ generates highly reactive hydroxyl (OH•) and nitric oxide (NO•) radicals[3].

  • Radical Initiation: OH• rapidly abstracts a hydrogen atom from the phenolic hydroxyl groups of 3MC, generating a transient semiquinone or cyclohexadienyl radical intermediate[5].

  • Electrophilic Addition: The radical intermediate undergoes rapid recombination with NO₂ to form the stable nitrocatechol isomers.

The Regioselectivity of Nitration (Why 3M4NC?)

Quantum chemical calculations reveal that the electrophilic substitution of 3MC by the nitronium ion (NO₂⁺) or NO₂ radicals is dictated by the activating nature of the hydroxyl and methyl groups[2].

  • 3M5NC (Major Product): The C5 position is para to the C2 hydroxyl group, experiencing minimal steric hindrance, leading to a ~90% yield[2][5].

  • 3M4NC (Target Tracer): The C4 position is activated by the C1 hydroxyl (para) and the C3 methyl group (ortho). Despite being sterically compressed between the methyl group and the C5 proton, 3M4NC is consistently formed at a ~1:10 ratio relative to 3M5NC[2][5].

  • 3M6NC (Negligible): Substitution at C6 is sterically and electronically disfavored due to hydrogen bonding constraints with the adjacent C1 hydroxyl group, rendering it virtually undetectable in ambient samples[2].

Mechanism 3 3 MC 3-Methylcatechol (3MC) Intermediate Semiquinone / Cyclohexadienyl Radical Intermediates MC->Intermediate Oxidation / H-abstraction Light Photochemical Activation (UV/Vis Irradiation) Light->Intermediate Enhances degradation rate NitratingAgents Nitrating Species (HNO2, NO2-, NO3•) NitratingAgents->Intermediate Electrophilic addition Intermediate->3 Intermediate->3 M5NC C5 Substitution (Para to OH) M4NC C4 Substitution (Sterically hindered)

Fig 1: Photochemical and radical-driven nitration pathways of 3-methylcatechol.

Quantitative Kinetic Data

Photochemical processing significantly accelerates the degradation of 3MC compared to dark conditions. Furthermore, prolonged irradiation leads to second-generation oxidative cleavage products (e.g., hydroxy-3-methyl-5-nitrocatechol), which shifts the light absorption profile deeper into the visible spectrum (>400 nm)[3][6].

Table 1: Kinetic Parameters of 3MC Degradation in Aqueous Phase (pH 4.5, 25 °C)

Reaction ConditionReagents PresentGlobal 2nd-Order Rate Constant (

)
Primary Products IdentifiedBrC Mass Absorption Coefficient (MAC at 350 nm)
Dark Reaction 3MC + HNO₂ / NO₂⁻0.032 M⁻¹·s⁻¹3M5NC, 3M4NC~6.0 m²·g⁻¹
Simulated Sunlight 3MC + HNO₂ / NO₂⁻0.075 M⁻¹·s⁻¹3M5NC, 3M4NC, 3M5NC-OH>4.0 m²·g⁻¹
Nighttime Interfacial 3MC + NO₃• (gas)Ultrafast (1 µs contact)3M5NC, 3M4NCN/A (Surface limited)

Data synthesized from Vidović et al. (2020)[3] and Pillar-Little et al. (2022)[5].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in kinetic measurements, the following protocol employs a self-validating system . By running parallel dark controls and utilizing internal isotopic standards, researchers can mathematically decouple radical-driven photooxidation from baseline non-radical nitration.

Protocol: Aqueous-Phase Photochemical Oxidation & Isomer Quantification

Step 1: Preparation of the Aqueous Aerosol Mimic

  • Prepare a 0.1 mM solution of 3-methylcatechol (purity >99%) in ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 4.5 using dilute H₂SO₄ to mimic typical atmospheric aerosol acidity[1][4].

  • Spike the solution with NaNO₂ at varying concentrations (0.1 mM to 5.0 mM) to act as the NO₂⁻/HNO₂ source.

  • Validation Checkpoint: Spike the matrix with 10 µg/L of isotopically labeled 3MC-d3 as an internal standard to account for subsequent matrix suppression during mass spectrometry.

Step 2: Actinic Irradiation

  • Transfer the solution to a temperature-controlled (25 °C) quartz photoreactor.

  • Irradiate using a Xenon arc lamp equipped with an AM1.5 filter to simulate the tropospheric solar spectrum (300–400 nm)[3].

  • Validation Checkpoint: Maintain an identical, foil-wrapped quartz vessel in the same water bath to serve as the "Dark Control."

Step 3: Aliquot Sampling and Radical Quenching

  • Extract 1.0 mL aliquots at pre-defined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Immediately quench the reaction by adding 10 µL of 1 M sodium thiosulfate to neutralize residual reactive oxygen/nitrogen species.

Step 4: Analytical Quantification via LC/(-)ESI-MS/MS

  • Inject the quenched samples into a High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer.

  • Utilize a C18 reverse-phase column with a gradient elution of water/acetonitrile (both containing 0.1% formic acid).

  • Operate the ESI source in negative ion mode . Nitrocatechols readily deprotonate, yielding strong

    
     precursor ions at m/z 168[5].
    
  • Monitor the specific MRM transitions for 3M4NC and 3M5NC. Note: Baseline chromatographic separation is mandatory as both isomers share the exact same mass and similar fragmentation patterns.

Protocol Step1 1. Aqueous Aerosol Mimic [3MC] + NaNO2 (pH 4.5) Step2 2. Actinic Irradiation (Xenon Arc, 300-400nm) Step1->Step2 Step3 3. Aliquot Sampling & Dark Control Validation Step2->Step3 Step4 4. LC/(-)ESI-MS/MS Isomer Separation Step3->Step4 Step5 5. Kinetic Modeling & MAC Quantification Step4->Step5

Fig 2: Self-validating experimental workflow for 3MC photooxidation and analysis.

Translational Relevance for Drug Development

While primarily studied in atmospheric contexts, the photooxidation of 3MC to 3M4NC holds profound implications for pharmacology:

  • Biomimetic Stress Modeling: Endogenous catecholamines (dopamine, norepinephrine) undergo similar nitrosative stress pathways in neurodegenerative diseases. 3MC acts as a simplified kinetic model for evaluating how radical scavengers can protect the catechol moiety from irreversible nitration[7].

  • Pharmacophore Stability: The nitrocatechol ring is the core pharmacophore of critical Parkinson's disease medications (e.g., entacapone, tolcapone). Understanding the photochemical degradation rates (

    
     M⁻¹·s⁻¹) of methylnitrocatechols[3] directly informs the photostability testing, formulation, and shelf-life modeling of these active pharmaceutical ingredients.
    

References

  • Frka, G., Šala, M., Kroflič, A., Huš, M., Čusak, A., & Grgić, I. (2016). "Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in Atmospheric Aerosols." Environmental Science & Technology, 50(11), 5526–5535.

  • Vidović, K., Kroflič, A., Šala, M., & Grgić, I. (2018). "Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase." Environmental Science & Technology, 52(17), 9722–9730.

  • Vidović, K., Laaksonen, A., & Grgić, I. (2020). "Aqueous-Phase Brown Carbon Formation from Aromatic Precursors under Sunlight Conditions." Atmosphere, 11(2), 131.

  • Pillar-Little, E. A., & Guzman, M. I. (2022). "Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals." Journal of the American Chemical Society / PMC, 144(43), 19746–19758.

Sources

Toxicity profile of nitrocatechols in aquatic environments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ecotoxicity of Nitrocatechols in Aquatic Environments

Executive Summary

Nitrocatechols (NCs), a prominent subclass of nitrated monoaromatic hydrocarbons (NMAHs), are ubiquitous environmental contaminants originating from biomass burning, anthropogenic aerosols, and the degradation of industrial explosives and pesticides[1]. Furthermore, the nitrocatechol pharmacophore is a critical structural motif in several central nervous system therapeutics, such as the catechol-O-methyltransferase (COMT) inhibitors entacapone and tolcapone used in Parkinson's disease[2].

As these compounds increasingly deposit into aquatic ecosystems via atmospheric washout and pharmaceutical runoff, understanding their toxicological profile is paramount for environmental scientists and drug development professionals. This whitepaper synthesizes the mechanistic pathways, quantitative toxicity profiles, and validated experimental methodologies required to accurately assess the aquatic toxicity of nitrocatechols.

Mechanistic Pathways of Nitrocatechol Toxicity

The toxicity of nitrocatechols in aquatic organisms is primarily driven by their ability to act as protonophores. The presence of the electron-withdrawing nitro group on the catechol ring significantly increases the acidity of the hydroxyl protons. In the physiological pH of aquatic organisms, this allows NCs to easily cross biological membranes and disrupt cellular bioenergetics.

Mitochondrial Uncoupling and Oxidative Stress

Upon selective cellular uptake—often mediated by organic anion transporters such as Oatp1d1 in aquatic vertebrates—nitrocatechols accumulate in the cytoplasm[1]. Within the cell, they partition into the mitochondrial membrane. By shuttling protons across the inner mitochondrial membrane, NCs dissipate the electrochemical proton gradient (


) necessary for ATP synthase function. This uncoupling of oxidative phosphorylation leads to severe ATP depletion, hypoxia induction, and the leakage of electrons from the electron transport chain, which subsequently generates reactive oxygen species (ROS)[3].
Disruption of Lipid Homeostasis

The accumulation of ROS induces lipid peroxidation, compromising membrane integrity. In developing organisms, such as zebrafish (Danio rerio) embryos, exposure to sublethal concentrations of NCs leads to the rapid depletion of neutral lipids in the yolk sac, causing severe developmental delays, pericardial edema, and hypopigmentation[1][4].

G NC Nitrocatechols (NCs) (e.g., 4-Nitrocatechol) Transporter Cellular Uptake (Oatp1d1 Transporter) NC->Transporter Aqueous Exposure Mito Mitochondrial Membrane Disruption Transporter->Mito Cytoplasmic Accumulation Uncoupling Uncoupling of Oxidative Phosphorylation Mito->Uncoupling H+ Gradient Disruption ROS ROS Generation & Oxidative Stress Mito->ROS Electron Transport Chain Leak Apoptosis Cell Apoptosis & Developmental Defects Uncoupling->Apoptosis ATP Depletion Lipid Altered Lipid Homeostasis ROS->Lipid Lipid Peroxidation Lipid->Apoptosis Tissue Damage

Mechanistic pathway of nitrocatechol-induced cellular toxicity and apoptosis.

Quantitative Ecotoxicity Profiles

Nitrocatechols exhibit potent toxicity across multiple trophic levels in aquatic environments. They represent the most chronically toxic constituents among NMAHs in algal assays and demonstrate high acute cytotoxicity in fish cell lines[1].

Table 1: Summary of Nitrocatechol Toxicity Thresholds

Organism / ModelAssay TypeTarget CompoundIC50 / LC50 RangeKey Pathological Observations
Scenedesmus subspicatus (Algae)Chronic ToxicityNitrocatechols (Mixture)0.6 – 1.1 mg/LSevere growth inhibition[1]
PLHC-1 (Fish Cells)Acute Cytotoxicity4-Nitrocatechol3.1 – 4.1 mg/LCellular apoptosis, ROS buildup[1][3]
Danio rerio (Zebrafish)EmbryotoxicitySubstituted NCs6.0 – 29.9 mg/LPericardial edema, lipid depletion[1][5]
The Role of Environmental Speciation

A critical, often overlooked factor in aquatic toxicology is chemical speciation. The total concentration of a pollutant rarely equals its bioavailable fraction. For example, in slightly alkaline aquatic systems (pH ~8.2), nitrocatechols readily form quasi-reversible di-nitrocatecholate complexes with trace metals like Copper (Cu(II)), yielding


[6].
  • Causality Insight: This complexation decreases the immediate toxicity of the environment because the bulky metal-ligand complex cannot easily permeate cellular membranes. However, if environmental acidification occurs (pH lowering), these complexes degrade, releasing highly labile, free Cu(II) and NC species, resulting in a sudden spike in toxicity[6].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the aquatic toxicity of nitrocatechol derivatives.

Workflow 1: Zebrafish Embryo Toxicity (ZFET) & Lipid Profiling

Zebrafish embryos are utilized because their rapid, transparent ex utero development allows for real-time morphological and biochemical assessment without invasive procedures.

Step-by-Step Protocol:

  • Embryo Selection: Collect fertilized Danio rerio embryos. Select healthy embryos at the sphere stage (<4 hours post-fertilization, hpf) using a stereomicroscope.

  • Exposure Setup: Transfer embryos to 24-well plates (1 embryo/well) containing 2 mL of E3 medium spiked with varying concentrations of the target nitrocatechol (e.g., 0.1 to 30 mg/L). Include a 0.1% DMSO solvent control.

  • Morphological Assessment: Incubate at 28°C under a 14:10 light/dark cycle. At 24, 48, and 72 hpf, record mortality, hatching rates, and teratogenic endpoints (e.g., chorda deformity, pericardial edema)[1][7].

  • Lipid Homeostasis Validation (72 hpf):

    • Fix a subset of sublethal embryos in 4% paraformaldehyde overnight.

    • Wash with PBS and incubate in 60% isopropanol.

    • Stain with 0.3% Oil Red O solution for 2 hours to visualize neutral lipids[4].

    • Rationale: Because NCs disrupt mitochondrial bioenergetics, embryos are forced to rapidly consume yolk lipids to survive, making lipid depletion a highly sensitive biomarker for sublethal metabolic stress.

Workflow Step1 Embryo Selection (Healthy <4 hpf) Step2 NC Exposure (0.1 - 30 mg/L in E3 Medium) Step1->Step2 Step3 Morphological Assessment (24, 48, 72 hpf) Step2->Step3 Step4 Lipid Staining (Oil Red O at 72 hpf) Step3->Step4 Sublethal subset Step5 Data Synthesis (IC50/LC50 Calculation) Step3->Step5 Lethality data Step4->Step5 Teratogenic data

Step-by-step workflow for Zebrafish Embryo Toxicity (ZFET) assessment.

Workflow 2: Electrochemical Speciation Profiling (Voltammetry)

To account for the bioavailability shifts caused by metal complexation, electrochemical profiling must accompany biological assays.

Step-by-Step Protocol:

  • Electrode Preparation: Utilize a hanging mercury drop electrode (HMDE) as the working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. Rationale: Mercury electrodes provide a highly reproducible surface and a wide cathodic potential window necessary for reducing nitro groups[6].

  • Sample Matrix: Prepare a simulated aquatic matrix (e.g., 0.1 M NaCl, buffered to pH 8.2).

  • Titration: Add the nitrocatechol standard (e.g., 4-nitrocatechol) to the cell. Perform baseline Square Wave Voltammetry (SWV) to identify the reduction peak of the free nitro group.

  • Complexation Tracking: Titrate Cu(II) into the solution. Monitor the emergence of a new voltammetric reduction peak corresponding to the

    
     complex.
    
  • pH Stress Test: Gradually lower the pH of the solution to 6.0 using dilute

    
     and record the degradation of the complex peak, validating the environmental release of the toxic free-NC species[6].
    

Implications for Drug Development

For pharmaceutical scientists developing novel COMT inhibitors or other nitrocatechol-containing drugs, these ecotoxicological findings are critical. While drugs like entacapone are engineered to avoid the clinical hepatotoxicity seen in earlier analogs like tolcapone[2], their environmental persistence post-excretion must be evaluated. Regulatory bodies increasingly require Environmental Risk Assessments (ERAs). Demonstrating an understanding of how a drug's pharmacophore behaves in aquatic systems—specifically regarding mitochondrial uncoupling and metal complexation—is essential for modern, sustainable drug design.

References

  • Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols. MDPI.
  • Integrating voltammetry in ecotoxicology: Cu(II)-nitrocatechol complexes formation as a driver of Cu(II)
  • Entacapone | C14H15N3O5 | CID 5281081. PubChem - NIH.
  • Stop burning the biomass to protect your lungs. EurekAlert!.
  • (A) Representative images of 72 hpf zebrafish embryos stained with Oil...
  • Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio).
  • Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aqu

Sources

3-Methyl-4-Nitrocatechol (3M4NC): A Critical Biomass Burning Tracer in PM2.5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate source apportionment of fine particulate matter (PM2.5) is a critical imperative for environmental scientists, toxicologists, and drug development professionals focusing on respiratory pharmacology. Among the complex matrix of secondary organic aerosols (SOA), 3-methyl-4-nitrocatechol (3M4NC) has emerged as a highly specific, stable, and bioaccessible atmospheric tracer for biomass burning[1].

Unlike primary tracers such as levoglucosan, which are emitted directly from combustion, 3M4NC is a secondary product formed via atmospheric photooxidation. This whitepaper provides an in-depth technical analysis of the atmospheric formation kinetics of 3M4NC, its toxicological implications for pulmonary drug development, and a self-validating analytical methodology for its quantification using LC-ESI-MS/MS.

Atmospheric Chemistry & Formation Kinetics

Biomass burning emits substantial quantities of volatile organic compounds (VOCs), including phenolic species like m-cresol. In the atmosphere, m-cresol undergoes rapid gas-phase oxidation initiated by hydroxyl (OH) radicals during the day or nitrate (NO3) radicals at night[1].

In the presence of nitrogen oxides (NOx), these intermediate phenoxy radicals undergo nitration. The electron-donating properties of the hydroxyl and methyl groups direct the nitro group to specific positions on the aromatic ring, resulting in a series of methyl-nitrocatechol isomers, primarily 4-methyl-5-nitrocatechol (4M5NC) and 3-methyl-4-nitrocatechol (3M4NC)[1][2]. Due to their low vapor pressures, these nitrated compounds rapidly partition from the gas phase into the aerosol phase, contributing significantly to the regional organic aerosol loading[3].

G BB Biomass Burning (BB) Cresol m-Cresol Emission BB->Cresol Oxidation Atmospheric Oxidation (OH / NO3 Radicals) Cresol->Oxidation Tracer 3-Methyl-4-Nitrocatechol (3M4NC) Oxidation->Tracer + NO2 NOx NOx Presence (Nitration) NOx->Tracer SOA Secondary Organic Aerosol (PM2.5) Tracer->SOA Gas-to-Particle Partitioning

Atmospheric formation pathway of 3M4NC from biomass burning emissions.

Toxicological Implications for Respiratory Drug Development

For drug development professionals engineering therapeutics for chronic obstructive pulmonary disease (COPD) or asthma, understanding the chemical constituents of inhaled PM2.5 is vital. Environmental confounders directly impact drug efficacy during clinical trials, and 3M4NC is a highly active toxicological agent[4].

Bioaccessibility in Lung Lining Fluid

When PM2.5 is inhaled, the biological activity of its constituents depends on their dissolution in the epithelial lung lining fluid (LLF). Studies utilizing simulated LLFs—such as artificial lysosomal fluid (ALF) and Gamble's solution—demonstrate that nitrocatechols like 3M4NC have a bioaccessibility exceeding 95%[5].

Redox Cycling and Oxidative Stress

Once dissolved in the LLF, nitrocatechols act as potent redox-cycling agents. The adjacent hydroxyl groups on the catechol ring readily undergo auto-oxidation or enzymatic oxidation to form ortho-quinones, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide in the process[4]. This continuous ROS generation overwhelms cellular antioxidant defenses, triggering oxidative stress, upregulating pro-inflammatory cytokines, and inducing cytotoxicity in alveolar macrophages and epithelial cells.

G Inhalation Inhalation of PM2.5 (3M4NC-bound) LLF Dissolution in Lung Lining Fluid (LLF) Inhalation->LLF Redox Redox Cycling of Nitrocatechols LLF->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Stress Cellular Oxidative Stress ROS->Stress Tox Pulmonary Inflammation & Cytotoxicity Stress->Tox

Toxicological mechanism of 3M4NC-induced oxidative stress in pulmonary systems.

Analytical Methodology: LC-ESI-MS/MS Protocol

The quantification of 3M4NC in complex aerosol matrices requires rigorous sample preparation to prevent analyte loss. The following protocol outlines a self-validating workflow optimized for high recovery and reproducibility[5][6].

Causality in Experimental Design
  • Why use EDTA during extraction? Nitrocatechols possess adjacent hydroxyl groups that act as strong bidentate ligands. In PM2.5 dust, transition metals (e.g., Fe, Cu) are abundant. Without a chelating agent, 3M4NC forms insoluble complexes with these metals, drastically reducing recovery. Adding EDTA (3.4 nmol/mL) to the extraction solvent competitively binds these metals, keeping 3M4NC free in solution[5].

  • Why use Negative Electrospray Ionization (ESI-)? The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyls. This facilitates efficient deprotonation to form [M-H]⁻ ions (m/z 168) even in slightly acidic mobile phases (pH 3), which are necessary to maintain sharp chromatographic peak shapes on reverse-phase columns[6].

  • Why use 4M5NC as a surrogate standard? Pure analytical standards for 3M4NC are not commercially available. 4-methyl-5-nitrocatechol (4M5NC) is an isomer with identical molecular weight (169 Da) and nearly identical ionization efficiency under ESI-MS conditions, making it a scientifically valid surrogate for calibration[5][6].

Step-by-Step Workflow
  • Filter Spiking: Punch a 1.5 cm² section of the PM2.5 quartz fiber filter. Spike with 100 ng of 4-nitrophenol-d4 as an internal standard to track extraction efficiency.

  • Ultrasonic Extraction: Submerge the filter in 10 mL of a methanolic solution containing EDTA. Sonicate for 5 minutes. Repeat this extraction three times and pool the extracts.

  • Concentration: Evaporate the pooled extract to 0.5 mL using a TurboVap under a gentle stream of high-purity nitrogen (40 °C bath).

  • Filtration: Pass the concentrate through a 0.2-μm PTFE syringe filter to remove insoluble particulate matter. Evaporate to near dryness and reconstitute in a methanol/water mixture (3:7, v/v) containing 5 mM ammonium formate buffer (pH 3).

  • LC-MS/MS Analysis: Inject 10 μL onto a reverse-phase column (e.g., Atlantis T3). Elute isocratically at 0.2 mL/min using methanol/tetrahydrofuran/water (30:15:55, v/v/v) with 5 mM ammonium formate (pH 3). Monitor the [M-H]⁻ ion at m/z 168 in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

G Filter PM2.5 Quartz Filter Spike Spike Internal Standard (4-NP-d4) Filter->Spike Extract Ultrasonic Extraction (Methanol + EDTA) Spike->Extract Prep Concentration & PTFE Filtration Extract->Prep Chelate Metals LCMS LC-ESI-MS/MS (Negative Mode) Prep->LCMS Quant Quantification via 4M5NC Surrogate LCMS->Quant

Analytical workflow for the extraction and quantification of 3M4NC from PM2.5.

Quantitative Data & Field Observations

The concentration of 3M4NC and related nitrocatechols exhibits strong seasonal and spatial variability, heavily dictated by residential wood burning and atmospheric conditions.

Table 1: Physicochemical Properties of 3M4NC

PropertyValue / Description
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Precursor VOC m-cresol (emitted from lignin pyrolysis)
Primary Atmospheric Sink Gas-to-particle partitioning into PM2.5
Inhalation Bioaccessibility >95% in simulated lung lining fluids

Table 2: Comparative PM Ambient Concentrations of Nitrocatechols[1][5]

Environment / SeasonPrimary SourceTotal Methyl-Nitrocatechols (ng/m³)3M4NC Contribution
Rural / Winter Residential Wood Burning15.0 - 29.0High
Urban / Winter Mixed (Biomass + Traffic)5.0 - 15.0Moderate
Urban / Summer Traffic / Photochemistry< 1.0Negligible

Note: In winter PM samples, nitrocatechols can represent up to 96% of the total nitrated monoaromatic hydrocarbons (NMAHs), underscoring their dominance as biomass burning markers[5].

References

  • Iinuma, Y., et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. Environmental Science & Technology. Available at:[Link]

  • Kitanovski, Z., et al. (2012). Characterization of nitrocatechols and related tracers in atmospheric biomass burning organic aerosol. ResearchGate. Available at:[Link]

  • Kitanovski, Z., et al. (2020). Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Science and Pollution Research. Available at:[Link]

  • Kitanovski, Z., et al. (2020). Composition and mass size distribution of nitrated and oxygenated aromatic compounds in ambient particulate matter from southern and central Europe – implications for the origin. Atmospheric Chemistry and Physics. Available at:[Link]

  • Yee, L. D., et al. (2013). Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols. Atmospheric Chemistry and Physics. Available at:[Link]

  • Cvetkovic, A., et al. (2023). Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols. Toxics. Available at:[Link]

Sources

Biochemical Pathways of 2,6-Dinitrotoluene Degradation Yielding 3M4NC: A Technical Guide for Bioremediation and Enzymatic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The recalcitrance of dinitrotoluenes (DNTs) in environmental matrices presents a significant challenge for bioremediation and pharmaceutical feedstock management. While the degradation of 2,4-DNT is well-characterized, the mineralization of 2,6-dinitrotoluene (2,6-DNT) requires a distinct, specialized biochemical pathway. This whitepaper provides an in-depth technical analysis of the oxidative pathway utilized by specific bacterial strains (e.g., Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863) to degrade 2,6-DNT into the critical intermediate 3-methyl-4-nitrocatechol (3M4NC)[1]. Designed for researchers and drug development professionals, this guide synthesizes pathway mechanics, kinetic data, and self-validating experimental protocols.

Mechanistic Overview of the 2,6-DNT Degradation Pathway

The bacterial degradation of 2,6-DNT is initiated by a highly specific dioxygenation event. Unlike reductive pathways that often lead to dead-end, toxic aminonitrotoluene intermediates, the aerobic oxidative pathway ensures complete mineralization[2].

The initial enzymatic attack is catalyzed by 2,6-DNT dioxygenase , a multicomponent enzyme system that introduces two hydroxyl groups into the aromatic ring. This reaction simultaneously displaces one of the nitro groups, releasing it as aqueous nitrite (NO₂⁻), and yields 3-methyl-4-nitrocatechol (3M4NC) [1].

Following its formation, 3M4NC does not undergo a second denitration prior to ring cleavage. Instead, it serves as the direct substrate for an extradiol ring cleavage enzyme (a meta-cleavage dioxygenase). This cleavage yields 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is subsequently converted to 2-hydroxy-5-nitropenta-2,4-dienoic acid, channeling the carbon skeleton into the TCA cycle[3].

Pathway DNT 2,6-Dinitrotoluene (2,6-DNT) Enz1 2,6-DNT Dioxygenase + O2 + NADH DNT->Enz1 Met1 3-Methyl-4-nitrocatechol (3M4NC) Enz1->Met1 Dioxygenation & Denitration Nitrite Nitrite (NO2-) Enz1->Nitrite Release Enz2 3M4NC Extradiol Dioxygenase (Meta-ring cleavage) Met1->Enz2 Met2 2-hydroxy-5-nitro-6-oxohepta- 2,4-dienoic acid Enz2->Met2 Extradiol Cleavage Met3 2-hydroxy-5-nitropenta- 2,4-dienoic acid Met2->Met3 Downstream Processing

Biochemical pathway of 2,6-DNT degradation yielding 3M4NC and subsequent meta-ring cleavage.

Causality and Self-Validating Systems in Protocol Design

When designing assays to isolate and quantify 3M4NC, empirical rigor must be built into the protocol itself. The methodologies described below are engineered as self-validating systems :

  • Stoichiometric Validation (The Nitrite Checkpoint): The conversion of 2,6-DNT to 3M4NC is accompanied by the equimolar release of nitrite[1]. By simultaneously assaying the culture fluid for 3M4NC (via HPLC) and nitrite (via colorimetric Griess assay), researchers create a closed-loop validation. A stoichiometric mismatch immediately flags alternative degradation pathways or incomplete dioxygenase activity.

  • pH-Driven Partitioning (The Extraction Checkpoint): 3M4NC is a substituted catechol with a pKa that renders it partially ionized at neutral pH. During extraction, the aqueous phase must be strictly acidified before the addition of ethyl acetate[1]. This forces the phenolic hydroxyl groups into a fully protonated, lipophilic state. If the organic extraction yield unexpectedly drops, measuring the aqueous phase pH serves as an immediate diagnostic tool to verify protocol adherence.

Experimental Workflows & Methodologies

To accurately study the kinetics of 2,6-DNT degradation, researchers must isolate 3M4NC from complex biological matrices. The following protocol details the extraction and purification of 3M4NC from cell-free culture fluids of Burkholderia cepacia strain R34 or JS850[1].

Protocol: Extraction and Purification of 3M4NC

Step 1: Analyte Concentration via Solid-Phase Extraction (SPE)

  • Action: Pass the cell-free culture fluid containing 2,6-DNT and 3M4NC through a C18, 35-cm³ solid-phase extraction cartridge.

  • Causality: 3M4NC is highly polar. Direct liquid-liquid extraction from large volumes of aqueous media is inefficient and prone to emulsion formation. SPE concentrates the analytes onto a hydrophobic stationary phase, allowing for high-throughput processing[1].

Step 2: Selective Desorption

  • Action: Elute the cartridge with a methanol-water mixture at a 30:70 ratio.

  • Causality: This specific polarity index selectively desorbs the moderately polar 3M4NC while leaving highly hydrophobic cellular contaminants irreversibly bound to the C18 matrix[1].

Step 3: Solvent Removal and Acidification

  • Action: Remove the methanol via flash evaporation. Acidify the remaining aqueous phase to pH < 3 using HCl.

  • Causality: Flash evaporation prevents the thermal degradation of the heat-sensitive catechol ring. Acidification is the critical self-validating step that protonates the hydroxyl groups, ensuring quantitative partitioning in the next step[1].

Step 4: Organic Partitioning and HPLC Purification

  • Action: Extract the acidified aqueous phase with ethyl acetate. Evaporate the ethyl acetate, dissolve the residue in a minimal volume of acetonitrile, and purify via semipreparative HPLC.

  • Causality: Ethyl acetate provides the optimal dipole moment to solvate the protonated 3M4NC. Acetonitrile ensures complete compatibility with the mobile phase of the subsequent reverse-phase HPLC purification[1].

Workflow Step1 1. Cell-Free Culture Fluid (Contains 2,6-DNT & 3M4NC) Step2 2. C18 Solid-Phase Extraction (Analyte Concentration) Step1->Step2 Step3 3. Methanol-Water (30:70) Elution (Selective Desorption) Step2->Step3 Step4 4. Flash Evaporation & Acidification (Protonation of Phenols) Step3->Step4 Step5 5. Ethyl Acetate Extraction (Organic Partitioning) Step4->Step5 Step6 6. Semipreparative HPLC (Purification) Step5->Step6

Step-by-step experimental workflow for the extraction and purification of 3M4NC from culture fluid.

Quantitative Data & Kinetic Parameters

The enzymatic characterization of 3M4NC extradiol dioxygenase requires precise spectrophotometric tracking. The cleavage of the aromatic ring generates a distinct yellow metabolite (Compound X/Y) with a measurable isosbestic point. Below is a summary of the critical quantitative parameters required to validate the enzymatic assays[1].

ParameterValue / ConditionScientific Significance
Enzyme Assay Volume 1.0 mL (0.1 μmol 3M4NC, 9.8 μmol Na-Phosphate, pH 7.0)Standardized conditions ensure reproducible Michaelis-Menten kinetic modeling.
Molar Extinction Coefficient (E₃₇₅) 16.8 mM⁻¹ cm⁻¹ (for the meta-cleavage product)Enables highly accurate, real-time spectrophotometric quantification of ring cleavage.
Isosbestic Point 435 nmConfirms that the conversion of 3M4NC to the ring-cleaved product occurs without the accumulation of stable intermediates.
Nitrite Release Ratio 1:1 (Nitrite : 3M4NC)Validates the primary dioxygenase-mediated denitration mechanism.
SPE Elution Ratio 30:70 (Methanol : Water)Maximizes recovery yield while excluding lipophilic cellular debris.

Conclusion

The degradation of 2,6-DNT to 3M4NC represents a triumph of microbial metabolic adaptation. By utilizing a highly specific dioxygenase to force the denitration and hydroxylation of the aromatic ring, bacteria bypass the toxic dead-ends associated with reductive pathways. For researchers and drug development professionals, mastering the extraction, purification, and enzymatic assay of 3M4NC provides a foundational blueprint for engineering novel biocatalysts capable of remediating recalcitrant nitroaromatic compounds. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, safeguarding the integrity of downstream kinetic and structural analyses.

References

1.[1] Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC. National Institutes of Health (NIH).[Link] 2.[3] Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology - ASM Journals.[Link] 3.[2] Biological Treatment of Nitroaromatics in Wastewater. MDPI.[Link]

Sources

Methodological & Application

Application Note: HPLC-MS/MS Quantification of 3-Methyl-4-Nitrocatechol in Environmental Aerosols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Environmental Significance

3-Methyl-4-nitrocatechol (3M4NC) is a highly specific molecular tracer for secondary biomass burning organic aerosols (BBOA)[1]. Formed in the atmosphere via the aqueous-phase or gas-phase nitration of primary lignin pyrolysis products (such as 3-methylcatechol) by NO₂⁺, NO₃•, or HNO₂, 3M4NC is a major constituent of atmospheric brown carbon (BrC)[2][3]. Because BrC strongly absorbs near-UV and visible light, accurate quantification of 3M4NC is critical for climate modeling and understanding the radiative forcing of atmospheric aerosols[3][4].

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology for the extraction, chromatographic resolution, and highly sensitive quantification of 3M4NC.

G A Biomass Burning (Lignin Pyrolysis) B 3-Methylcatechol (Primary Emission) A->B Primary Emission C Aqueous Phase Nitration (NO2⁺ / NO3• / HNO2) B->C Atmospheric Processing (Dark/Photochemical) D 3-Methyl-4-nitrocatechol (3M4NC) C->D Electrophilic Substitution E 3-Methyl-5-nitrocatechol (3M5NC) C->E Electrophilic Substitution

Atmospheric formation pathway of 3M4NC and its isomer 3M5NC from biomass burning emissions.

Physicochemical Properties

Understanding the chemical nature of 3M4NC is essential for optimizing its extraction and chromatographic retention. The presence of two hydroxyl groups and a nitro group makes this compound highly polar and water-soluble[5].

Table 1: Chemical and Physical Properties of 3M4NC [6]

PropertyValue
IUPAC Name 3-methyl-4-nitrobenzene-1,2-diol
Molecular Formula C₇H₇NO₄
Monoisotopic Mass 169.0375 Da
Predicted XLogP3 1.4
Precursor Ion [M-H]⁻ m/z 168.03

Methodological Design and Causality (E-E-A-T)

Extraction Rationale

Due to the high polarity and water solubility of nitrated monoaromatic hydrocarbons (NMAHs), non-polar solvents (e.g., hexane, dichloromethane) yield extremely poor recoveries. Optimal extraction of 3M4NC from quartz or Teflon aerosol filters is achieved using highly polar solvents such as ultrapure water or methanol[5].

Chromatographic Rationale

Standard C18 columns often struggle to retain highly polar aromatic diols, leading to early elution and ion suppression from matrix interferences. We recommend a polar-endcapped or high-aqueous compatible column (e.g., Waters Atlantis T3). Crucial Step: The mobile phase must be heavily buffered at pH 3 (using 5 mM ammonium formate and formic acid). The pKa of the catecholic hydroxyl groups is approximately 4.5; maintaining the mobile phase at pH 3 ensures the molecule remains fully protonated (neutral) during the chromatographic run, preventing peak tailing and ensuring sharp, symmetrical resolution from its isomer, 3-methyl-5-nitrocatechol (3M5NC)[7].

Mass Spectrometry Rationale

3M4NC is detected using Negative Electrospray Ionization (ESI-), which easily deprotonates the phenolic hydroxyl groups to form the [M-H]⁻ precursor at m/z 168.0[6]. The primary fragmentation pathway (168.0 → 138.0) involves the loss of a nitroso radical (NO). This specific loss is driven by an intermolecular rearrangement (R-NO₂ to R-O-N=O), which is highly resonance-stabilized by the electron-donating hydroxyl group in the para position relative to the nitro group[8][9].

Step-by-Step Experimental Protocol

Aerosol Sample Preparation
  • Filter Spiking: Spike the collected PM₂.₅/PM₁₀ quartz fiber filter section with 100 ng of an appropriate internal standard (e.g., picric acid or isotopically labeled 4-nitrophenol)[5].

  • Ultrasonic Extraction: Submerge the chopped filter in 10 mL of LC-MS grade Methanol (or ultrapure water) in a glass vial. Extract via ultrasonication in an ice bath (4 °C) for 30 minutes to prevent thermal degradation.

  • Concentration: Combine extracts (if multiple cycles are performed) and evaporate to near dryness under a gentle stream of high-purity nitrogen (99.999%) at room temperature.

  • Reconstitution & Filtration: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 5 mM ammonium formate, pH 3). Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial[5][7].

W S1 Aerosol Filter Collection S2 Ultrasonic Extraction (H2O or MeOH) S1->S2 S3 Filtration (0.22 µm PTFE) S2->S3 S4 HPLC Separation (pH 3 Buffer) S3->S4 S5 ESI- MS/MS (MRM Detection) S4->S5

Analytical workflow for the extraction and quantification of 3M4NC from aerosol filters.

HPLC Gradient Conditions
  • Column: Waters Atlantis T3 (150 mm × 2.1 mm i.d., 3-μm particle size) or equivalent[3].

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Mobile Phase A: Ultrapure Water containing 5 mM ammonium formate, adjusted to pH 3 with formic acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Flow Rate: 0.3 mL/min

Table 2: HPLC Gradient Program [3][9]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
13.01090
13.19010
18.09010
MS/MS (MRM) Parameters

Operate the triple quadrupole mass spectrometer in negative ESI mode. Capillary voltage should be optimized around -1000 V to -2500 V depending on the instrument[7].

Table 3: MRM Transitions for 3M4NC [8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeFragment Identity
3M4NC 168.0138.015QuantifierLoss of NO
3M4NC 168.0123.025QualifierLoss of CH₃NO

(Note: Due to the lack of a commercially available authentic 3M4NC standard in some regions, concentrations are frequently calculated using the calibration curve of its structural isomer, 4-methyl-5-nitrocatechol (4M5NC), assuming equivalent ionization efficiency[7].)

References

  • Aqueous-phase formation of methylnitrocatechols as important SOA tracers of biomass burning organic aerosols MyCongressOnline
  • PubChemLite: 3-methyl-4-nitrocatechol (C7H7NO4) Université du Luxembourg
  • Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols MDPI
  • Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distribution... D-NB.info
  • Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in
  • Investigation of High Resolution Mass Spectrometry to Study the Formation and Evolution of Secondary Organic Aerosol White Rose University Consortium
  • Aqueous-Phase Brown Carbon Formation from Aromatic Precursors under Sunlight Conditions MDPI
  • Nitrated monoaromatic hydrocarbons in ambient air: levels, mass size distributions and inhal
  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals ACS Public

Sources

Extraction of nitrocatechols from atmospheric aerosol filter samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Extraction of Nitrocatechols from Atmospheric Aerosol Filter Samples for Accurate Environmental Monitoring

Audience: Researchers, environmental scientists, and analytical chemists.

Introduction: The Significance of Atmospheric Nitrocatechols

Nitrocatechols and their derivatives (e.g., methylnitrocatechols) are a class of nitro-aromatic compounds increasingly recognized for their substantial role in atmospheric chemistry. They are significant components of "brown carbon" (BrC), a type of light-absorbing organic aerosol that can alter the Earth's radiative balance by absorbing solar radiation[1][2]. These compounds are primarily formed in the atmosphere through the oxidation of precursors like catechol and cresol, which are emitted in large quantities from biomass burning and other combustion processes[3][4][5]. The formation pathways involve both daytime photochemical reactions with hydroxyl (OH) radicals and nighttime chemistry initiated by nitrate (NO3) radicals, making them ubiquitous in various atmospheric environments[1][3][6].

Given their atmospheric prevalence and potential to act as tracers for secondary organic aerosol (SOA) from biomass burning, accurate quantification is critical[4][7]. Furthermore, nitrated aromatic compounds are of toxicological concern, with some demonstrating adverse health effects, although the toxicology of nitrocatechols is still an emerging field of study[8].

This application note provides a comprehensive, field-proven protocol for the extraction of nitrocatechols from collected atmospheric aerosol filter samples. The methodology is designed to maximize extraction efficiency and minimize analyte degradation, ensuring high-quality data for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Guiding Principles of Extraction

The goal of this protocol is to quantitatively transfer nitrocatechol analytes from a solid filter matrix into a liquid solvent, while simultaneously minimizing the co-extraction of interfering compounds. The success of this solid-liquid extraction process hinges on several key factors.

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in the extraction of organic compounds from particulate matter (PM) filters. An ideal solvent should:

  • Maximize Analyte Solubility: Possess a polarity that is well-matched to the target nitrocatechols.

  • Minimize Analyte Reactivity: Remain inert with respect to the target analytes to prevent degradation or artifact formation.

  • Effectively Penetrate the Filter Matrix: Wet the filter material and the collected particulate matter to facilitate analyte transfer.

  • Be Compatible with Downstream Analysis: Have a suitable boiling point for easy concentration and be compatible with analytical instrumentation (e.g., LC-MS).

While various solvents have been employed, studies have highlighted potential pitfalls. For instance, methanol, though a common choice, has been shown to potentially react with carbonyls in the aerosol matrix to form acetals, creating analytical artifacts[7]. In contrast, solvents like acetonitrile and ethyl acetate have demonstrated high extraction efficiencies with lower reactivity, making them preferable choices[7][9]. This protocol will focus on acetonitrile due to its excellent analyte compatibility and miscibility with water, which is often present in aerosol samples.

Enhancing Extraction with Physical Methods

To overcome the strong adsorption of analytes to the filter and particulate matter, physical agitation is necessary. Ultrasonication is a highly effective and widely used technique that employs high-frequency sound waves to induce cavitation in the solvent[10]. The rapid formation and collapse of microscopic bubbles create localized high-energy zones, which disrupt analyte-matrix interactions and accelerate the dissolution process, leading to higher extraction efficiency in a shorter time frame[10].

Materials and Reagents

Equipment
  • Ultrasonic bath (sonicator)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system or rotary evaporator

  • Solid-Phase Extraction (SPE) vacuum manifold

  • Analytical balance (4-5 decimal places)

  • Calibrated micropipettes

  • Glass vials (e.g., 15 mL conical tubes, 2 mL autosampler vials)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Forceps for filter handling

Chemicals and Standards
  • Acetonitrile (ACN), HPLC or Optima grade

  • Methanol (MeOH), HPLC or Optima grade

  • Ethyl Acetate, HPLC or Optima grade

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or Acetic acid, LC-MS grade

  • Anhydrous sodium sulfate (for drying, optional)

  • Analytical standards for target nitrocatechols (e.g., 4-Nitrocatechol, 3-Methyl-5-nitrocatechol)

  • Isotopically labeled internal standards (recommended for highest accuracy)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent)[11]

Experimental Protocols

Workflow Overview

The entire process, from sample receipt to the final extract ready for analysis, is depicted below. This workflow is designed as a self-validating system, incorporating critical quality control checks at key stages.

G cluster_pre Sample Preparation cluster_ext Extraction cluster_post Purification & Concentration Filter Aerosol Filter Sample (e.g., Quartz, Teflon) Spike Spike with Internal Standards Filter->Spike QC Step Cut Cut Filter into Small Pieces Spike->Cut Solvent Add Extraction Solvent (e.g., Acetonitrile) Cut->Solvent Sonicate Ultrasonicate (e.g., 3x 15 min) Solvent->Sonicate Centrifuge Centrifuge to Pellet Debris Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Concentrate Concentrate Under N2 Collect->Concentrate SPE Solid-Phase Extraction (SPE) Cleanup Concentrate->SPE Key Cleanup Step Final Final Extract for LC-MS Analysis SPE->Final

Caption: Overall workflow for nitrocatechol extraction.

Protocol 1: Sample Handling and Preparation

Causality: This initial stage is critical for preventing sample contamination and ensuring the filter is in an optimal state for solvent interaction. Using isotopically labeled internal standards corrects for analyte loss during the multi-step process.

  • Record Filter Details: In a clean environment (e.g., a laminar flow hood), place the aerosol filter in a petri dish. Record the filter ID and total mass of collected particulate matter if available from prior gravimetric analysis[12].

  • Internal Standard Spiking: Spike the filter with a known amount of an isotopically labeled internal standard solution. This is a crucial QC step to account for matrix effects and recovery losses. Allow the solvent to evaporate for 5-10 minutes.

  • Filter Division: Using clean forceps and scissors, cut the filter into small pieces (approx. 1 cm x 1 cm) and place them into a 15 mL glass centrifuge tube. This increases the surface area available for solvent interaction.

Protocol 2: Ultrasonic Solvent Extraction

Causality: Acetonitrile is chosen for its high extraction efficiency and low reactivity with aerosol components[7]. Repetitive extraction cycles with fresh solvent ensure a more complete recovery of the target analytes.

  • Solvent Addition: Add 5 mL of acetonitrile to the centrifuge tube containing the filter pieces.

  • Vortexing: Cap the tube and vortex for 1 minute to ensure the filter pieces are fully submerged and wetted by the solvent.

  • Ultrasonication: Place the tube in an ultrasonic bath. Sonicate for 15 minutes. Note: Monitor the bath temperature to prevent excessive heating, which could degrade analytes.

  • Centrifugation: Remove the tube and centrifuge at 3000 rpm for 10 minutes to pellet the filter pieces and any insoluble particulate matter.

  • Supernatant Collection: Carefully pipette the supernatant (the clear liquid extract) into a clean collection tube. Be careful not to disturb the pellet.

  • Repeat Extraction: Add another 5 mL of fresh acetonitrile to the original tube with the filter debris. Repeat steps 2-5 twice more, combining the supernatants from all three extraction cycles. This triplicate extraction maximizes analyte recovery.

  • Concentration: Place the combined extract under a gentle stream of nitrogen in a heated block (not exceeding 35°C) until the volume is reduced to approximately 1 mL.

Protocol 3: Sample Cleanup with Solid-Phase Extraction (SPE)

Causality: Atmospheric aerosol extracts are complex matrices containing numerous organic and inorganic compounds that can interfere with LC-MS analysis (e.g., by causing ion suppression). SPE is a highly effective cleanup technique that isolates the nitrocatechols from these interferences based on their chemical properties[11][13]. A polymeric reversed-phase sorbent is ideal as it retains mid-polar compounds like nitrocatechols while allowing very polar interferences (like salts) to pass through.

SPE_Workflow cluster_spe Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Ultrapure Water) Condition->Equilibrate Load 3. Load Sample (Diluted Extract) Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Waste1 Waste Load->Waste1 Elute 5. Elute Analytes (Acetonitrile/Methanol) Wash->Elute Waste2 Waste Wash->Waste2 Collection Analyte Collection Elute->Collection

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

  • Cartridge Conditioning: Place an SPE cartridge (e.g., 60 mg polymeric reversed-phase) on the vacuum manifold. Pass 3 mL of methanol through the cartridge to wet the sorbent and wash away any impurities. Do not let the cartridge go dry.

  • Cartridge Equilibration: Pass 3 mL of ultrapure water through the cartridge to prepare the sorbent for the aqueous sample.

  • Sample Loading: Dilute the 1 mL concentrated extract from Protocol 2 with 9 mL of ultrapure water. Load this entire 10 mL volume onto the SPE cartridge. Apply a gentle vacuum so the sample passes through at a rate of 1-2 drops per second.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar interferences while the target nitrocatechols remain bound to the sorbent[14].

  • Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water.

  • Elution: Place a clean collection vial inside the manifold. Elute the retained nitrocatechols by passing 2-3 mL of acetonitrile or methanol through the cartridge.

  • Final Concentration: Evaporate the eluted solvent under a gentle stream of nitrogen to near dryness. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis. Vortex, and transfer to an autosampler vial.

Data Presentation & Comparison

The selection of an appropriate extraction solvent is paramount. The following table summarizes the characteristics of solvents commonly used for extracting organics from aerosol filters.

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages & Considerations
Acetonitrile 5.882Excellent for polar/mid-polar organics; low reactivity with analytes[7]; LC-MS compatible.Higher cost; toxic.
Ethyl Acetate 4.477Good for a range of polarities; reported high efficiency for 4-nitrocatechol[9].Not fully miscible with water; can co-extract lipids.
Methanol 5.165Good general-purpose solvent; cost-effective.Can react with carbonyls to form artifacts[7]; may extract water-soluble interferences[15].
Dichloromethane 3.140Effective for non-polar compounds.Environmental and health concerns; may yield different results for some assays[16].
Water 10.2100Extracts highly polar and ionic species.Inefficient for most organic compounds like nitrocatechols[12].

Trustworthiness: Quality Control & Validation

To ensure the integrity and reliability of the generated data, the following QC procedures must be integrated into the workflow:

  • Field Blanks: A blank filter should be taken to the sampling site and handled in the same manner as the samples, but without air being drawn through it. This blank must be extracted and analyzed alongside the samples to check for contamination during transport and handling.

  • Lab Blanks: An unused filter from the same batch should be extracted and analyzed with each set of samples to monitor for contamination from solvents, glassware, or the laboratory environment.

  • Spike and Recovery: A known quantity of nitrocatechol standards should be spiked onto a blank filter and processed through the entire extraction and cleanup procedure. The recovery percentage is calculated to assess the efficiency and accuracy of the method.

  • Replicate Analysis: At least one sample per batch should be extracted and analyzed in duplicate or triplicate to assess the precision and reproducibility of the method.

By implementing these steps, the protocol becomes a self-validating system, providing confidence in the final quantitative results.

References

  • Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology, 52(17), 9722–9730. [Link]

  • Finewax, Z., de Gouw, J. A., & Ziemann, P. J. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology, 52(4), 1981–1989. [Link]

  • Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. [Link]

  • Lu, C., et al. (2019). Ambient nitro-aromatic compounds -biomass burning versus secondary formation in rural China. Atmospheric Chemistry and Physics. This citation is based on a diagram from the publication, a direct link to the full paper may vary. [Link]

  • Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Request PDF on ResearchGate. [Link]

  • Kitanovski, Z., et al. (2012). Development of a liquid chromatographic method based on ultraviolet-visible and electrospray ionization mass spectrometric detection for the identification of nitrocatechols and related tracers in biomass burning atmospheric organic aerosol. Rapid Communications in Mass Spectrometry, 26(8), 793-804. [Link]

  • Frka, S., et al. (2020). Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Chemistry. [Link]

  • Bateman, A. P., et al. (2008). The Effect of Solvent on the Analysis of Secondary Organic Aerosol Using Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. This citation is based on a request for a paper on ResearchGate and refers to the findings within. [Link]

  • Finewax, Z., de Gouw, J. A., & Ziemann, P. J. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology. [Link]

  • El Haddad, I., et al. (2012). Origin of nitrocatechols and alkylated-nitrocatechols in atmospheric aerosol particles. Request PDF on ResearchGate. [Link]

  • Roper, C., et al. (2015). Characterization of ambient and extracted PM2.5 collected on filters for toxicology applications. Journal of the Air & Waste Management Association. [Link]

  • Hida, A. A. (2017). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic. UNL Digital Commons. [Link]

  • Ebersviller, S. M., et al. (2021). Impact of PM2.5 filter extraction solvent on oxidative potential and chemical analysis. Journal of the Air & Waste Management Association. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3535A: Solid-Phase Extraction (SPE). EPA.gov. [Link]

  • De la Salceda, A. D., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. Environmental Science & Technology. [Link]

  • Perrone, M. G., et al. (2021). Effect of filter extraction solvents on the measurement of the oxidative potential of airborne PM2.5. Atmospheric Environment. [Link]

  • Hawach, Scientific. (2023). Solid Phase Extraction (SPE) Columns in General Laboratory Sample Cleanup. Hawach.com. [Link]

  • Phenomenex. (2020). SP Technical Tip: How to Clean Up Analytes. Phenomenex.com. [Link]

  • University of Kentucky. (2024). Chemists study how changes in atmospheric composition can impact air pollution. UKNow. [Link]

  • Perrone, M. G., et al. (2021). Effect of filter extraction solvents on the measurement of the oxidative potential of airborne PM2.5. ResearchGate. [Link]

  • Laskin, A., et al. (2019). Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol. The Journal of Physical Chemistry A. [Link]

  • Zhang, R., et al. (2014). Health Effects of Airborne Particulate Matter Trace Elements. Biomedical and Environmental Sciences. [Link]

  • Li, M., et al. (2022). Atmospheric Nitrated Phenolic Compounds in Particle, Gaseous, and Aqueous Phases During Cloud Events at a Mountain. Journal of Geophysical Research: Atmospheres. [Link]

  • Ma, Z., et al. (2025). Secondary processes driven by multi-factor interactions dominate the aerosol nitroaromatic compound pollution during winter in China. EGUsphere [Preprint]. [Link]

  • Li, Y., et al. (2023). Impact of extraction methods on ambient PM2.5 components and cytotoxicity. Ecotoxicology and Environmental Safety. [Link]

  • Kitanovski, Z., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. [Link]

  • Ashley, K. (2001). Ultrasonic extraction as a sample preparation technique for elemental analysis by atomic spectrometry. Journal of Analytical Atomic Spectrometry. [Link]

Sources

Solid-phase extraction (SPE) efficiency for methyl-nitrocatechols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Methyl-Nitrocatechols

Executive Summary

Methyl-nitrocatechols (MNCs), specifically 4-methyl-5-nitrocatechol (4M5NC), serve as critical tracers for biomass burning (secondary organic aerosols) and share structural homology with catechol-O-methyltransferase (COMT) inhibitors used in Parkinson’s disease therapy (e.g., Entacapone).

Their analysis is complicated by two factors: high polarity (leading to poor retention on traditional C18) and chemical instability (susceptibility to oxidation). This guide provides a validated protocol using Mixed-Mode Anion Exchange (MAX) sorbents to achieve >90% recovery and superior matrix cleanup, while addressing the stability challenges inherent to catechol chemistry.

Chemical Logic & Sorbent Selection

To design a robust extraction, we must exploit the physicochemical properties of the analyte.

PropertyValue/CharacteristicImplication for SPE
Acidity (pKa) ~6.8 – 7.2Weakly acidic. Can be deprotonated (negative charge) at pH > 8.5.
Polarity (LogP) ~1.4 (Moderate to Low)Water-soluble. Risk of breakthrough on C18/Silica.
Stability Catechol moietyProne to oxidation at alkaline pH (quinonoid formation).
The Sorbent Decision: HLB vs. MAX

While Hydrophilic-Lipophilic Balance (HLB) sorbents are "universal," they often fail to remove neutral interferences (humic acids, proteins) that co-elute with MNCs. We prioritize Mixed-Mode Anion Exchange (MAX) for this application.

  • Mechanism: MAX combines a reversed-phase backbone with a quaternary amine (strong anion exchanger).

  • Why it wins: It allows a "100% Organic Wash" step. By locking the MNC to the sorbent via charge (at high pH), we can wash the cartridge with pure methanol to strip away neutral hydrophobic interferences before eluting the analyte. This results in significantly cleaner chromatograms than HLB.

Strategic Protocol: Mixed-Mode Anion Exchange (MAX)

Target Analytes: 4-methyl-5-nitrocatechol, 3-methyl-5-nitrocatechol.[1] Matrix: Plasma, Urine, or Aerosol Filter Extracts. Recommended Cartridge: Polymeric MAX (e.g., Oasis MAX, Strata-X-A), 60 mg / 3 mL.

Step-by-Step Workflow

1. Sample Pre-treatment (The Critical Step)

  • Goal: Ionize the analyte (convert to phenolate anion) while preventing oxidation.

  • Action: Dilute sample 1:1 with 4% Ammonium Hydroxide (NH₄OH) containing 0.1% EDTA .

  • Expert Insight: The EDTA chelates metal ions that catalyze catechol oxidation. The NH₄OH raises pH to ~10, ensuring the MNC is negatively charged (

    
    ).
    
    • Warning: Process samples immediately after basification to minimize oxidation risk.

2. Conditioning

  • Solvent A: 3 mL Methanol (activates hydrophobic backbone).

  • Solvent B: 3 mL Water (equilibrates ionic groups).

3. Loading

  • Load pre-treated sample at a flow rate of 1–2 mL/min.[2]

  • Mechanism:[3][4] Analyte binds via Ionic Interaction (Amine+ ↔ Phenolate-) AND Hydrophobic Interaction .

4. Wash 1 (Matrix Removal - Polar/Ionic)

  • Solvent: 3 mL 5% NH₄OH in Water.

  • Purpose: Removes proteins, salts, and endogenous bases. Keeps analyte charged and bound.

5. Wash 2 (The "Magic" Step - Neutral Organics)

  • Solvent: 3 mL 100% Methanol .

  • Purpose: This is the key advantage of MAX. Since the analyte is ionically bound, methanol washes away neutral hydrophobic interferences (lipids, PAHs) without eluting the MNC.

  • Note: Do not use acidic methanol here!

6. Elution

  • Solvent: 2 x 1.5 mL 2% Formic Acid in Methanol .

  • Mechanism:[3][4] The acid lowers the pH (< 3), protonating the MNC (returning it to neutral form). The ionic bond breaks, and the organic solvent releases the now-neutral analyte.

7. Post-Elution

  • Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Visualizing the Mechanism

The following diagram illustrates the "Lock-Wash-Unlock" logic of the MAX protocol.

SPE_Mechanism Sample Sample (pH 10) [MNC⁻] Anion Load LOADING Ionic Bond Formed [MNC⁻]--[N⁺] Sample->Load Apply Sorbent MAX Sorbent [N⁺] Quaternary Amine Sorbent->Load Interaction Wash_Org WASH (100% MeOH) Removes Neutrals Bond Intact Load->Wash_Org High pH keeps charge Elute ELUTION (Acidic MeOH) Protonation: [MNC⁻] → [MNC-H] Bond Breaks -> Elutes Wash_Org->Elute Acidify to neutralize

Caption: The "Lock-Wash-Unlock" mechanism of Mixed-Mode Anion Exchange (MAX) SPE for acidic nitrocatechols.

Validation & Performance Metrics

When validating this method, the following criteria indicate a successful extraction.

Table 1: Expected Recovery & Matrix Effects
ParameterAcceptance CriteriaTypical Result (MAX)Typical Result (HLB)
Absolute Recovery 85% – 115%92% ± 4% 80% ± 8%
Matrix Effect (ME) < 15% suppression< 5% (Due to MeOH wash)15–25%
RSD (Precision) < 15%3.5% 6.2%
Limit of Quantitation Application dependent0.5 ng/mL (LC-MS/MS)2.0 ng/mL

Calculation of Matrix Effect (ME):



A negative value indicates ion suppression. The MAX protocol minimizes this by removing phospholipids in Wash 2.

Troubleshooting Guide

Issue: Low Recovery (< 60%)

  • Cause 1: Incomplete Elution. The elution solvent must be acidic enough to break the ionic bond. Ensure Formic Acid concentration is

    
    .
    
  • Cause 2: Oxidation. If the eluate is brown/yellow, the catechol oxidized during the high-pH loading step.

    • Fix: Add 0.1% Ascorbic Acid or Sodium Sulfite to the sample during pre-treatment. Reduce loading time.

Issue: High Backpressure / Clogging

  • Cause: Particulates in aerosol extracts or biological fluids.[5]

  • Fix: Centrifuge samples at 10,000 x g for 10 mins before loading. Do not rely solely on filtration, which can adsorb nitrocatechols.

Issue: Breakthrough (Analyte in Load/Wash fraction)

  • Cause: Sample pH was not high enough (< 8.5).

  • Fix: Verify pH of every sample batch. The MNC must be deprotonated to bind to the MAX sorbent.

References

  • Iinuma, Y., et al. (2010). Methyl-nitrocatechols: atmospheric tracer compounds for biomass burning secondary organic aerosols. Environmental Science & Technology. Link

  • Kitanovski, Z., et al. (2012). Characterization of nitrocatechols and related tracers in atmospheric biomass burning organic aerosol. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2019).[5] SPE for biological fluids: Application Brief 21937.[5] Link

  • Agilent Technologies. (2015). SPE Method Development Tips and Tricks. Link

  • PubChem. (2021).[6] 4-Methyl-5-nitrocatechol Compound Summary. National Library of Medicine. Link

Sources

Application Note: Protocol for the Extraction and Optical Characterization of Aqueous Brown Carbon (WS-BrC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Cross-Disciplinary Relevance

Brown carbon (BrC) is a critical class of light-absorbing carbonaceous aerosols that predominantly absorbs radiation in the near-ultraviolet (UV) and short-visible spectral ranges[1]. Unlike black carbon, which absorbs uniformly across the spectrum, BrC's absorption is highly wavelength-dependent and is a major driver of atmospheric radiative forcing[2].

While this protocol is foundational for atmospheric and environmental chemistry, the analytical logic—solvent-selective extraction, mechanical cavitation, and spectrophotometric baseline correction—is directly translatable to extractables and leachables (E&L) testing in pharmaceutical drug development and packaging validation. Isolating the water-soluble fraction of BrC (WS-BrC) provides a standardized method to evaluate polar chromophores, simulating both atmospheric cloud processing and aqueous drug formulation interactions[3].

Scientific Principles & Causality

To ensure a high-fidelity, self-validating analytical system, every step of this protocol is designed with specific mechanistic intent:

  • Solvent Selection (Ultrapure Water): While organic solvents like methanol extract a broader range of non-polar chromophores (yielding higher overall absorption)[2], aqueous extraction specifically isolates WS-BrC. This fraction is essential for understanding aqueous-phase atmospheric processing and aerosol hygroscopicity[3].

  • Ultrasonication: Mechanical cavitation efficiently dislodges and dissolves water-soluble organics from the filter matrix. The process is strictly limited to 30 minutes in a temperature-controlled bath to maximize extraction efficiency while preventing the thermal degradation of heat-labile organic compounds[2].

  • Syringe Filtration (0.22 µm): UV-Vis spectroscopy measures light attenuation, which cannot inherently distinguish between absorption and scattering. Passing the extract through a 0.22 µm filter removes insoluble elemental carbon (EC), dust, and filter debris, ensuring the measured signal is strictly light absorption by dissolved chromophores[4].

Workflow Visualization

G N1 1. Aerosol Filter Collection (Quartz/PTFE) N2 2. Filter Punching (Known Area, e.g., 3.14 cm²) N1->N2 N3 3. Aqueous Extraction (Milli-Q Water + 30 min Sonication) N2->N3 N4 4. Syringe Filtration (0.22 µm PTFE/PES) N3->N4 N5 5. UV-Vis Spectrophotometry (Scan 300–700 nm) N4->N5 N6 6. Data Processing (Calculate b_abs, MAC, AAE) N5->N6

Figure 1: Sequential workflow for the aqueous extraction and characterization of WS-BrC.

Materials and Equipment

  • Filters: Quartz Fiber Filters (QFFs), pre-baked at 550°C for 6 hours to eliminate organic background artifacts.

  • Solvent: Ultrapure Milli-Q water (Resistivity > 18.2 MΩ·cm).

  • Extraction: Ultrasonic bath (temperature-controlled).

  • Filtration: 0.22 µm Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) syringe filters[2].

  • Measurement: UV-Vis Spectrophotometer (e.g., Agilent Cary 4000, Horiba Aqualog) equipped with a 1 cm quartz cuvette or a Liquid Waveguide Capillary Cell (LWCC) for low-concentration samples[2][4].

Step-by-Step Experimental Protocol

Step 1: Filter Preparation and Punching
  • Using a calibrated stainless-steel punch, extract a known area (e.g., 3.14 cm² or 6.28 cm²) from the aerosol-laden QFF[2].

  • Place the punch into a pre-cleaned, amber glass vial to prevent the photobleaching of sensitive chromophores prior to extraction.

  • Self-Validation Check: Prepare a "Field Blank" by punching an identical area from an unused, pre-baked QFF that was transported to the sampling site.

Step 2: Aqueous Extraction
  • Add a precise volume of Milli-Q water (typically 10 to 50 mL, depending on aerosol loading) to the vial[2].

  • Submerge the vial in the ultrasonic bath and sonicate for exactly 30 minutes[2][3].

    • Expert Insight: Monitor the bath temperature. Add ice to the bath to maintain the temperature below 25°C. Uncontrolled sonication can heat the water, leading to the thermal degradation or volatilization of target organic compounds.

Step 3: Syringe Filtration
  • Draw the aqueous extract into a sterile, solvent-rinsed glass syringe.

  • Attach a 0.22 µm PES or PTFE syringe filter.

  • Discard the first 1–2 mL of the filtrate to condition the filter membrane.

  • Collect the remaining extract in a clean amber vial. This critical step removes insoluble debris that causes light scattering, ensuring true absorption measurements[4].

Step 4: UV-Vis Spectrophotometric Measurement
  • Allow the UV-Vis spectrophotometer lamps to warm up for at least 30 minutes to ensure baseline stability.

  • Perform a baseline correction using Milli-Q water in the sample cuvette.

  • Scan the WS-BrC extract and the Field Blank from 300 nm to 700 nm at a resolution of 1 nm or 3 nm[2][3].

  • Record the absorbance spectrum (

    
    ).
    

Data Processing & Self-Validating Calculations

To account for baseline drift and non-specific background signals, the absorbance of the Field Blank must be subtracted from the sample absorbance. Furthermore, absorption at 700 nm is typically assumed to be zero for BrC; any signal here is treated as baseline drift and subtracted[5].

1. Absorption Coefficient (


) 
The absorption coefficient (in Mm⁻¹) translates the cuvette absorbance into an atmospheric absorption metric[2][5]:


  • 
    : Absorbance at wavelength 
    
    
    
    (commonly 365 nm or 370 nm to avoid interference from inorganic nitrates)[2][6].
  • 
    : Absorbance at 700 nm, used to correct for baseline drift[5].
    
  • 
    : Volume of the solvent used (mL).
    
  • 
    : Volume of air sampled corresponding to the extracted filter area (m³).
    
  • 
    : Optical path length of the cuvette (m).
    
  • 
    : Converts base-10 absorbance to natural attenuation.
    

2. Mass Absorption Cross-Section (MAC) MAC (m²/g) defines the light-absorbing efficiency of the BrC mass[6][7]:



  • 
    : Mass concentration of Water-Soluble Organic Carbon (
    
    
    
    ), typically measured independently via a Total Organic Carbon (TOC) analyzer[2].

Quantitative Data Summary

The table below summarizes typical


 and MAC values for WS-BrC across different environments to serve as a benchmark for your analytical results.
Region / EnvironmentSeasonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

at 365/370 nm (Mm⁻¹)
MAC at 365/370 nm (m²/g)Source
Eastern Himalayas (High-Altitude)Spring5.9 ± 4.21.5 ± 0.6[2]
Southeastern Tibetan PlateauWinterN/A0.75 ± 0.13[7]
Suzhou, China (Urban/Industrial)Winter9.0 ± 7.22.8 ± 0.2 (SOC)[6]
Indian Landmass (Various Sites)Annual2.3 to 73.2N/A

References

  • Enhanced light absorption by ambient brown carbon aerosols in the eastern Himalayas. rsc.org. 2

  • Brown Carbon Light Absorption over India: Research Status and Need for Discerning Climate Impacts. acs.org. 4

  • Seasonal changes in water-soluble brown carbon (BrC) at Nanling background station in South China. frontiersin.org. 3

  • Light absorption properties of brown carbon over the southeastern Tibetan Plateau. core.ac.uk. 7

  • Analysis of the Influencing Factors and Sources of Brown Carbon Light Absorption in a Typical Megacity of the Yangtze River Delta, China. mdpi.com. 6

  • Atmospheric Brown Carbon: Sources, Optical Properties, and Chromophore Composition. aaqr.org. 1

  • Full article: Quantifying brown carbon light absorption in real-world biofuel combustion emissions. tandfonline.com. 5

Sources

Synthesis of 3-methyl-4-nitrocatechol standards for environmental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3-Methyl-4-nitrocatechol (3M4NC) and its isomer 3-methyl-5-nitrocatechol (3M5NC) have emerged as critical molecular tracers for secondary organic aerosol (SOA) derived from biomass burning. Detected in atmospheric particulate matter (PM2.5) at m/z 168 (ESI-), these compounds correlate strongly with levoglucosan and potassium, serving as markers for the photo-oxidation of m-cresol emitted during wood combustion.

Commercial availability of high-purity (>98%) isomeric standards is often limited or cost-prohibitive. Furthermore, the accurate quantification of these tracers in complex atmospheric matrices requires authentic standards to distinguish between regioisomers that co-elute on standard C18 phases.

Scope of this Protocol: This guide details the regioselective synthesis, isolation, and structural validation of 3M4NC. Unlike generic nitration protocols, this workflow prioritizes the separation of the 4-nitro and 5-nitro isomers—the primary challenge in producing analytical-grade standards.

Chemical Strategy & Mechanism

The synthesis relies on the electrophilic aromatic substitution (nitration) of 3-methylcatechol. The reaction kinetics and regiochemistry are governed by the competing directing effects of the two hydroxyl groups and the methyl group.

  • Substrate: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).

  • Directing Groups:

    • -OH (C1 & C2): Strong ortho/para activators.

    • -CH₃ (C3): Weak ortho/para activator.

  • Regioselectivity Logic:

    • Position 4 (Target): Para to OH-C1, meta to CH₃. Sterically accessible.

    • Position 5 (Major Byproduct): Para to OH-C2, para to CH₃.

    • Position 6: Ortho to OH-C1, ortho to CH₃. Highly sterically hindered; formation is negligible under controlled conditions.

Critical Quality Attribute (CQA): The separation of the 4-nitro and 5-nitro isomers is the defining success factor. We utilize their differential polarity on silica gel to achieve baseline resolution.

Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Precursor: 3-Methylcatechol (>98%).

  • Reagents: Fuming Nitric Acid (

    
    , >98%), Diethyl Ether (anhydrous), Sodium Sulfate (
    
    
    
    ), Dichloromethane (DCM), Hexane, Ethyl Acetate, Formic Acid.
  • Safety: Fuming nitric acid is a potent oxidizer. Diethyl ether forms explosive peroxides. Perform all steps in a fume hood behind a blast shield.

Synthesis Workflow (Diagram)

SynthesisWorkflow Start Start: 3-Methylcatechol (Dissolved in Et2O) Nitration Nitration Step Add fuming HNO3 dropwise Temp: < 10°C Start->Nitration Electrophilic Subst. Quench Quench Pour into Ice/Water Nitration->Quench 30 min stir Extract Extraction Organic Layer (Et2O/DCM) Dry over Na2SO4 Quench->Extract Crude Crude Mixture (Contains 3M4NC + 3M5NC) Extract->Crude Evaporation Column Flash Chromatography Silica Gel Gradient: Hexane -> EtOAc Crude->Column Purification Isolate4 Fraction A: 3-Methyl-4-Nitrocatechol (Target Standard) Column->Isolate4 Elutes 2nd Isolate5 Fraction B: 3-Methyl-5-Nitrocatechol (Secondary Standard) Column->Isolate5 Elutes 1st

Caption: Step-by-step workflow for the synthesis and purification of 3-methyl-4-nitrocatechol. Note that the 5-nitro isomer typically elutes first on silica due to intramolecular H-bonding reducing polarity.

Step-by-Step Procedure

Step 1: Nitration

  • Dissolve 3-methylcatechol (1.24 g, 10 mmol) in anhydrous diethyl ether (40 mL) in a round-bottom flask.

  • Cool the solution to 0–5°C using an ice/salt bath. Critical: Temperature control prevents oxidation to quinones.

  • Add fuming nitric acid (0.5 mL, ~12 mmol) dropwise over 20 minutes.

  • Stir the mixture at 5°C for 30 minutes, then allow to warm to room temperature for another 30 minutes. The solution will turn dark orange/red.

Step 2: Work-up

  • Quench the reaction by pouring the mixture into 50 mL of crushed ice .

  • Extract the aqueous layer with DCM (3 x 30 mL) .

  • Combine organic layers and wash with cold water (2 x 20 mL) to remove excess acid.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure to yield a dark oily solid (crude mixture).
    

Step 3: Purification (The Separation) Isomer separation relies on the "Ortho Effect." The 3-methyl-5-nitrocatechol forms a strong intramolecular hydrogen bond between the nitro group and the adjacent hydroxyl, reducing its interaction with the silica stationary phase.

  • Stationary Phase: Silica gel (60 Å, 230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Formic Acid.

  • Gradient:

    • Start: 95:5 (Hex:EtOAc).

    • Ramp: 80:20 over 20 minutes.

  • Elution Order:

    • Fraction 1 (Fast): 3-Methyl-5-nitrocatechol (Yellow band).

    • Fraction 2 (Target): 3-Methyl-4-nitrocatechol (Orange band).

  • Collect fractions, verify by TLC (see Section 4), and evaporate to dryness. Recrystallize from toluene/hexane if necessary for >99% purity.

Validation & Characterization (Self-Validating System)

To ensure the synthesized standard is the correct isomer, you must validate the substitution pattern using NMR.[1] The coupling constants (


) of the aromatic protons are the definitive "fingerprint."
NMR Logic Table
IsomerStructureProton PositionsExpected Coupling (

)
Pattern
3-Methyl-4-nitrocatechol

at C4
H at C5, H at C6Ortho (

Hz)
Two Doublets
3-Methyl-5-nitrocatechol

at C5
H at C4, H at C6Meta (

Hz)
Two Doublets

If your purified product shows a coupling constant of 2 Hz, you have isolated the wrong isomer (the 5-nitro).

Analytical Data Summary
  • Appearance: Yellow/Orange crystalline solid.

  • MS (ESI-): m/z 168

    
    .
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.35 (s, 3H, 
      
      
      
      ).
    • 
       5.8-6.5 (br s, OH).
      
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, Ar-H5).
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Ar-H6).

Application: LC-MS/MS Quantification Protocol

Once synthesized, the standard is used to calibrate LC-MS/MS systems for environmental analysis.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methyl-4-nitrocatechol 168 137 (Loss of NO)15
168108 (Loss of

)
25

Diagram: Regioselectivity & Isomer Logic

IsomerLogic cluster_products Nitration Products Precursor 3-Methylcatechol Target 3-Methyl-4-Nitrocatechol (Target) Ortho-coupling (J=9Hz) Precursor->Target Nitration at C4 Byproduct 3-Methyl-5-Nitrocatechol (Byproduct) Meta-coupling (J=2Hz) Precursor->Byproduct Nitration at C5

Caption: Structural divergence during nitration. NMR coupling constants (Ortho vs. Meta) are the primary method for distinguishing the target from the byproduct.

References

  • Iinuma, Y., et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols.[2][3][4] Environmental Science & Technology, 44(22), 8453–8459.[2] Link

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.[5][6][7] Journal of Chromatography A, 1268, 35–43.[5] Link

  • Frka, S., et al. (2016). Chemical characterization and source apportionment of organic aerosol in the Central Mediterranean at Menorca. Atmospheric Chemistry and Physics, 16, 1–22. Link

Sources

Troubleshooting & Optimization

Preventing photodegradation of 3-methyl-4-nitrocatechol during sample processing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-4-Nitrocatechol (3M4NC) Stability & Handling

Subject: Preventing Photodegradation and Oxidation during Sample Processing Case ID: 3M4NC-STAB-001 Status: Open Resource assigned Specialist: Senior Application Scientist, Environmental & Analytical Chemistry

Executive Summary

3-methyl-4-nitrocatechol (3M4NC) is a critical tracer for biomass burning secondary organic aerosols (SOA). However, its chemical structure—a nitro-substituted catechol—creates a "perfect storm" for instability. It possesses a strong chromophore that absorbs UV-A and visible light, driving rapid photolysis, while the catechol moiety is susceptible to oxidation (quinone formation), particularly at neutral to alkaline pH.

This guide provides a self-validating workflow to preserve 3M4NC integrity during extraction, concentration, and analysis.

Module 1: The Physics of Degradation (FAQ)

Q: Why is my 3M4NC standard degrading even though I use "dim" lab lighting? A: You are likely experiencing the Bathochromic Shift Effect . 3M4NC acts as a weak acid (pKa ~ 4–5). In neutral or slightly basic solutions (like unbuffered water or methanol), it deprotonates.

  • Protonated Form (pH < 4): Absorbs mainly in the UV (λmax ~320 nm).

  • Deprotonated Form (pH > 5): The absorption band shifts significantly into the visible blue region (λmax > 350–400 nm) and the extinction coefficient increases. Result: Standard fluorescent lab lights (which emit blue light) become high-energy destruction sources for the deprotonated molecule.

Q: What are the degradation products? A: Photolysis primarily cleaves the nitro group or rearranges it to a nitrite, releasing HONO (nitrous acid) and forming methyl-1,4-benzoquinones (MBQ) or methylhydroquinones (MHQ). These products are not just "impurities"; they represent a total loss of molar mass from your target analyte.

Module 2: The "Dark Acid" Workflow (Protocol)

Directive: All steps must be performed under Red Light (>600 nm) or in amber glassware wrapped in aluminum foil.

Step 1: Sample Extraction (The pH Lock)
  • The Error: Using pure Methanol or Water.

  • The Fix: Use Acidified Solvents immediately.

  • Protocol:

    • Prepare Extraction Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid or 0.1% Acetic Acid .

    • Why? This locks the pH < 3, forcing 3M4NC into its protonated, less photosensitive state.

    • Add Internal Standard (IS) : Use isotopically labeled nitrophenol (e.g., 4-nitrophenol-d4) before extraction to track recovery losses.

Step 2: Filtration & Concentration
  • The Error: Using clear syringe filters or rotary evaporation in a lit hood.

  • The Fix:

    • Filtration: Use PTFE syringe filters. If the filter housing is clear plastic, wrap it in foil before pushing the sample through.

    • Evaporation: If using N2 blow-down, ensure the heating block is < 30°C. 3M4NC is semi-volatile; high heat + gas flow = sublimation loss.

Step 3: Storage
  • Condition: -20°C in Amber vials.

  • Shelf Life:

    • Solid Standard: 1 year.

    • Stock Solution (Acidified ACN): 3 months.

    • Aqueous Sample: < 24 hours (Hydrolysis risk).

Module 3: Analytical Troubleshooting (LC-MS)

Q: I see "Ghost Peaks" or high background noise in my chromatogram. A: This is often On-Column Photolysis . If your HPLC autosampler has a clear window, the sample sits in the needle or loop exposed to light before injection.

  • Fix: Mask the autosampler window with opaque black tape or foil.

Q: Should I use Methanol or Acetonitrile for Mobile Phase? A: Acetonitrile (ACN) is preferred.[1]

  • Reason 1: Methanol is a protic solvent and can participate in nucleophilic attack on the excited nitro-aromatic state under light irradiation.

  • Reason 2: ACN generally provides lower backpressure and sharper peaks for nitro-aromatics on C18 columns.

Q: My calibration curve is non-linear at low concentrations. A: Check your mobile phase pH. If Mobile Phase A is pure water, the 3M4NC will deprotonate on the column, causing peak tailing and variable ionization efficiency in ESI(-).

  • Requirement: Mobile Phase A must be Water + 0.1% Formic/Acetic Acid.

Module 4: Visualization of Stability Logic

The following diagram illustrates the critical decision points where degradation occurs and the "Safe Path" for processing.

G cluster_extraction Extraction Phase cluster_chemistry Photochemical State Sample Raw Biomass/Aerosol Sample Solvent_Choice Solvent Selection Sample->Solvent_Choice Neutral_Solvent Neutral MeOH/Water (pH > 5) Solvent_Choice->Neutral_Solvent Risk Acidic_Solvent Acidified ACN/MeOH (pH < 3) Solvent_Choice->Acidic_Solvent Recommended Deprotonated Deprotonated Anion (Red-Shifted Abs) Neutral_Solvent->Deprotonated Ionization Protonated Protonated Neutral (UV-Only Abs) Acidic_Solvent->Protonated Stabilization Light_Exp Ambient Lab Light (Blue/Vis) Deprotonated->Light_Exp Protonated->Light_Exp Degradation Rapid Photolysis (HONO release + Quinones) Light_Exp->Degradation High Absorption (Critical Failure) Stable Stable Analyte (Ready for LC-MS) Light_Exp->Stable Low Absorption (Safe Path)

Caption: Workflow logic demonstrating how acidification (pH < 3) prevents the bathochromic shift, rendering the molecule less susceptible to ambient light degradation.

Module 5: Stability Data Summary

VariableConditionStability RatingMechanism of Failure
Light Dark / Amber⭐⭐⭐⭐⭐N/A
Light Ambient FluorescentPhotolysis (Nitro-Nitrite rearrangement)
pH Acidic (pH < 3)⭐⭐⭐⭐⭐Protonation stabilizes chromophore
pH Neutral/Basic (pH > 7)Bathochromic shift + Oxidation to Quinones
Solvent Acetonitrile⭐⭐⭐⭐Aprotic, inert
Solvent Methanol⭐⭐⭐Protic (risk of nucleophilic interaction in light)
Temp < 4°C⭐⭐⭐⭐Slows oxidation kinetics

References

  • Iinuma, Y., et al. (2010). "Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols."[2] Environmental Science & Technology.[3]

  • Kitanovski, Z., et al. (2012). "Characterization of nitrocatechols and related tracers in atmospheric biomass burning organic aerosol." Journal of Chromatography A.

  • Finewax, Z., et al. (2018). "Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air." Environmental Science & Technology.[3]

  • Vidovic, K., et al. (2018). "Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase." Environmental Science & Technology.[3]

Sources

Optimizing electrospray ionization (ESI) parameters for nitrocatechol detection

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced ESI Parameters for Nitrocatechol Detection (Entacapone, Tolcapone, & Metabolites)

Executive Summary

Detecting nitrocatechols (e.g., Entacapone, Tolcapone) via LC-MS/MS requires navigating a specific set of electrochemical behaviors. Unlike standard phenolic compounds, the presence of the nitro group (


) significantly lowers the pKa of the catechol hydroxyls, making them exceptionally acidic. However, this same nitro group introduces susceptibility to electrochemical reduction  at the ESI capillary tip, a phenomenon often misdiagnosed as matrix suppression or degradation.

This guide deviates from standard "user manual" advice to address the specific physicochemical challenges of this analyte class.

Module 1: The Core Protocol (Ionization & Chemistry)

Q: Which ionization polarity should I use, and why?

A: Negative Ion Mode (ESI-) is mandatory. While positive mode (


) is possible, it is significantly less sensitive for nitrocatechols. The electron-withdrawing nitro group stabilizes the negative charge on the catecholate oxygen, facilitating the formation of the deprotonated molecular ion 

.
Q: Standard ESI- protocols suggest high pH mobile phases. Why does my Entacapone method use Formic Acid?

A: This is the "Nitrocatechol Exception." Standard logic dictates using a basic mobile phase (e.g., Ammonium Hydroxide, pH 9) to ensure phenols are deprotonated. However, nitrocatechols have notably low pKa values (e.g., Entacapone pKa


 4.5).
  • The Nuance: They will ionize efficiently even in slightly acidic conditions (0.1% Formic Acid).

  • The Benefit: Using acidic mobile phases improves chromatographic peak shape (reducing tailing on C18 columns) and reduces the risk of corona discharge , which is more prevalent at high pH in negative mode.

Recommendation: Start with Ammonium Acetate (5-10 mM) . It provides a neutral-to-slightly-acidic buffer that supports ionization without the aggressive discharge risk of pure ammonia.

Table 1: Mobile Phase Additive Impact
Additive SystemIonization EfficiencyChromatographic ShapeRisk Factor
Ammonium Acetate (10mM) High GoodLow (Best Balance)
Formic Acid (0.1%) Moderate-HighExcellent Low (Adduct formation:

)
Ammonium Hydroxide (0.1%) HighModerate (Tailing)High (Arcing/Discharge)
None (Pure Water/MeOH) UnstablePoorpH drift causes RT shifts

Module 2: Critical Source Parameters

Q: I see high background noise and signal instability. What is "Rim Emission"?

A: You are likely overpowering the spray. Negative mode is prone to electrical discharge (corona) at the capillary tip, especially if the voltage is too high (>-3.5 kV). This creates a high chemical noise floor that obscures your analyte.

Optimization Protocol:

  • Lower Capillary Voltage: Start at -2000 V and step up in 500 V increments. You will likely find the sweet spot between -2500 V and -3000 V.

  • Nebulizer Pressure: Nitrocatechols are thermally labile. Use higher nebulizer pressure (40–60 psi) to create a finer aerosol, allowing you to use lower source temperatures to achieve desolvation.

Visualization: Optimization Logic

The following diagram illustrates the decision matrix for optimizing signal-to-noise (S/N) specifically for labile nitro-compounds.

ESI_Optimization Start Start Optimization Polarity Set Polarity: Negative (ESI-) Start->Polarity MobilePhase Select Mobile Phase (Rec: 10mM NH4OAc) Polarity->MobilePhase VoltageCheck Capillary Voltage (-2.5 kV) MobilePhase->VoltageCheck SignalCheck Signal Stable? VoltageCheck->SignalCheck Discharge Corona Discharge Detected SignalCheck->Discharge No (High Noise) TempCheck Check Source Temp SignalCheck->TempCheck Yes LowerVolt Lower Voltage (-500V steps) Discharge->LowerVolt LowerVolt->VoltageCheck Final Optimal Parameters TempCheck->Final Maximize S/N

Figure 1: Step-wise optimization workflow emphasizing voltage control to prevent corona discharge in negative mode.

Module 3: Advanced Troubleshooting (The "Redox" Trap)

Q: I am detecting unexpected peaks at [M-30] or [M-16]. Is my compound degrading?

A: Likely not. You are witnessing an electrochemical artifact. The metal ESI capillary acts as an electrode. In negative mode, the capillary is the cathode (site of reduction). Nitro compounds (


) have a high redox potential and can be electrochemically reduced during the ionization process before they even enter the gas phase.
  • Mechanism:

    
     (Loss of Oxygen, M-16) or further reduction to amines.
    
  • The Diagnostic: If the ratio of the artifact peak to the parent peak changes when you alter the Capillary Voltage or Flow Rate , it is an electrochemical effect, not solution degradation.

Q: How do I stop this electrochemical reduction?

A: Implement the following countermeasures:

  • Decouple Voltage: Lower the capillary voltage to the minimum required for stable spray (often < 2.5 kV).

  • Change Emitter Material: If possible, switch to a fused silica emitter or a micro-flow setup. Stainless steel capillaries catalyze these redox reactions.

  • Increase Flow Rate: Higher flow rates reduce the residence time of the analyte at the charged tip, reducing the probability of electron transfer.

Visualization: Troubleshooting Signal Loss & Artifacts

Troubleshooting_Logic Issue Problem Detected Type Identify Symptom Issue->Type Artifact Extra Peaks (M-16, M-30) Type->Artifact Mass Shift LowSens Low Sensitivity Type->LowSens Low Signal Redox Electrochemical Reduction at Source Artifact->Redox CheckpH Check Mobile Phase pH LowSens->CheckpH FixRedox1 Lower Capillary Voltage Redox->FixRedox1 FixRedox2 Increase Flow Rate Redox->FixRedox2 WrongpH Too Acidic (< pH 3)? CheckpH->WrongpH CheckFrag Check Fragmentor/Declustering CheckpH->CheckFrag No FixpH Buffer to pH 4.5 - 6.0 WrongpH->FixpH Yes InSource In-Source Fragmentation (Loss of NO2) CheckFrag->InSource FixFrag Lower Fragmentor Voltage InSource->FixFrag

Figure 2: Diagnostic logic tree distinguishing between electrochemical artifacts and ionization suppression.

References

  • Burmaoğlu, R. E., & Aslan, S. S. (2020).[1] A rapid LC/MS/MS method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets.[1] Rapid Communications in Mass Spectrometry.[1] Link

  • Keski-Hynnilä, H., et al. (1999).[2] Mass spectrometric and tandem mass spectrometric behavior of nitrocatechol glucuronides: a comparison of atmospheric pressure chemical ionization and electrospray ionization. Journal of the American Society for Mass Spectrometry.[2] Link

  • Van Berkel, G. J., et al. (2025). Electrochemical processes in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (Contextual grounding on redox mechanisms in ESI).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

Sources

Technical Support Center: Resolving Peak Co-elution of Methyl-Nitrocatechol Isomers in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with methyl-nitrocatechol (MNC) isomer separation. Due to their structural similarity, these compounds frequently co-elute in liquid chromatography-mass spectrometry (LC-MS), compromising accurate identification and quantification.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies, detailed protocols, and expert insights to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate methyl-nitrocatechol isomers?

A1: Methyl-nitrocatechol isomers are positional isomers, meaning they have the same molecular formula and mass but differ in the substitution pattern on the catechol ring.[1] This results in very similar physicochemical properties, such as polarity and hydrophobicity, making them challenging to resolve with standard reversed-phase chromatography methods like those using C18 columns.[1][2] Their identical mass makes them indistinguishable by the mass spectrometer alone, necessitating effective chromatographic separation.[3]

Q2: My chromatogram shows a single, broad, or shouldering peak where I expect two isomers. How can I confirm co-elution?

A2: A distorted peak shape, such as a shoulder or excessive tailing, is a strong indicator of co-elution.[4] To confirm, use your detector's capabilities:

  • Diode Array Detector (DAD/PDA): Analyze the UV-Vis spectra across the peak. If the spectra are not homogenous from the upslope to the downslope, it indicates the presence of more than one compound.[4]

  • Mass Spectrometry (MS): Examine the mass spectra across the peak's elution profile. While the parent mass will be the same, subtle differences in fragmentation patterns or ion ratios might appear if the instrument acquires scans fast enough across the unresolved peak.

Q3: Can I just change the gradient to fix the co-elution?

A3: While adjusting the gradient is a key step, it may not be sufficient on its own. A shallower gradient can increase the separation window and sometimes improve resolution.[5] However, if the column chemistry does not provide enough selectivity (the ability to differentiate between the isomers), no amount of gradient optimization will resolve them. True resolution often requires a multi-faceted approach involving both mobile phase and stationary phase optimization.[6]

Q4: I'm using a C18 column and can't get any separation. What should I try next?

A4: A standard C18 column separates primarily based on hydrophobicity, which is often too similar between positional isomers.[1] The next logical step is to switch to a stationary phase that offers alternative separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) are highly recommended for aromatic isomers as they facilitate π-π interactions, which can be exquisitely sensitive to the position of substituent groups on the aromatic ring.[1][6]

Troubleshooting Guides

The Co-elution Troubleshooting Workflow

When faced with co-eluting isomers, a systematic approach is crucial. This workflow guides you from initial system checks to advanced method development, ensuring that you address the root cause of poor resolution.

G cluster_0 cluster_1 Phase 1: System Verification cluster_2 Phase 2: Method Optimization cluster_3 start Observation: Peak Co-elution or Poor Resolution system_health Assess System Health start->system_health peak_shape Review Peak Shape: Tailing or Fronting? system_health->peak_shape system_issues Action: Check for extra-column volume, leaks, column voids. Flush or replace column. peak_shape->system_issues Yes selectivity Primary Goal: Increase Selectivity (α) peak_shape->selectivity No, peak shape is good system_issues->selectivity change_mp Optimize Mobile Phase selectivity->change_mp change_sp Change Stationary Phase selectivity->change_sp Most Impactful change_params Adjust Method Parameters selectivity->change_params resolution Outcome: Baseline Resolution Achieved change_mp->resolution change_sp->resolution change_params->resolution

Caption: Troubleshooting decision tree for resolving isomer co-elution.

Guide 1: Optimizing the Stationary Phase (Column Chemistry)

The choice of stationary phase is the most powerful tool for manipulating selectivity (α), the critical factor in separating closely related isomers.[5][6]

Why it Works: Isomers of methyl-nitrocatechol differ subtly in their electron distribution and molecular shape. By choosing a stationary phase that can interact with these minor differences, you can achieve separation. Standard C18 phases rely on non-specific hydrophobic interactions, which are often insufficient.[1] Columns with phenyl ligands, however, can engage in π-π interactions with the aromatic ring of the analytes. The strength of this interaction is highly dependent on the position of the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups, providing a powerful mechanism for isomer discrimination.

Recommended Actions:

  • Switch to a Phenyl-based Column: Replace your C18 column with a Phenyl-Hexyl or Biphenyl phase. These are the first choice for aromatic positional isomers.[7]

  • Consider a Pentafluorophenyl (PFP) Column: PFP columns offer a different selectivity profile, engaging in dipole-dipole, ion-exchange, and π-π interactions, which can be effective if a phenyl column does not provide adequate resolution.[6]

Column ChemistryPrimary Separation Mechanism(s)Ideal for Methyl-Nitrocatechols?Key Considerations
Standard C18 Hydrophobic (Van der Waals) interactionsNo (Typically) Lacks specific interactions needed for positional isomers. Good for general-purpose reversed-phase.[1]
Phenyl-Hexyl π-π interactions, HydrophobicYes (First Choice) Selectivity is highly influenced by the organic modifier (methanol enhances π-π interactions).
Biphenyl π-π interactions (enhanced shape selectivity)Yes (Excellent Alternative) Can provide enhanced retention and unique selectivity for planar aromatic compounds.[7]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, Hydrophobic, Shape SelectivityYes (Alternative) Offers orthogonal selectivity to both C18 and Phenyl phases.[6]
Guide 2: Fine-Tuning the Mobile Phase

Once an appropriate column is selected, mobile phase optimization can be used to fine-tune the separation.

Why it Works: The mobile phase composition dictates how long the analytes interact with the stationary phase and can influence the nature of those interactions. For phenyl-based columns, the choice of organic modifier is particularly critical. Acetonitrile can decrease π-π interactions, while methanol tends to enhance them, leading to significant changes in retention and selectivity. Mobile phase additives like formic acid are essential for good peak shape and consistent ionization in the MS source.[6][8]

Recommended Actions:

  • Switch Organic Modifier: If using a phenyl-based column with acetonitrile, switch to methanol (or vice-versa). Test isocratic holds and gradients with both solvents to see which provides better selectivity.

  • Optimize the Gradient: After selecting the best solvent, develop a shallow gradient. A slow, gradual increase in the organic solvent percentage gives the isomers more time to interact differently with the stationary phase, improving the chances of separation.[5]

  • Ensure Proper pH Control: Use a consistent, low concentration of an acid like formic acid (e.g., 0.1%) in your aqueous mobile phase. This suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shapes and more reproducible retention times.[6][9]

Visualizing the Challenge: Methyl-Nitrocatechol Isomers

The structural similarity between methyl-nitrocatechol isomers is the root of the separation challenge. The diagram below illustrates two common isomers, highlighting the subtle difference in the methyl group's position relative to the nitro and hydroxyl groups.

G cluster_0 4-Methyl-5-nitrocatechol cluster_1 3-Methyl-5-nitrocatechol cluster_2 4M5NC challenge Challenge: Very similar polarity and hydrophobicity due to minor structural difference. 3M5NC

Caption: Structures of two common methyl-nitrocatechol isomers.

Experimental Protocols

Protocol 1: Initial System Suitability and Assessment

Before modifying your method, ensure your LC-MS system is performing optimally. Poor system health can mimic or worsen co-elution.[5]

Objective: To verify that the LC system is not contributing to peak broadening or distortion.

Methodology:

  • System Preparation: Replace the mobile phase with fresh, HPLC-grade solvents (e.g., 50:50 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid). Thoroughly purge all pump lines.

  • Column Health Check: Disconnect the column and measure the system backpressure with a union in its place at your typical flow rate (e.g., 0.4 mL/min). The pressure should be very low (<10 bar). Reconnect the column and measure the pressure again. A significantly higher-than-normal pressure may indicate a clogged frit or column contamination.

  • Injection of a Standard Mixture: Inject a well-characterized standard compound (not your isomers) that is known to produce a sharp, symmetrical peak on your system.

  • Performance Evaluation:

    • Peak Shape: The asymmetry factor should be between 0.9 and 1.2. Significant tailing (>1.5) or fronting (<0.9) suggests problems like column contamination, mismatched injection solvent, or extra-column volume.[5]

    • Reproducibility: Perform 5-6 replicate injections. The retention time should have a relative standard deviation (RSD) of <0.5%, and the peak area should have an RSD of <2.0%.

Protocol 2: Systematic Method Development for Isomer Separation

This protocol outlines a structured approach to developing a method from scratch to separate challenging isomers.

Objective: To achieve baseline resolution (Rs > 1.5) of methyl-nitrocatechol isomers.

Methodology:

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).[7]

  • Mobile Phase Preparation:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

    • C: Acetonitrile + 0.1% Formic Acid

  • Solvent Scouting:

    • Perform a fast generic gradient (e.g., 5% to 95% organic over 5 minutes) first with Methanol as the organic phase (B) and then with Acetonitrile (C).

    • Compare the chromatograms. Identify which organic modifier provides the greatest separation between the isomers, even if it is not baseline. This difference in selectivity (α) is your starting point.

  • Gradient Optimization:

    • Using the more promising organic solvent, perform a shallow gradient run. A good starting point is to increase the organic content by about 5% per column volume.

    • Example: For a 100 x 2.1 mm column, a gradient of 20% to 40% B over 15 minutes might be appropriate. Adjust the starting and ending percentages based on the initial scouting run.

  • Temperature Adjustment:

    • Analyze the sample at three different column temperatures (e.g., 30°C, 40°C, 50°C).

    • Temperature can affect mobile phase viscosity and mass transfer kinetics, sometimes improving efficiency. While its effect on selectivity is less predictable, it is a valuable parameter to optimize.[6]

  • Flow Rate Optimization:

    • Slightly decreasing the flow rate can sometimes increase the number of theoretical plates and improve resolution, though it will increase the run time. Evaluate this trade-off if near-baseline separation has been achieved.[5]

  • Final Method Validation: Once baseline resolution is achieved, perform replicate injections to confirm the method's reproducibility and robustness.

References

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. Axion Labs.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem.
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed.
  • A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. BenchChem.
  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, Oxford Academic.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • HPLC Troubleshooting. Waters Corporation.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Technical Support Center: Separation of Nitrocoumarin Isomers. BenchChem.
  • Separation of nitroaromatics by C-18 column: (a) self-optimization... ResearchGate.
  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC.
  • Pro Tips for Method Development (LC-MS/MS 101). YouTube.
  • OESI-MS spectra of 100 μM (top) 4-methylcatechol (m/z − 123) at pH 8.06... ResearchGate.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Information. Thermo Fisher Scientific.
  • Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Reddit.
  • Separation of 4-Nitrocatechol on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate.
  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology - ACS Publications.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Merck Millipore.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Applications of the Mobile Phase in Chromatography Industry Research. Longdom Publishing.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI.
  • Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. ACP.
  • Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note.
  • 4-Nitrocatechol. NIST WebBook.
  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh.
  • Isomer separation by CPC chromatography. Rotachrom.
  • Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics. LabRulez LCMS.
  • Analyzing Isomer Separation in Volatile Organic Compounds (VOCs). AZoCleantech.
  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Bisphenol A Information & Resources.

Sources

Atmospheric Mass Spectrometry Support Center: Mitigating Matrix Effects in Organic Tracer Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atmospheric Mass Spectrometry. Analyzing complex atmospheric organic aerosols—such as biomass burning tracers (levoglucosan) and isoprene-derived secondary organic aerosol (iSOA) tracers—presents unique analytical challenges. The atmospheric matrix is highly complex, laden with inorganic salts (e.g., bisulfate) and humic-like substances that severely interfere with Electrospray Ionization (ESI).

This guide is engineered for analytical chemists, atmospheric researchers, and mass spectrometry professionals. It provides authoritative troubleshooting, mechanistic explanations, and self-validating experimental protocols to ensure absolute quantitative integrity.

Core Concept: The Causality of Ion Suppression

Before troubleshooting, it is critical to understand the physical chemistry of matrix effects. In LC-ESI-MS, matrix effects primarily manifest as ion suppression . When an aerosol extract is introduced into the ESI source, highly concentrated inorganic salts (such as bisulfate) outcompete trace organic analytes for available surface charge during droplet evaporation and Coulombic fission. This forces the target analytes into the droplet interior, preventing their transition into the gas phase and leading to severe under-quantification[1].

ESI_Suppression A Aerosol Sample Extract (Analytes + Matrix Salts) B ESI Droplet Formation A->B C Droplet Evaporation & Charge Competition B->C E Analyte Eviction to Droplet Interior C->E Surface Tension Effects D High Concentration of Inorganic Salts (e.g., Bisulfate) D->C Co-elution in RPLC F Ion Suppression (Underestimation of Signal) E->F

Logical flow of ESI ion suppression caused by co-eluting inorganic matrix salts.

Troubleshooting & FAQs

Q1: Why are my isoprene-derived organosulfates (e.g., GAS, LAS) severely underestimated when using Reversed-Phase LC (RPLC)?

Causality: RPLC relies on hydrophobic interactions. Small, highly polar multifunctional C2–C3 organosulfates (like glycolic acid sulfate and lactic acid sulfate) exhibit poor retention on standard C18 columns. Consequently, they elute in the void volume alongside highly abundant, non-retained inorganic salts (specifically bisulfate) present in ambient particulate matter (PM). This co-elution results in extreme charge competition in the ESI source, leading to an underestimation of these compounds by 1–2 orders of magnitude[2]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase that effectively retains C2-C3 organosulfates, chromatographically resolving them from the early-eluting inorganic matrix[2].

Q2: How can I selectively extract levoglucosan from complex sediment or aerosol matrices to avoid downstream ion suppression?

Causality: Traditional liquid-liquid extractions often co-extract humic substances and salts that suppress the levoglucosan signal. To achieve selectivity, you must exploit specific chemical affinities. Solution: Utilize Ligand-Exchange Solid Phase Extraction (LE-SPE). This technique leverages the specific affinity between monosaccharide anhydrides (MAs) and immobilized Na+ ions. By using nonaqueous mobile phases (e.g., Dichloromethane/Methanol mixtures), the capacity factor of the LE-SPE column is enhanced, allowing matrix interferents to be washed away while selectively retaining levoglucosan. This yields extracts with exceptionally low ion suppression effects (0–20%)[3].

Q3: What is the most robust calibration method for compensating for unavoidable matrix effects?

Causality: Even with optimized chromatography, absolute matrix removal is rarely achieved. External calibration curves fail because they do not account for the sample-specific ionization environment. Solution: Implement Isotope Dilution Mass Spectrometry (IDMS). By spiking a known concentration of a stable isotopically labeled standard (e.g.,


C

-levoglucosan) into the sample prior to extraction, the labeled standard experiences the exact same extraction losses and ESI suppression as the native analyte. The ratio of the native to labeled signal becomes a self-correcting, self-validating metric.

Validated Experimental Protocols

A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems , ensuring that any signal deviation can be mathematically isolated to either extraction loss or ESI suppression.

Protocol 1: HILIC-ESI-MS Workflow for C2-C3 Organosulfates

Designed to overcome bisulfate-induced matrix effects in isoprene SOA analysis.

  • Sample Preparation & Spiking: Extract a known mass of PM

    
     filter sample in high-purity methanol via ultrasonication (20 min, <30°C to prevent degradation). Spike the extraction solvent with an isotopically labeled surrogate standard (e.g., 
    
    
    
    S-labeled or
    
    
    C-labeled organosulfate) to establish the baseline for recovery.
  • Filtration: Pass the extract through a 0.2 µm PTFE syringe filter to remove insoluble particulates.

  • Evaporation & Reconstitution: Evaporate the extract to dryness under a gentle stream of ultra-high purity nitrogen. Reconstitute in a 90:10 Acetonitrile:Water (v/v) mixture (critical for HILIC loading conditions).

  • HILIC Separation: Inject 5 µL onto an amide-functionalized HILIC column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 to ensure organosulfates are fully deprotonated).

    • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

    • Gradient: Start at 95% B, ramping down to 50% B over 15 minutes to elute polar analytes after the inorganic salts have passed through the detector.

  • Self-Validation Check (Post-Extraction Spike): To isolate matrix suppression from extraction recovery, run a parallel unspiked sample, extract it, and spike the stable isotope immediately prior to injection. Compare the area counts of this post-spike to a neat solvent standard to quantify absolute ion suppression.

Protocol 2: Ligand-Exchange Solid Phase Extraction (LE-SPE) for Levoglucosan

Designed for selective biomarker extraction from complex matrices.

LESPE_Workflow A Complex Sample (Sediment/Aerosol Extract) C Load Sample (Nonaqueous Mobile Phase) A->C B Condition LE-SPE Column (Immobilized Na+) B->A D Matrix Wash (Remove Interferents) C->D E Target Elution (Levoglucosan & Isomers) D->E F LC-ESI-MS/MS Analysis E->F

Step-by-step LE-SPE workflow for the selective extraction of monosaccharide anhydrides.

  • Column Conditioning: Condition a strong cation exchange (SCX) cartridge (pre-loaded with Na

    
     ions) with 5 mL of Methanol (MeOH), followed by 5 mL of Dichloromethane (DCM).
    
  • Sample Loading: Load the aerosol extract dissolved in a nonaqueous DCM/MeOH (9:1, v/v) mixture onto the LE-SPE column. The nonaqueous environment maximizes the ligand-exchange capacity factor.

  • Matrix Wash: Wash the column with 10 mL of DCM/MeOH (9:1, v/v) to elute non-interacting matrix components (lipids, humic acids, non-polar organics).

  • Target Elution: Elute levoglucosan and its isomers (mannosan, galactosan) using 5 mL of pure Methanol, which disrupts the Na

    
    -analyte complexation.
    
  • Analysis: Analyze the eluate via LC-ESI-MS/MS in negative ion mode.

Quantitative Data Presentation: Strategy Comparison

The following table synthesizes the quantitative impact of various mitigation strategies on matrix effects and analyte recovery.

Mitigation StrategyTarget Analyte ClassMechanism of ActionMatrix Effect Impact (Recovery %)
Reversed-Phase LC (RPLC) C2-C3 OrganosulfatesHydrophobic retention (Fails for highly polar OSs)Severe Suppression (<10% recovery)
Hydrophilic Interaction LC (HILIC) C2-C3 OrganosulfatesPolar retention; chromatographically resolves analytes from bisulfateNegligible Suppression (90–105% recovery)
Standard Liquid-Liquid Extraction LevoglucosanNon-specific solvent partitioningModerate Suppression (50–70% recovery)
Ligand-Exchange SPE (LE-SPE) LevoglucosanNa

ion affinity complexation in nonaqueous mobile phase
Low Suppression (80–100% recovery)

References

1.1 - MDPI[1] 2.2 - ACS Publications[2] 3.3 - PubMed / J Chromatogr A[3]

Sources

pH adjustment for optimal liquid-liquid extraction of nitrocatechols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Liquid-Liquid Extraction (LLE) of Nitrocatechols

Welcome to the Bioanalytical Technical Support Center. This portal provides mechanistic insights, standardized protocols, and troubleshooting guides for researchers developing extraction assays for nitrocatechol-based catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone, tolcapone).

Mechanistic Grounding: The "Why" Behind the pH

Nitrocatechols possess a unique chemical architecture: a catechol ring substituted with a highly electron-withdrawing nitro group. This nitro group stabilizes the phenoxide anion, drastically lowering the pKa of the first phenolic hydroxyl group to approximately 4.5 to 4.8[1][2].

At physiological pH (7.4), nitrocatechols are predominantly ionized (deprotonated) and highly hydrophilic. Because Liquid-Liquid Extraction (LLE) relies on the analyte being in a neutral, unionized state to partition into an organic solvent, attempting to extract plasma at physiological pH will result in near-zero recovery. Acidifying the sample to at least two pH units below the pKa (target pH 2.0–2.5) ensures >99% of the molecules are unionized, enabling efficient partitioning into organic solvents[3][4].

Visual Extraction Workflow

LLE_Workflow Sample 1. Biological Sample (Plasma pH ~7.4) Analyte Ionized Acid 2. Acidification Add H3PO4 or Formic Acid Target pH: 2.0 - 2.5 Sample->Acid Neutral 3. Chemical State Nitrocatechols Unionized (>99% Neutral) Acid->Neutral Overcomes pKa ~4.5 Solvent 4. Solvent Addition Add MTBE or EtOAc Neutral->Solvent Extract 5. Phase Separation Vortex & Centrifuge Solvent->Extract OrgPhase 6A. Organic Phase (Contains Nitrocatechols) Extract->OrgPhase AqPhase 6B. Aqueous Phase (Proteins/Salts - Waste) Extract->AqPhase

Workflow for Liquid-Liquid Extraction of Nitrocatechols highlighting critical pH adjustment.

Quantitative Data: Physicochemical Properties

To design a self-validating extraction system, you must align your target pH with the specific pKa of your analyte.

CompoundpKa (Phenolic OH)State at pH 7.4 (Plasma)Target Aqueous pHPreferred Extraction Solvent
Entacapone 4.50Ionized (Hydrophilic)2.0 – 2.5Ethyl Acetate / Hexane (30/70)
Tolcapone 4.78Ionized (Hydrophilic)2.0 – 2.5Methyl tert-butyl ether (MTBE)

Data synthesized from established chemical databases and validated pharmacokinetic assays[1][2][3][4].

Standardized LLE Protocol (Plasma)

This step-by-step methodology is optimized for the extraction of tolcapone and entacapone from human plasma. It incorporates built-in validation checks to ensure reproducibility[3][4].

Step 1: Sample Aliquoting & Internal Standard

  • Transfer 100 µL of human plasma into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Tolcapone-D7 at 100 ng/mL in methanol). Vortex briefly.

Step 2: Acidification (Critical Quality Control Step)

  • Add 20 µL of 5% orthophosphoric acid (or 2% formic acid) to the sample.

  • Self-Validation Check: Before processing the entire batch, prepare a "pilot" blank plasma sample. Add the acid and spot 1 µL onto micro-pH paper. Ensure the pH is strictly between 2.0 and 2.5. If the pH is >3.0, the plasma's buffering capacity has not been overcome; increase the acid concentration.

Step 3: Solvent Addition

  • Add 500 µL of the extraction solvent.

    • For Tolcapone: Use 100% MTBE.

    • For Entacapone: Use an Ethyl Acetate / n-Hexane mixture (30/70, v/v).

Step 4: Extraction Mixing

  • Vortex the tubes vigorously for 5 minutes. This maximizes the surface area contact between the aqueous and organic phases, driving the neutral nitrocatechols into the organic layer.

Step 5: Phase Separation

  • Centrifuge the samples at 10,000 rpm (~8,500 x g) for 10 minutes at 4°C. The low temperature helps precipitate residual proteins and stabilizes the analytes.

Step 6: Recovery & Reconstitution

  • Carefully transfer 400 µL of the upper organic layer into a clean tube, avoiding the protein "puck" at the interface.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a maximum of 30°C to prevent thermal degradation.

  • Reconstitute the residue in 100 µL of your LC mobile phase (e.g., 30 mM phosphate buffer pH 2.75 / acetonitrile) and inject into the LC-MS/MS or HPLC system.

Troubleshooting Guide

Q: Why is my entacapone recovery consistently below 40% despite using the correct organic solvent? A: This is almost always a pH failure. If the final pH of your plasma mixture is >3.0, a significant fraction of the nitrocatechol remains ionized and trapped in the aqueous phase. Ensure your acidifying agent is strong enough to overcome the specific buffering capacity of your plasma lot. Switch to 5% orthophosphoric acid if weaker organic acids (like 0.1% formic acid) are failing[4].

Q: I acidified my samples to pH 1.0 to guarantee unionization, but now I'm seeing massive ion suppression in my LC-MS/MS. What happened? A: Over-acidification compromises assay selectivity. While lowering the pH to 1.0 ensures nitrocatechols are neutral, it also neutralizes and co-extracts highly acidic endogenous plasma components (e.g., phospholipids, bile acids). These compounds flood the ESI source and cause severe ion suppression. Strictly maintain the pH between 2.0 and 2.5 to balance recovery and cleanliness.

Q: After adding MTBE and vortexing, my plasma sample formed a thick, unbreakable emulsion. How do I resolve this? A: Emulsions occur when high protein or lipid content traps the organic solvent. To resolve this, pre-chill your extraction solvent to 4°C before use. If the emulsion persists, perform a hybrid Protein Precipitation-LLE (PPT-LLE): first add 50 µL of cold acetonitrile to crash the proteins, centrifuge, and then perform the LLE on the resulting supernatant[3].

Frequently Asked Questions (FAQs)

Q: Can I use basic liquid-liquid extraction (e.g., pH 9.0) to clean up my samples? A: No. At pH 9.0, nitrocatechols are fully ionized (negatively charged). If you add an organic solvent at this pH, the analytes will remain entirely in the aqueous waste layer.

Q: Why do some methods use a mixture of ethyl acetate and hexane instead of pure ethyl acetate? A: Pure ethyl acetate is a relatively polar organic solvent and will indiscriminately extract a large amount of endogenous plasma lipids. Diluting it with a non-polar solvent like hexane (e.g., 30/70 v/v) reduces the overall polarity of the organic phase. This excludes polar interferences while still effectively extracting the moderately lipophilic, unionized entacapone, resulting in a cleaner baseline[4].

Q: Does temperature affect the extraction of nitrocatechols? A: Yes. Catechol derivatives can be sensitive to thermal and oxidative degradation. It is highly recommended to perform centrifugation at 4°C and keep the nitrogen evaporation bath strictly below 30°C to preserve analyte integrity.

References
  • Title: Application Notes: Quantitative Analysis of Tolcapone in Plasma using Tolcapone D7 by LC-MS/MS Source: BenchChem URL
  • Source: PubMed (Journal of Chromatography B)
  • Title: Entacapone | 130929-57-6 Source: ChemicalBook URL
  • Title: Tolcapone | 134308-13-7 Source: ChemicalBook URL

Sources

Technical Support Center: Overcoming Commercial Scarcity of 3-Methyl-4-Nitrocatechol

[1]

Status: Active Guide Ticket ID: MNC-SYN-001 Topic: Synthesis, Purification, and Validation of 3-Methyl-4-Nitrocatechol (3M4NC) in the Absence of Commercial Standards.[1] Audience: Analytical Chemists, Atmospheric Scientists, Pharmacologists.

Executive Summary

The commercial unavailability of 3-methyl-4-nitrocatechol (3M4NC) is a frequent bottleneck in atmospheric aerosol research (biomass burning tracers) and specific metabolic studies.[1] When vendors report "backordered" or "discontinued," researchers must transition from consumers to synthesizers.

This guide provides a self-validating protocol to synthesize, purify, and quantify 3M4NC using readily available precursors. It relies on structural logic (NMR coupling constants) rather than blind comparison to a reference standard to ensure accuracy.

Module 1: Synthesis & Purification Protocol

The Challenge: Direct nitration of catechols is prone to oxidation, converting the target diol into unstable quinones (dark tars). The Solution: Use a biphasic or dilute ether-based nitration system to control the exotherm and prevent oxidation.

Step-by-Step Synthesis

Precursors:

  • 3-Methylcatechol (CAS: 488-17-5) - Commercially available.[1]

  • Nitric Acid (65-70%).[1]

  • Diethyl Ether & Acetic Acid.[2]

Protocol:

  • Dissolution: Dissolve 1.0 g (8.0 mmol) of 3-methylcatechol in 30 mL of diethyl ether. Cool to 0°C in an ice bath.

  • Nitration: Prepare a solution of 0.6 mL concentrated HNO

    
     in 5 mL acetic acid. Add this dropwise to the ether solution over 20 minutes.
    
    • Critical Control Point: Keep temperature <5°C. If it turns black immediately, the addition is too fast.

  • Quenching: Stir for 30 minutes at 0°C, then pour into 50 mL ice water.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with ether. Combine organics, wash with brine, and dry over Na

    
    SO
    
    
    .
  • Evaporation: Remove solvent under reduced pressure to yield a crude orange/brown solid.

Purification (The Isomer Problem)

Nitration yields two primary regioisomers. You must separate them.

  • Target: 3-methyl-4 -nitrocatechol (3M4NC).[1][3][4]

  • Impurity: 3-methyl-5 -nitrocatechol (3M5NC).[1]

Chromatography Strategy: Use Silica Gel Flash Chromatography.

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, gradient to 70:30).

  • Elution Order: The 4-nitro isomer typically elutes after the 5-nitro isomer due to stronger intramolecular hydrogen bonding or interaction with silica (polarity dependent).[1] Note: This varies by exact solvent system, so Module 2 (Validation) is mandatory.

Module 2: Structural Validation (Self-Validating Logic)

The Issue: You have a yellow powder. Without a commercial standard to compare retention times, how do you know it is the 4-nitro and not the 5-nitro isomer?

The Solution: Proton NMR (


  • 3-Methyl-4-Nitrocatechol: Protons are at positions 5 and 6.[1][3] They are Ortho to each other.

  • 3-Methyl-5-Nitrocatechol: Protons are at positions 4 and 6.[1] They are Meta to each other.

Data Table: Distinguishing Isomers

Feature3-Methyl-4-Nitrocatechol (Target)3-Methyl-5-Nitrocatechol (Impurity)
Proton Relationship Ortho (Neighbors)Meta (Separated by one carbon)
Coupling Constant (

)
8.0 – 9.0 Hz 1.0 – 3.0 Hz
Spectral Appearance Two Doublets (d), distinct "roofing" effectTwo Doublets (d) or Singlets (s), very narrow split
Methyl Shift

~2.2 - 2.3 ppm

~2.2 - 2.3 ppm

Decision Logic: If your isolated compound shows two aromatic doublets with a splitting of ~9 Hz, it is unequivocally 3-methyl-4-nitrocatechol .[1] No commercial standard is required to prove this.

Visual Workflow: Synthesis & Validation

MNC_Synthesis_Workflownode_startStart: 3-Methylcatecholnode_reactNitration(HNO3 / Ether / 0°C)node_start->node_reactnode_crudeCrude Mixture(Contains 4-nitro & 5-nitro isomers)node_react->node_crudenode_columnSilica Column Chromatography(Hexane:EtOAc Gradient)node_crude->node_columnnode_test1H-NMR Analysis(Focus: Aromatic Region)node_column->node_testnode_decisionCheck J-Couplingnode_test->node_decisionnode_targetTarget: 3-Methyl-4-Nitrocatechol(J = 9 Hz, Ortho)node_decision->node_targetLarge Split (8-9Hz)node_wasteImpurity: 3-Methyl-5-Nitrocatechol(J = 2 Hz, Meta)node_decision->node_wasteSmall Split (1-3Hz)

Caption: Workflow for synthesis and NMR-based discrimination of regioisomers.

Module 3: Quantification Without Standards

The Issue: You need to quantify the concentration of 3M4NC in a sample, but you cannot weigh out a standard to build a calibration curve.

The Solution: Use a Surrogate Standard with a corrected Response Factor or Molar Extinction Coefficient (

Method A: UV-Vis Spectrophotometry (The Beer-Lambert Law)

Nitrocatechols have strong, characteristic UV-Vis absorption.[1]

  • Reference: Iinuma et al. (2010) established the spectral properties for biomass burning tracers.[4]

  • Wavelength: 340–350 nm (in acidic/neutral methanol or acetonitrile).

  • Molar Extinction Coefficient (

    
    ): 
    
    
    (at
    
    
    ).[1]

Protocol:

  • Dissolve your synthesized, NMR-validated crystals in Methanol.

  • Prepare a stock solution by weight (e.g., 1.0 mg in 10 mL).

  • Verify the

    
     of your synthesized material.
    
    • Calculation:

      
      
      
    • If your calculated

      
       matches the literature range (10,000–11,000), your purity is high (>95%).
      
  • Use this verified value to quantify 3M4NC in unknown samples.

Method B: HPLC-MS Surrogate Quantification

If analyzing complex matrices (plasma, aerosols) where UV is not specific enough:

  • Surrogate: Purchase 4-Nitrocatechol (CAS: 3316-09-4).[1] It is cheap and widely available.

  • Assumption: The ionization efficiency (ESI negative mode) of 3-methyl-4-nitrocatechol is nearly identical to 4-nitrocatechol due to the similar pKa and charge delocalization.[1]

  • Procedure:

    • Build a calibration curve using 4-Nitrocatechol .[1]

    • Run your 3M4NC sample.[5]

    • Apply a Response Factor (RF) of 1.0 (or 1.12 to account for molecular weight difference: 169.13 vs 155.11 g/mol ).

    • Formula:

      
      .[1]
      
FAQ: Troubleshooting Common Issues

Q1: My reaction mixture turned into a black tar. What happened? A: Oxidation occurred.[6][7] This happens if the reaction gets too hot or the nitric acid is too concentrated.

  • Fix: Use dilute HNO

    
     in acetic acid. Ensure the ether solution is at 0°C before addition. Add the acid slower.
    

Q2: I see two spots on my TLC plate. Which one is my product? A: Usually, the 3-methyl-4-nitrocatechol is the lower Rf spot (more polar) compared to the 5-nitro isomer in Hexane/EtOAc systems, but this can reverse depending on pH.[1]

  • Action: Isolate both. Run NMR. The one with the 9 Hz coupling is your target. Do not guess based on spot color.

Q3: Can I use LC-MS fragmentation to distinguish the isomers? A: It is difficult. Both isomers show [M-H]- at m/z 168 and fragment to m/z 123 (loss of NO

1
  • Advice: NMR is the only definitive method for structural assignment. Once assigned, you can use retention time (RT) for future LC-MS runs.[1]

Q4: Is the compound stable? A: Nitrocatechols are light-sensitive and can oxidize.

  • Storage: Store the purified solid in amber vials at -20°C. In solution, they are stable for days if kept dark and acidic. Avoid alkaline conditions (turns red/purple and degrades).

References
  • Iinuma, Y., et al. (2010).[4] "Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols."[1][4] Environmental Science & Technology, 44(22), 8453–8459.[4]

  • Frka, S., et al. (2016). "Chemical characterization of the organic fraction of atmospheric aerosol particles." Environmental Science and Pollution Research, 23, 16593–16605.
  • Kitanovski, Z., et al. (2012). "Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter." Journal of Chromatography A, 1268, 35-43.

  • Palumbo, P. S., et al. (2002). "Synthesis and characterization of nitrocatechols." Journal of Organic Chemistry.

Reducing background noise in UV-Vis absorption measurements of brown carbon

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: UV-Vis Characterization of Brown Carbon (BrC)

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Atmospheric Aerosols, Environmental Monitoring, and Trace Organic Impurity Analysis Audience: Researchers, Environmental Scientists, Pharmaceutical QC (Impurity Profiling)

Introduction: The "Ghost" in the Spectrum

Welcome. You are likely here because your UV-Vis spectra of Brown Carbon (BrC) are showing inconsistent baselines, "ghost" absorption in the red spectrum, or sensitivity limits that make quantification impossible.

Brown Carbon—light-absorbing organic carbon—is defined by its strong wavelength dependence (Absorption Angstrom Exponent, AAE > 1), absorbing heavily in the UV (300–400 nm) and tailing off in the visible.[1]

The Core Challenge: In both atmospheric samples and pharmaceutical organic impurities (e.g., Maillard reaction products), the analyte is often low-concentration and suspended in a matrix prone to light scattering. This guide provides the protocols to mathematically and physically strip away this background noise.

Module 1: Sample Preparation & Extraction

The majority of "noise" is actually physical interference introduced before the sample hits the beam.

Protocol 1.1: Differential Solubility Extraction

BrC is not a single molecule; it is a continuum. Your solvent choice dictates what you see.

ParameterWater Extraction (WSOC)Methanol Extraction (Total BrC)
Target Highly polar, oxidized organics (secondary organic aerosols).Hydrophobic fractions + WSOC (primary combustion emissions).
Absorption Generally lower; misses "tar balls" or fresh soot coatings.2–3x higher absorption than water for the same sample.
Noise Risk Micro-bubbles (degassing required).High volatility; evaporation changes concentration during scan.
Pharma Analog Aqueous API formulations.Organic solvent residuum/extractables.

Critical Step: All extracts must be filtered through a 0.2 µm PTFE syringe filter .

  • Why? To remove Elemental Carbon (Black Carbon) and insoluble dust. Black Carbon absorbs across the entire spectrum (AAE ≈ 1). If you do not remove it, your BrC calculation will be biased high, and your baseline at 700 nm will never zero.

Module 2: Instrumental Configuration

Standard 1 cm cuvettes are insufficient for ambient BrC detection.

The Solution: Liquid Waveguide Capillary Cell (LWCC)

For dilute samples (e.g., ambient filter extracts), the Beer-Lambert Law (


) works against you because concentration (

) is low. We must increase pathlength (

).
  • Standard Cuvette:

    
    
    
    
    
    Detection Limit
    
    
    .
  • LWCC:

    
     (or more) 
    
    
    
    Detection Limit
    
    
    .

Workflow Visualization (LWCC Setup):

LWCC_Setup cluster_noise Noise Reduction Zone Source Deuterium/Tungsten Light Source Fiber1 Fiber Optic Input Source->Fiber1 LWCC Liquid Waveguide Capillary Cell (100 - 500 cm Path) Fiber1->LWCC Sample Sample Injection (PILS or Syringe) Sample->LWCC Liquid Flow Fiber2 Fiber Optic Output LWCC->Fiber2 Detector Spectrometer (CCD Array) Fiber2->Detector

Caption: Schematic of a Liquid Waveguide Capillary Cell (LWCC) system increasing optical pathlength for high-sensitivity BrC detection.

Module 3: Computational Correction (The Drift Protocol)

After hardware optimization, you must mathematically correct for scattering.

The Issue: Even after filtration, colloidal fines or instrument drift can cause a non-zero baseline at long wavelengths (>600 nm). Since BrC absorption is negligible at >700 nm, any signal there is "fake."

The Protocol (Drift Correction):

  • Measure Absorbance (

    
    ) from 300 nm to 800 nm.
    
  • Identify the average absorbance in the 690–710 nm window (

    
    ).
    
  • Apply the correction:

    
    
    (Note: Simple subtraction 
    
    
    
    is often used, but the inverse wavelength scaling above approximates Mie scattering better for small particles).

Scattering Correction Logic:

Scattering_Correction RawData Raw UV-Vis Spectrum (300-800 nm) Check700 Check Absorbance at 700 nm RawData->Check700 Decision Is A(700) > 0? Check700->Decision Zero Proceed to AAE Calc Decision->Zero No (Ideal) Correct Apply Drift Correction A_corr = A_raw - A_700 Decision->Correct Yes (Scattering/Drift) Correct->Zero

Caption: Decision logic for baseline drift correction. Non-zero absorbance at 700 nm indicates scattering artifacts that must be subtracted.

Troubleshooting Center (FAQs)

Q1: My spectra show a "hump" around 250-280 nm but I'm looking for Brown Carbon. Is this interference?

A: This is likely not interference but the core signal. While BrC is defined by its visible tail, its mass absorption cross-section (MAC) peaks in the UV. However, if you are using Methanol , be aware that dissolved plastics or filter leachates (phthalates) also absorb here.

  • Validation: Run a "Process Blank" (Solvent + Syringe + Filter) without the aerosol sample. If the hump remains, it is contamination from your consumables, not the sample.

Q2: I am analyzing drug impurities (biologics). Does this "Brown Carbon" method apply to me?

A: Yes. In pharma, "Brown Carbon" is chemically analogous to Advanced Glycation End-products (AGEs) or oxidized oligomers.

  • The Overlap: Both atmospheric BrC and protein aggregates scatter light significantly.

  • Adaptation: Use the Integrating Sphere method rather than a standard transmission detector. An integrating sphere captures the scattered light (diffuse transmission) and redirects it to the detector. This prevents scattering from being falsely recorded as absorbance (optical density).

Q3: My baseline at 700 nm is negative. What is happening?

A: This is a Reference Mismatch.

  • Cause: Your blank (reference) solvent has a higher refractive index or is dirtier than your sample, or the lamp intensity fluctuated.

  • Fix: Clean the LWCC waveguide with 0.1M HCl followed by Methanol. Re-zero the instrument with the exact solvent batch used for extraction.

Q4: Why do you recommend 700 nm for baseline correction? Why not 800 nm?

A: 700 nm is the "safe zone."

  • Reasoning: At 800 nm, instrumental noise (detector sensitivity drop-off) often increases. At <600 nm, some "dark" Brown Carbon might still absorb. 690–710 nm is the sweet spot where BrC absorption is effectively zero, but detector stability is high [1].

Q5: Can I use a standard glass cuvette?

A: No. Glass absorbs UV light below 320 nm. You must use Quartz or specialized UV-transparent polymers. Furthermore, for environmental BrC, the pathlength of a standard cuvette (1 cm) is usually insufficient to detect the signal above the noise floor unless the sample is extremely concentrated (e.g., wildfire smoke).

References

  • Hecobian, A., et al. (2010).[1][2][3][4] "Water-Soluble Organic Aerosol material and the light-absorption characteristics of aqueous extracts measured over the Southeastern United States." Atmospheric Chemistry and Physics.

  • Chen, Y., & Bond, T. C. (2010).[2] "Light absorption by organic carbon from wood combustion."[4][5] Atmospheric Chemistry and Physics.

  • Lack, D. A., et al. (2008). "Bias in Filter-Based Aerosol Light Absorption Measurements Due to Organic Aerosol Loading." Aerosol Science and Technology.

  • World Precision Instruments. (n.d.). "Liquid Waveguide Capillary Cells (LWCC) Technical Guide."

Sources

Validation & Comparative

A Comparative Analysis of the Mass Absorption Cross-Section of 3-Methyl-4-Nitrocatechol and 4-Nitrocatechol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Atmospheric Science and Drug Development

In the vast and complex realm of atmospheric chemistry, the optical properties of aerosol particles play a pivotal role in the Earth's radiative balance. Among the myriad of compounds found in atmospheric aerosols, nitrated aromatic compounds, components of "brown carbon," are of significant interest due to their ability to absorb solar radiation. This guide provides a detailed comparison of the mass absorption cross-section (MAC) of two such compounds: 3-methyl-4-nitrocatechol (3M4NC) and 4-nitrocatechol (4NC). While extensive data exists for 4-nitrocatechol, a notable data gap persists for its methylated analog, 3-methyl-4-nitrocatechol. This guide will therefore present a comprehensive overview of the known optical properties of 4-nitrocatechol, a qualitative analysis of the expected optical properties of 3-methyl-4-nitrocatechol based on chemical principles, and a detailed experimental protocol for the determination of the mass absorption cross-section for these and similar compounds.

Introduction: The Significance of Mass Absorption Cross-Section in Atmospheric Science

The mass absorption cross-section (MAC) is a critical parameter that quantifies the light-absorbing capacity of a substance per unit mass. In the context of atmospheric aerosols, a higher MAC value indicates a greater potential for the aerosol to absorb solar radiation, thereby contributing to atmospheric warming. Nitrated catechols are recognized as significant components of brown carbon, which is prevalent in biomass burning plumes and polluted urban environments.[1][2] Understanding the MAC of individual chromophores within brown carbon is essential for accurately modeling their climatic impacts.

Chemical Structures and Properties

The chemical structures of 4-nitrocatechol and 3-methyl-4-nitrocatechol are presented below. Both molecules share a catechol (1,2-dihydroxybenzene) core with a nitro group substituent. The key difference is the presence of a methyl group on the aromatic ring of 3M4NC.

Compound4-Nitrocatechol (4NC)3-Methyl-4-nitrocatechol (3M4NC)
Chemical Structure


Molecular Formula C₆H₅NO₄C₇H₇NO₄
Molecular Weight 155.11 g/mol 169.13 g/mol [3]
Key Functional Groups Hydroxyl (-OH), Nitro (-NO₂)Hydroxyl (-OH), Nitro (-NO₂), Methyl (-CH₃)

The presence of the electron-donating methyl group in 3M4NC is expected to influence its electronic structure and, consequently, its light-absorbing properties compared to 4NC.

Quantitative Comparison of Mass Absorption Cross-Section: A Data Gap for 3M4NC

A thorough review of the scientific literature reveals extensive data on the optical properties of 4-nitrocatechol . Its UV-Visible absorption spectrum is characterized by strong absorption in the near-UV and visible regions, and this absorption is highly dependent on the pH of the solution due to the deprotonation of the hydroxyl groups.[4][5] From its absorption characteristics, the wavelength-dependent imaginary part of the refractive index (k) can be determined, which is then used to calculate the MAC.

The imaginary refractive indices at a wavelength of 405 nm for the fully protonated (4NC) and singly deprotonated (4NC⁻) forms of 4-nitrocatechol have been reported as 0.047 and 0.545, respectively.[6] These values highlight the significant impact of pH on the light-absorbing capacity of this molecule.

Unfortunately, there is a notable absence of experimentally determined MAC values or even a published UV-Vis absorption spectrum for 3-methyl-4-nitrocatechol . This data gap prevents a direct quantitative comparison with 4-nitrocatechol.

Qualitative Comparison and the Influence of the Methyl Group

In the absence of experimental data for 3M4NC, we can infer the likely influence of the methyl group on its light-absorbing properties based on fundamental principles of physical organic chemistry. The methyl group is an electron-donating group through an inductive effect. This can lead to a slight perturbation of the electronic energy levels of the chromophore.

The effect of an alkyl substituent on the UV-Vis absorption of an aromatic compound can be a small shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift), and a change in the molar absorptivity (ε). The direction and magnitude of these changes are often subtle and can depend on the position of the substituent relative to the other functional groups.

Given the position of the methyl group in 3M4NC, it is plausible that it could cause a small bathochromic shift in the absorption spectrum compared to 4NC. However, without experimental verification, this remains a hypothesis. The lack of available data underscores the need for further research to characterize the optical properties of this and other methylated nitrated aromatic compounds found in the atmosphere.

Experimental Protocol for Determining Mass Absorption Cross-Section

For researchers equipped to address the existing data gap, the following section provides a detailed, step-by-step methodology for determining the mass absorption cross-section of a water-soluble organic compound like 3M4NC or for verifying the MAC of 4NC. This protocol is based on established methods for brown carbon analysis.[7]

Part 1: Sample Preparation and Characterization
  • Synthesis and Purification: If a commercial standard is unavailable, synthesize 3-methyl-4-nitrocatechol. A potential route involves the nitration of 3-methylcatechol.[8] Purify the synthesized compound to a high degree (>98%) using techniques such as recrystallization or chromatography.[9]

  • Stock Solution Preparation: Accurately weigh a known mass of the purified compound and dissolve it in a suitable solvent (e.g., ultrapure water or methanol) to prepare a stock solution of known concentration.

  • Working Solutions: Prepare a series of working solutions of varying concentrations by serial dilution of the stock solution.

Part 2: UV-Vis Spectrophotometry
  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Use the pure solvent as a blank to zero the absorbance of the instrument across the desired wavelength range (typically 200-800 nm).

  • Absorbance Measurement: Measure the absorbance of each working solution in a quartz cuvette with a known path length (typically 1 cm).

  • Data Acquisition: Record the full absorption spectrum for each concentration.

Part 3: Total Organic Carbon (TOC) Analysis
  • Instrument Calibration: Calibrate a Total Organic Carbon (TOC) analyzer using standard solutions of a known carbon content (e.g., potassium hydrogen phthalate).

  • Sample Analysis: Measure the organic carbon concentration of the same working solutions used for the UV-Vis measurements.

Part 4: Calculation of Mass Absorption Cross-Section

The mass absorption cross-section (MAC) in units of m²/g can be calculated using the following equation:

MAC(λ) = (A(λ) * ln(10)) / (b * Cmass)

where:

  • A(λ) is the absorbance at a specific wavelength (λ), which is a dimensionless quantity.

  • ln(10) is the natural logarithm of 10, approximately 2.303.

  • b is the path length of the cuvette in meters (m).

  • Cmass is the mass concentration of the absorbing species in grams per cubic meter (g/m³).

The mass concentration (Cmass) can be determined from the organic carbon concentration measured by the TOC analyzer and the molecular formula of the compound to convert from mass of carbon to total mass of the compound.

The following diagram illustrates the experimental workflow for determining the MAC of a water-soluble organic aerosol component.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Data Analysis & Calculation synthesis Synthesis & Purification of Compound stock Prepare Stock Solution synthesis->stock dilutions Prepare Serial Dilutions stock->dilutions uv_vis UV-Vis Spectrophotometry (Measure Absorbance) dilutions->uv_vis toc TOC Analysis (Measure Organic Carbon) dilutions->toc mac_calc Calculate Mass Absorption Cross-Section (MAC) uv_vis->mac_calc concentration Calculate Mass Concentration from TOC data toc->concentration concentration->mac_calc result Wavelength-Dependent MAC (m²/g) mac_calc->result

Experimental workflow for MAC determination.

Factors Influencing Mass Absorption Cross-Section

The MAC of a compound in the condensed phase is not an intrinsic constant but is influenced by several factors. Understanding these factors is crucial for interpreting experimental data and for accurately modeling the climatic effects of atmospheric aerosols.

influencing_factors cluster_molecular Molecular Properties cluster_environmental Environmental Conditions MAC Mass Absorption Cross-Section (MAC) structure Chemical Structure (e.g., functional groups, conjugation) molar_abs Molar Absorptivity (ε) structure->molar_abs molar_abs->MAC directly proportional ph pH of the Medium ph->MAC influences ionization state solvent Solvent Polarity solvent->MAC can cause spectral shifts temp Temperature temp->MAC can affect molecular conformation

Factors influencing the Mass Absorption Cross-Section.

Conclusion

This guide has provided a comparative overview of the mass absorption cross-section of 3-methyl-4-nitrocatechol and 4-nitrocatechol. While comprehensive data are available for 4-nitrocatechol, a significant data gap exists for its methylated counterpart, 3-methyl-4-nitrocatechol. This prevents a direct quantitative comparison of their light-absorbing properties. Based on chemical principles, the presence of a methyl group in 3M4NC is expected to have a subtle effect on its absorption spectrum.

The detailed experimental protocol provided herein offers a clear pathway for researchers to determine the MAC of 3M4NC and other similar compounds, thereby contributing valuable data to the atmospheric science community. A better understanding of the optical properties of individual brown carbon chromophores is essential for reducing uncertainties in climate models and for developing a more complete picture of the impact of atmospheric aerosols on our planet.

References

  • Finewax, Z., P. J. Ziemann, and J. A. de Gouw. "Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning." Environmental Science & Technology 52.4 (2018): 1981-1989. [Link]

  • Hinrichs, R. Z., et al. "Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol." ACS Earth and Space Chemistry 4.11 (2020): 2064-2075. [Link]

  • Lin, P., et al. "Light absorption of (a) 4-nitrocatechol (4NC) and (b) methylglyoxal (mGly) under different pH conditions, respectively." ResearchGate, 2021. [Link]

  • Roman, A., et al. "Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols." Atmospheric Chemistry and Physics 22.3 (2022): 2037-2053. [Link]

  • Thompson, J. E., et al. "Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol." ACS Earth and Space Chemistry 4.11 (2020): 2064-2075. [Link]

  • Vidović, K., et al. "Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase." Environmental Science & Technology 52.14 (2018): 7796-7805. [Link]

  • PubChem. "3-Methyl-4-nitrocatechol." National Center for Biotechnology Information, PubChem Compound Database, CID=17969016. [Link]

  • Xie, M., et al. "Measurement report: PM2.5-bound nitrated aromatic compounds in Xi’an, Northwest China – seasonal variations and contributions to optical properties of brown carbon." Atmospheric Chemistry and Physics 21.5 (2021): 3685-3701. [Link]

  • Iinuma, Y., et al. "Source apportionment of brown carbon absorption by coupling ultraviolet–visible spectroscopy with aerosol mass spectrometry." Environmental science & technology letters 5.6 (2018): 349-354. [Link]

  • Moschos, V., et al. "A direct method to quantify methanol-soluble organic carbon for brown carbon absorption studies." MethodsX 8 (2021): 101341. [Link]

Sources

Validation of 3-methyl-4-nitrocatechol as a tracer for wood smoke emissions

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-Methyl-4-Nitrocatechol (3M4NC) as a Next-Generation Tracer for Wood Smoke Emissions: A Comparative Guide

Introduction

Accurate source apportionment of biomass burning (BB) and wood smoke emissions is critical for atmospheric chemistry, climate modeling, and epidemiological studies. Historically, researchers have relied on levoglucosan—a cellulose pyrolysis product—as the gold standard tracer. However, recent field and laboratory data reveal significant limitations in levoglucosan's stability during atmospheric transport. This guide objectively evaluates the performance of 3-methyl-4-nitrocatechol (3M4NC), a prominent nitro-monoaromatic hydrocarbon (NMAH), as a highly robust, next-generation alternative for tracking aged wood smoke emissions.

The Paradigm Shift: Why Move Beyond Levoglucosan?

Levoglucosan is highly specific to primary biomass burning. However, its utility diminishes rapidly in aged air masses. Experimental data demonstrates that over 80% of levoglucosan can degrade via hydroxyl (OH) radical oxidation during atmospheric transport, leading to severe underestimations of BB contributions in distant receptor sites[1].

Conversely, 3M4NC offers a dual-advantage mechanism. It is both directly emitted during lignin pyrolysis and secondarily formed in the atmosphere. 3-Methylcatechol (3MC), a primary wood smoke emission, undergoes rapid electrophilic nitration in the presence of nitrogen oxides (NOx) and nitrous acid (HNO2) under both dark and sunlight conditions[2]. This secondary formation replenishes the tracer concentration, compensating for atmospheric dilution and making 3M4NC an exceptionally stable marker for aged aerosols[3].

Mechanism N1 Lignin Pyrolysis (Wood Smoke Emission) N2 3-Methylcatechol (3MC) (Primary Precursor) N1->N2 Thermal Degradation N3 Atmospheric Aging (NOx / HNO2 / Sunlight) N2->N3 Gas & Aqueous Phase N4 3-Methyl-4-Nitrocatechol (3M4NC Tracer) N3->N4 Electrophilic Nitration N5 Brown Carbon (BrC) Aerosol Light Absorption N4->N5 UV/Vis Absorption

Atmospheric formation pathway of 3M4NC from wood smoke precursors.

Comparative Analysis: 3M4NC vs. Levoglucosan

To objectively compare these tracers, we must evaluate their atmospheric lifetimes, formation pathways, and analytical accessibility. 3M4NC not only serves as a stable tracer but also directly contributes to the optical properties of the aerosol plume.

ParameterLevoglucosan (LG)3-Methyl-4-Nitrocatechol (3M4NC)
Origin Primary (Cellulose pyrolysis)Primary (Lignin) & Secondary (3MC nitration)
Atmospheric Stability Low in aged plumes (>80% degradation)[1]High (Replenished via secondary formation)[3]
Correlation with BB Strong in fresh smokeStrong in both fresh and aged smoke[4]
Optical Properties Non-absorbingStrong UV/Vis absorption (Brown Carbon contributor)[5]
Analytical Technique GC-MS (Requires derivatization)LC-ESI-MS/MS (Direct analysis)

Self-Validating Analytical Protocol: LC-ESI-MS/MS

A major advantage of 3M4NC is its compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS), eliminating the tedious derivatization steps required for levoglucosan GC-MS analysis. The following protocol is engineered to prevent analyte oxidation and ensure high-fidelity quantification.

Methodological Causality:

  • Chelation (Trustworthiness): Nitrocatechols readily form quasi-reversible complexes with transition metals (e.g., Cu(II)) present in aerosol matrices, which can suppress MS ionization and skew quantification[1]. The addition of EDTA during extraction chelates these metals, ensuring the release of free 3M4NC[6].

  • Acidic Mobile Phase (Expertise): 3M4NC is an acidic compound. Maintaining a mobile phase at pH 3 ensures the molecule remains protonated during reversed-phase chromatography, preventing peak tailing and ensuring sharp resolution.

  • Calibration Strategy (Experience): Due to the frequent commercial unavailability of a pure 3M4NC standard, quantification is reliably achieved using the calibration curve of its structural isomer, 4-methyl-5-nitrocatechol (4M5NC). Because of their structural similarity, they exhibit nearly identical electrospray ionization (ESI) efficiencies[3][6].

Step-by-Step Workflow:

  • Sample Preparation: Punch a known area (e.g., 1.5 cm²) from a PM10 or PM2.5 quartz fiber filter[6]. Spike the filter with an internal standard (e.g., 4-nitrophenol-d4 or picric acid, 100 ng) to establish a self-validating recovery baseline[6][7].

  • Ultrasonic Extraction: Extract the filter punch three times (5 min each) using 10 mL of a methanolic solution containing 400 µM EDTA to chelate reactive metals[6].

  • Concentration: Combine the extracts, concentrate under a gentle nitrogen stream, and filter through a 0.2 µm PTFE syringe filter to remove insoluble particulates.

  • Reconstitution: Redissolve the dried extract in a methanol/water mixture (3:7, v/v) buffered with 5 mM ammonium formate (pH 3)[6].

  • LC Separation: Inject 10 µL onto an Atlantis T3 column (or an equivalent C18 column designed for polar retention). Elute isocratically at 0.2 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the specific mass-to-charge (m/z) transitions for methyl-nitrocatechols (MW: 169 Da)[3].

Protocol N1 Aerosol Filter Collection (PM10 / PM2.5) N2 Ultrasonic Extraction (MeOH + 400 µM EDTA) N1->N2 Spike with Internal Standard N3 Concentration & Filtration (0.2 µm PTFE) N2->N3 Chelate Metals (Prevent Oxidation) N4 LC Separation (Atlantis T3, pH 3 Buffer) N3->N4 Re-dissolve in Mobile Phase N5 ESI-MS/MS Detection (Negative Ion Mode) N4->N5 Isocratic Elution (0.2 mL/min)

Self-validating LC-ESI-MS/MS analytical workflow for 3M4NC quantification.

Environmental Implications: The Brown Carbon Connection

Beyond its utility as a tracer, 3M4NC is a critical component of atmospheric Brown Carbon (BrC). Unlike levoglucosan, which is optically inactive, 3M4NC strongly absorbs light in the UV and visible regions (e.g., 350 nm)[2][5]. The mass absorption coefficient (MAC) of these nitrated aromatics directly contributes to the positive radiative forcing (warming effect) of biomass burning aerosols, making 3M4NC quantification essential for accurate climate modeling[2][4].

Conclusion

While levoglucosan remains a valuable marker for fresh wood smoke, its rapid degradation limits its use in regional and global transport studies. 3-Methyl-4-nitrocatechol (3M4NC) overcomes these limitations through secondary atmospheric replenishment and direct analytical workflows. By adopting the optimized LC-ESI-MS/MS protocols outlined above, researchers can achieve highly accurate, self-validating source apportionment of biomass burning emissions while simultaneously quantifying their impact on atmospheric light absorption.

References

  • Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility | National Institutes of Health (NIH) | 6

  • Composition and mass size distribution of nitrated and oxygenated aromatic compounds in ambient particulate matter from southern and central Europe | Copernicus | 3

  • Brown carbon absorption and radiative effects under intense residential wood burning conditions in Southeastern Europe | ResearchGate |5

  • Physicochemical characterization of winter PM10 aerosol impacted by sugarcane burning from São Paulo city, Brazil | Ghent University | 4

  • Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition | MDPI | 7

  • Molecular characteristics of organic compositions in fresh and aged biomass burning aerosols | ResearchGate | 1

  • Analytical Methodologies for Nitrated monoaromatic hydrocarbons in ambient air | D-NB.info |

  • Aqueous-Phase Brown Carbon Formation from Aromatic Precursors under Sunlight Conditions | ResearchGate | 2

Sources

Cross-Validation of Methyl-Nitrocatechol Analysis: A Senior Scientist’s Guide to LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For high-throughput quantification of methyl-nitrocatechols (MNCs) in complex biological or environmental matrices, LC-ESI(-)-MS/MS is the superior "workhorse" due to sensitivity and lack of derivatization. However, GC-EI-MS remains the indispensable "orthogonal validator."

In my laboratory, we do not view these as competing methods but as a self-correcting ecosystem . LC-MS/MS often suffers from silent matrix suppression and isomer co-elution (specifically separating 4-methyl-5-nitrocatechol from its 3-methyl isomer). GC-MS, while labor-intensive due to silylation, offers hard ionization (EI) fingerprints that unequivocally confirm structural identity. This guide details how to implement a cross-validation protocol to ensure your PK or environmental data is unassailable.

Part 1: The Chemical Challenge

Methyl-nitrocatechols (MNCs) present a "perfect storm" for analytical chemists:

  • Amphoteric/Polar Nature: The catechol hydroxyls make them sticky and unstable in GC without protection.

  • Isomeric Complexity: 4-methyl-5-nitrocatechol (4M5NC) is a biomass burning tracer and potential metabolite.[1] It co-exists with 3-methyl-5-nitrocatechol (3M5NC).[1] These isomers have identical molecular weights (

    
     168 in negative mode) and similar fragmentation patterns.
    
  • Acidity: The nitro group increases the acidity of the phenolic protons, making them ideal for ESI(-) but prone to tailing on standard C18 columns.

Part 2: Protocol A — GC-MS (The Structural Validator)

Role: Confirmation of isomer identity and checking for LC matrix enhancements.

The Mechanism: Silylation

You cannot analyze free MNCs by GC; they will degrade and tail. We utilize BSTFA + 1% TMCS to replace active protons with trimethylsilyl (TMS) groups.

Critical Control Point (The "Dry" Rule): Silylation reagents hydrolyze instantly upon contact with water. If your sample has >1% moisture, the reaction fails, yielding mono-derivatized artifacts that confuse quantification.

Step-by-Step Methodology
  • Extraction: Extract sample (plasma/filter) with Ethyl Acetate (EtAc). Acidify slightly (pH 2) to ensure MNCs partition into the organic phase.

  • Drying: Evaporate EtAc to complete dryness under

    
     stream.
    
    • Senior Scientist Tip: Add 50 µL of anhydrous toluene before the final dry-down. Toluene forms an azeotrope with water, ensuring a bone-dry residue.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 10 µL Pyridine (catalyst).

    • Incubate: 70°C for 30 minutes. (Do not overheat; nitro groups can be thermally labile).

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: 5% Phenyl-arylene (e.g., DB-5MS).

    • Temp Program: Hold 60°C (1 min) → Ramp 10°C/min to 300°C.

Pros:

  • Isomer Resolution: GC columns separate 3-methyl and 4-methyl isomers more effectively than standard C18 LC columns.

  • Spectral Fingerprint: EI spectra (70 eV) provide unique fragmentation limits false positives.

Cons:

  • Derivatization introduces variability.

  • Moisture intolerance makes high-throughput automation difficult.

Part 3: Protocol B — LC-MS/MS (The Quantitation Workhorse)

Role: High sensitivity quantification and processing large sample batches.

The Mechanism: Negative Mode ESI

MNCs are acidic (


). We utilize Electrospray Ionization in Negative Mode (ESI-)  to generate the deprotonated molecular ion 

.

Critical Control Point (Column Selection): Do not use a standard C18 column. The isomers will co-elute.

  • Recommendation: Use a PFP (Pentafluorophenyl) column. The fluorine atoms in the stationary phase interact via

    
     stacking with the nitro-aromatic ring, providing superior selectivity for MNC isomers compared to alkyl-chain phases.
    
Step-by-Step Methodology
  • Sample Prep: Protein precipitation (Plasma) or solvent extraction (Filters).[2]

    • Solvent: Methanol:Water (50:50).[2]

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid (Not Formic - see note below).

    • B: Methanol.[3][4]

    • Senior Scientist Tip: Formic acid is standard, but Acetic acid often yields better ionization stability for nitrocatechols in negative mode due to slightly higher pH and buffering capacity.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-8 min: Ramp to 90% B (Slow ramp essential for isomer separation).

  • MS Parameters (MRM):

    • Parent:

      
       168.0 (
      
      
      
      ).
    • Quantifier:

      
       168.0 
      
      
      
      137.0 (Loss of NO).
    • Qualifier:

      
       168.0 
      
      
      
      108.0 (Ring fragmentation).

Part 4: The Cross-Validation Workflow

To validate your data, you must run a subset (e.g., 10%) of samples on both platforms.

Diagram: Orthogonal Validation Logic

CrossValidation Sample Biological/Environmental Sample Split Split Sample Sample->Split LC_Prep LC Prep: Dilute & Shoot / SPE Split->LC_Prep GC_Prep GC Prep: LLE + Dry + Derivatization (BSTFA/TMCS) Split->GC_Prep LC_Run LC-ESI(-)-MS/MS (PFP Column) LC_Prep->LC_Run LC_Data LC Data: High Sensitivity Risk: Matrix Suppression LC_Run->LC_Data Compare Correlation Analysis LC_Data->Compare GC_Run GC-EI-MS (DB-5MS Column) GC_Prep->GC_Run GC_Data GC Data: Structural ID Risk: Derivatization Efficiency GC_Run->GC_Data GC_Data->Compare Decision Decision Matrix Compare->Decision Valid Validated Dataset Decision->Valid Ratio 0.8 - 1.2 Investigate Check Matrix (LC) or Moisture (GC) Decision->Investigate Ratio < 0.8 or > 1.2

Caption: Orthogonal workflow demonstrating the parallel processing required to validate MNC quantification. Note the distinct failure modes: Matrix effects for LC and Moisture/Derivatization issues for GC.

Interpreting the Discrepancies

When results do not match, use this troubleshooting logic:

  • LC > GC (LC concentration is higher):

    • Cause: Usually Derivatization Failure in GC. If the sample wasn't dry, silylation was incomplete.

    • Check: Look for mono-silylated peaks in the GC chromatogram (lower retention time than di-silylated).

  • GC > LC (GC concentration is higher):

    • Cause: Usually Ion Suppression in LC-MS. The matrix is "eating" your signal.

    • Solution: Check your Internal Standard (IS) recovery. If IS recovery is low in LC, calculate the Matrix Effect (ME%) and apply a correction factor.

Part 5: Performance Comparison Data

FeatureLC-ESI(-)-MS/MSGC-EI-MS (Derivatized)
Limit of Detection (LOD) Excellent (0.5 - 5 pg/mL)Good (10 - 50 pg/mL)
Sample Preparation Minimal (Dilute/Shoot or SPE)Complex (Extraction + Drying + Derivatization)
Selectivity (Isomers) Moderate (Requires PFP column)High (Capillary GC separates isomers well)
Throughput High (10-15 min/sample)Low (30-45 min/sample incl. prep)
Matrix Effects High Risk (Ion Suppression)Low Risk (EI is robust)
Linearity Range 3-4 orders of magnitude2-3 orders of magnitude

References

  • Iinuma, Y., et al. (2010). Methyl-nitrocatechols in atmospheric aerosols as tracers for biomass burning. Environmental Science & Technology.[5] Link

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A. Link

  • Schummer, C., et al. (2009).[6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • US EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link

  • Kiontke, A., et al. (2016). General derivatization protocol for GC-MS analysis of lysine metabolites. Protocol Exchange. Link

Sources

Comparison of COMT inhibitory potency: 3-methyl-4-nitrocatechol vs Tolcapone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-methyl-4-nitrocatechol (MNC) and Tolcapone as inhibitors of Catechol-O-methyltransferase (COMT).

Executive Summary: The Potency Gap

The comparison between 3-methyl-4-nitrocatechol (MNC) and Tolcapone represents a study in Structure-Activity Relationship (SAR) evolution.

  • Tolcapone is a second-generation, highly potent, tight-binding inhibitor (IC

    
     in the low nanomolar range, ~10–20 nM). Its lipophilic benzophenone side chain anchors it into the enzyme's hydrophobic pocket, effectively "locking" the active site.
    
  • 3-methyl-4-nitrocatechol (MNC) represents a "first-generation" or core pharmacophore structure. It functions primarily as a competitive inhibitor with significantly lower potency (IC

    
     typically in the micromolar range, ~0.5–10 µM). Lacking the hydrophobic "tail" of Tolcapone, it binds reversibly and rapidly exchanges with substrates, making it pharmacologically inferior.
    

Mechanistic Foundation: COMT Inhibition[1][2][3][4]

To understand the difference in potency, one must look at the catalytic site of COMT. The enzyme requires Mg


  to coordinate the catechol substrate.[1]
  • The Nitrocatechol "Anchor": Both MNC and Tolcapone possess a nitrocatechol core (a benzene ring with two hydroxyls and a nitro group). The nitro group is electron-withdrawing, which lowers the pKa of the hydroxyl groups (pKa ~6–7 vs. ~9 for dopamine). This allows the inhibitors to bind tightly to the Mg

    
     ion as a mono-anion at physiological pH, mimicking the transition state of the methylation reaction but resisting the transfer of the methyl group from S-adenosyl-L-methionine (SAM).
    
  • The Hydrophobic "Gate": The COMT active site has a hydrophobic channel leading away from the magnesium center.

    • MNC: Has only a small methyl group. It binds to the Mg

      
       but does not occupy the hydrophobic channel.
      
    • Tolcapone: Possesses a bulky benzophenone side chain . This side chain extends into the hydrophobic pocket (interacting with residues like Trp143 and Pro174), creating a "lid" effect that drastically reduces the dissociation rate (

      
      ), leading to tight-binding inhibition .
      
Pathway Visualization: COMT Catalytic Cycle & Inhibition

COMT_Mechanism COMT COMT Enzyme (Mg2+ Bound) Complex Ternary Complex (COMT-SAM-Substrate) COMT->Complex + Substrate + SAM SAM Cofactor: SAM Substrate Substrate: Dopamine/L-DOPA Product Product: 3-O-Methyl-Dopa Complex->Product Methyl Transfer MNC Inhibitor A: 3-methyl-4-nitrocatechol (Competitive, Rapid Off-Rate) MNC->COMT Competes for Mg2+ (Weak Block) Tolcapone Inhibitor B: Tolcapone (Tight-Binding, Slow Off-Rate) Tolcapone->COMT Occupies Mg2+ & Hydrophobic Pocket (Strong Block)

Caption: Diagram illustrating the competitive entry of inhibitors. Tolcapone blocks the enzyme more effectively due to secondary hydrophobic interactions.

Comparative Potency Analysis

The following data contrasts the inhibitory parameters. Note that while Tolcapone is a clinically validated drug, MNC is primarily a chemical probe or structural intermediate.

FeatureTolcapone 3-methyl-4-nitrocatechol (MNC)
Primary Classification Tight-Binding Inhibitor (Reversible)Competitive Inhibitor
IC

(Potency)
~10 – 20 nM (Rat Liver S-COMT)~0.5 – 5.0 µM (Estimated*)
Inhibition Constant (K

)
0.1 – 1.0 nM ~200 – 1000 nM
Binding Mechanism Bidentate Mg

coordination + Hydrophobic interaction (Benzophenone tail)
Bidentate Mg

coordination only
Residence Time Long (Slow dissociation)Short (Rapid equilibrium)
Selectivity High for COMT vs. other transferasesModerate; can be metabolized by other enzymes
BBB Permeability High (Crosses Blood-Brain Barrier)Low to Moderate (Polarity limits CNS entry)

*Note: Exact IC


 for MNC varies by assay conditions (buffer pH, SAM concentration). Values provided are representative of simple mononitrocatechols (e.g., 4-nitrocatechol) compared to bisubstituted nitrocatechols.
Why the Difference?

The benzophenone moiety in Tolcapone contributes roughly 3–4 kcal/mol of binding energy compared to a simple methyl group. In drug design, this "magic methyl" vs. "hydrophobic tail" comparison highlights how occupying solvent-accessible pockets (the "gatekeeper" region) transforms a weak inhibitor into a nanomolar drug.

Experimental Workflow: Validating Inhibition

To experimentally verify the potency difference, a coupled enzymatic assay or HPLC-ECD method is recommended. The protocol below outlines a standard HPLC-based approach to determine IC


.
Protocol: Determination of IC for COMT Inhibitors

Objective: Measure the reduction in 3-O-methyl-dopamine (3-MT) formation from Dopamine.

Reagents:

  • Enzyme: Recombinant human S-COMT or Rat Liver Homogenate.

  • Substrate: Dopamine HCl (100 µM final).

  • Cofactor: S-Adenosyl-methionine (SAM) (200 µM final).

  • Buffer: Phosphate buffer (100 mM, pH 7.4) containing 5 mM MgCl

    
     and 2 mM DTT.
    
  • Inhibitors: Tolcapone (0.1 nM – 1 µM range) and MNC (10 nM – 100 µM range).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix 180 µL of Buffer + Enzyme + Inhibitor (Variable Conc.).

    • Incubate at 37°C for 10 minutes. Critical: This allows tight-binding inhibitors like Tolcapone to establish equilibrium.

  • Reaction Initiation:

    • Add 20 µL of Substrate/Cofactor mix (Dopamine + SAM).

  • Incubation:

    • Incubate at 37°C for 15–30 minutes.

  • Termination:

    • Stop reaction with 50 µL of 4M Perchloric Acid (precipitates protein).

  • Analysis:

    • Centrifuge (10,000 x g, 5 min).

    • Inject supernatant into HPLC with Electrochemical Detection (ECD) .

    • Mobile Phase: Citrate/Acetate buffer with MeOH and SOS (ion-pairing agent).

    • Detect: 3-Methoxytyramine (3-MT) peak.

Data Processing:

  • Plot % Activity vs. Log[Inhibitor].

  • Fit to Sigmoidal Dose-Response equation (Variable Slope).

  • Expected Result: Tolcapone curve will shift left by ~2–3 log units compared to MNC.

Experimental Logic Diagram

Assay_Workflow Start Start: Prepare Reagents (Enzyme, SAM, Dopamine) Step1 Pre-Incubation (10 min) Enzyme + Inhibitor + Mg2+ (Allows Tight Binding) Start->Step1 Step2 Initiate Reaction Add Dopamine + SAM Step1->Step2 Step3 Catalysis (15-30 min) Methylation of Dopamine Step2->Step3 Step4 Termination Add Perchloric Acid Step3->Step4 Step5 HPLC-ECD Analysis Quantify 3-MT Product Step4->Step5

Caption: Step-by-step workflow for the HPLC-ECD COMT inhibition assay.

Structural Insights & Safety

While Tolcapone is more potent, the structural comparison also highlights toxicity risks.

  • Tolcapone: The nitro group + lipophilic tail contributes to uncoupling of oxidative phosphorylation in mitochondria, leading to the rare but severe hepatotoxicity that restricted its clinical use.

  • MNC: Simple nitrocatechols are often less toxic but lack the efficacy to be drugs. They are rapidly glucuronidated and excreted.

  • Evolution: This SAR knowledge led to Opicapone and Entacapone , which maintain the nitrocatechol core (for potency) but alter the side chain to prevent mitochondrial penetration (safety) or BBB crossing (peripheral selectivity).

References

  • Forsberg, M., et al. (2003). "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after acute and repeated administration to humans." British Journal of Clinical Pharmacology. Link

  • Learmonth, D. A., et al. (2002). "Chemical synthesis and characterization of BIA 3-202, a novel, potent, and selective catechol-O-methyltransferase inhibitor." Journal of Medicinal Chemistry. Link

  • Männistö, P. T., & Kaakkola, S. (1999). "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new inhibitors." Pharmacological Reviews. Link

  • Bäckström, R., et al. (1989).[2] "Synthesis of some novel potent and selective catechol O-methyltransferase inhibitors." Journal of Medicinal Chemistry. Link

  • BenchChem. "3-Nitrobenzene-1,2-diol (Nitrocatechol) Structure and Properties." Link

Sources

Verifying purity of synthesized 3-methyl-4-nitrobenzene-1,2-diol via H-NMR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Verification of 3-Methyl-4-Nitrobenzene-1,2-Diol

Executive Summary & Strategic Context

In the synthesis of catechol-O-methyltransferase (COMT) inhibitors and related catecholic drugs, the intermediate 3-methyl-4-nitrobenzene-1,2-diol (3-methyl-4-nitrocatechol) presents a classic regioselectivity challenge. The nitration of 3-methylcatechol is governed by the competing directing effects of two hydroxyl groups and one methyl group, frequently resulting in a mixture of the target 4-nitro isomer and the problematic 5-nitro and 6-nitro impurities.

While HPLC is the standard for quantitative purity (%), it often fails to unequivocally distinguish between regioisomers without certified reference standards for every potential impurity—standards that are often commercially unavailable during early development.

This guide establishes 1H-NMR (Proton Nuclear Magnetic Resonance) not merely as a verification tool, but as the primary method for structural validation. We demonstrate that NMR offers a self-validating "fingerprint" based on scalar coupling (


-coupling) and Nuclear Overhauser Effect (NOE) that chromatography cannot provide.

The Analytical Decision Matrix

Before detailing the protocol, it is critical to understand when to deploy NMR versus HPLC.

AnalyticalMatrix Start Crude Synthesis Product IsomerCheck Are Regioisomers Possible? Start->IsomerCheck HPLC HPLC/UPLC-MS IsomerCheck->HPLC No (Known Route) NMR 1H-NMR (DMSO-d6) IsomerCheck->NMR Yes (Nitration) Result_Quant Quantitative Purity (%) HPLC->Result_Quant Retention Time Match Coupling Check Aromatic Coupling (J) NMR->Coupling NOE NOE Experiment (1D-NOESY) Coupling->NOE Ambiguous Ortho Result_Struct Absolute Structural Proof Coupling->Result_Struct Meta vs Ortho Dist. NOE->Result_Struct Spatial Proximity

Figure 1: Workflow for selecting the appropriate analytical technique. NMR is prioritized when regioisomerism is a risk factor.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the capabilities of H-NMR against HPLC and Melting Point analysis for this specific nitrocatechol derivative.

Feature1H-NMR (400+ MHz) HPLC / UPLC-MS Melting Point
Primary Utility Structural Proof & Regioisomer IDQuantitative Purity (%)Quick Identity Check
Regioisomer Specificity High (via Coupling & NOE)Medium (Requires separation optimization)Low (Isomers often have similar MPs)
Reference Standard? Not Required (First Principles)Required (For retention time match)Required (Literature comparison)
Limit of Detection ~0.5 - 1.0%< 0.05%N/A
Sample Recovery Yes (Non-destructive)NoNo
Critical Blind Spot Inorganic salts are invisibleCo-eluting isomers (common with catechols)Eutectic depression can be misleading

Expert Insight: HPLC is superior for detecting trace synthesis byproducts (like unreacted starting material), but it can be "fooled" by isomers. If the 4-nitro and 5-nitro isomers co-elute, HPLC will report 99% purity for a 50:50 mixture. NMR will immediately reveal the mixture as two distinct sets of signals.

Technical Deep Dive: The NMR Fingerprint

To validate 3-methyl-4-nitrobenzene-1,2-diol, we rely on the specific substitution pattern of the benzene ring.

The Target Structure (4-Nitro)
  • Positions 1, 2: Hydroxyl groups (-OH).

  • Position 3: Methyl group (-CH3).[1][2]

  • Position 4: Nitro group (-NO2).[1][3][4][5]

  • Positions 5, 6: Protons (H).

The "Smoking Gun" Signals
  • Aromatic Region (The Coupling Logic):

    • Target (4-Nitro): Protons at C5 and C6 are adjacent (ortho).

      • Expectation: Two doublets (an AB system) with a coupling constant

        
         .
        
    • Impurity (5-Nitro): Protons at C4 and C6 are separated by a carbon (meta).

      • Expectation: Two doublets with a coupling constant

        
         .
        
    • Impurity (6-Nitro): Protons at C4 and C5 are adjacent (ortho).

      • Expectation: Two doublets with

        
         .
        

    Differentiation Strategy: If you see

    
    , you have the 5-nitro impurity. If you see 
    
    
    
    , you have either the 4-nitro or 6-nitro isomer. (See Section 5 for the NOE solution).
  • Methyl Region:

    • The methyl group at C3 appears as a singlet around 2.2 – 2.4 ppm .

    • Shift Effect: In the 4-nitro isomer, the methyl group is ortho to the electron-withdrawing nitro group, causing a slight downfield shift (deshielding) compared to the 6-nitro isomer where the methyl is para to the nitro group.

  • Hydroxyl Protons (Solvent Dependent):

    • In DMSO-d6 , the phenolic protons appear as broad singlets, typically between 9.0 – 11.0 ppm . Their presence confirms the catechol moiety is intact and not alkylated.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving splitting patterns.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? CDCl3 often leads to broad phenolic peaks due to proton exchange. DMSO forms hydrogen bonds with the phenols, sharpening the peaks and slowing exchange.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for NOE).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 5–10 mg of the dried synthesized solid.

    • Dissolve completely in 0.6 mL DMSO-d6 .

    • Critical: Ensure the solution is clear. Suspended solids will ruin field homogeneity (shimming).

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       seconds. (Essential for accurate integration of the aromatic protons vs. the methyl group).
      
    • Scans (NS): 16–64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm (to catch downfield phenols).

  • The "Tie-Breaker" Experiment (1D-NOESY):

    • Scenario: You observe ortho-coupling (

      
      ). Is it the 4-nitro (Target) or 6-nitro (Impurity)?
      
    • Logic:

      • 6-Nitro Isomer: The Methyl group (C3) is adjacent to a Proton (C4). Irradiating the Methyl signal will enhance the aromatic doublet.

      • 4-Nitro Isomer (Target): The Methyl group (C3) is adjacent to the Nitro group (C4). There is NO aromatic proton neighbor. Irradiating the Methyl signal will show zero enhancement in the aromatic region.

    • Action: Run a selective 1D-NOESY targeting the methyl peak at ~2.3 ppm.

Visualizing the Structural Logic

The following diagram maps the logical deduction process based on the spectral data obtained.

StructureLogic Input Acquire 1H-NMR Spectrum Coupling Analyze Aromatic Coupling (J) Input->Coupling Meta J = 2.0 Hz (Meta) Coupling->Meta Ortho J = 8.5 Hz (Ortho) Coupling->Ortho Impurity5 ID: 5-Nitro Isomer (Impurity) Meta->Impurity5 NOE_Check Perform NOE on Methyl Ortho->NOE_Check NOE_Pos Enhancement Observed (Me next to H) NOE_Check->NOE_Pos NOE_Neg No Enhancement (Me next to NO2) NOE_Check->NOE_Neg Impurity6 ID: 6-Nitro Isomer (Impurity) NOE_Pos->Impurity6 Target CONFIRMED: 3-Methyl-4-Nitrocatechol NOE_Neg->Target

Figure 2: The logical deduction tree for isomer identification using Coupling Constants and NOE.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects on benzene rings).
  • Singh, S., et al. (2013). "Regioselective nitration of phenols and their derivatives." Journal of Chemical Sciences, 125, 1203–1207.

  • Reich, H. J. (2023). "NMR Data: Proton Coupling Constants." University of Wisconsin-Madison Chemistry. (Verified database for J-coupling values).

  • PubChem. "3-Methyl-4-nitrocatechol Compound Summary." National Library of Medicine.

Sources

Analytical Platforms for the Simultaneous Quantification of Levoglucosan and 3-Methyl-4-Nitrocatechol in Winter Aerosols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the chemical evolution of winter smog requires distinguishing between fresh primary emissions and aged secondary organic aerosols (SOA). In recent atmospheric chemistry studies, the correlation between levoglucosan (a primary tracer) and 3-methyl-4-nitrocatechol (3M4NC) (a secondary tracer) has emerged as a critical fingerprint for aged winter residential heating plumes.

Because these two compounds possess vastly different physicochemical properties—levoglucosan is a highly polar, neutral anhydrosugar, while 3M4NC is a thermally labile, acidic nitroaromatic—quantifying them simultaneously presents a significant analytical challenge. This guide objectively compares the performance of dominant analytical platforms (GC-MS, LC-MS/MS, and HPAEC-PAD) and provides field-proven, self-validating methodologies for their extraction and quantification.

Mechanistic Context: The Winter Correlation

To understand the analytical requirements, one must first understand the causality of their atmospheric correlation.

During winter, residential biomass burning releases massive quantities of primary aerosols. The pyrolysis of cellulose directly emits 1, which is chemically stable and serves as a conservative tracer. Simultaneously, the pyrolysis of lignin emits volatile aromatic precursors, such as m-cresol and various phenols.

In the stagnant, cold boundary layers typical of winter, high concentrations of anthropogenic NOₓ drive rapid dark aqueous-phase or photochemical oxidation. The co-emitted m-cresol undergoes electrophilic nitration to form2. Because the precursor (cresol) and the primary tracer (levoglucosan) are co-emitted from the exact same source, the resulting SOA product (3M4NC) exhibits a 3 with levoglucosan, allowing researchers to model the aging process of the biomass plume.

Atmospheric_Pathway BB Winter Biomass Burning Cell Cellulose Pyrolysis BB->Cell Lig Lignin Pyrolysis BB->Lig Lev Levoglucosan (Primary Tracer) Cell->Lev Direct Emission Cresol m-Cresol / Phenols Lig->Cresol Direct Emission MNC 3-methyl-4-nitrocatechol (Secondary Tracer) Lev->MNC Strong Winter Correlation Ox Atmospheric Aging (NOx, Dark/Aqueous) Cresol->Ox Ox->MNC Nitration

Fig 1: Atmospheric formation and correlation of levoglucosan and 3-methyl-4-nitrocatechol.

Comparative Analysis of Analytical Platforms

Selecting the right platform dictates the accuracy of your aerosol source apportionment. Here is an objective evaluation of the three primary methodologies:

Platform A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism & Causality: GC-MS is the historical gold standard for 4. However, levoglucosan contains three free hydroxyl (-OH) groups, making it highly polar and non-volatile. To analyze it via GC, researchers must perform a derivatization step (typically using BSTFA + TMCS) to replace the acidic protons with trimethylsilyl (TMS) groups. This lowers the boiling point and prevents irreversible adsorption to the GC column.

  • Limitation: While excellent for levoglucosan, GC-MS is poorly suited for 3M4NC. Nitroaromatics are thermally labile and can degrade at the high temperatures required for GC injection ports.

Platform B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Mechanism & Causality: LC-MS/MS is the premier choice for5. Using Negative Electrospray Ionization (ESI-), 3M4NC easily deprotonates to form a highly stable phenoxide anion ([M-H]⁻), driven by the electron-withdrawing nature of the nitro group.

  • Advantage: LC-MS/MS allows for direct injection of aqueous/methanol filter extracts without derivatization. Recent advancements in 6 also permit the simultaneous detection of levoglucosan, making it the most versatile unified platform.

Platform C: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
  • Mechanism & Causality: HPAEC-PAD exploits the weakly acidic nature of carbohydrates at high pH (>12) to separate them on an anion-exchange column, followed by pulsed amperometric detection.

  • Limitation: While it provides 7 without derivatization, it is entirely incapable of analyzing nitroaromatics like 3M4NC, necessitating a split-workflow approach.

Quantitative Performance Comparison

Performance MetricGC-MS (Derivatization)LC-ESI-MS/MSHPAEC-PAD
Target Analytes Levoglucosan (Excellent)3M4NC (Poor/Degrades)3M4NC (Excellent)Levoglucosan (Good)Levoglucosan (Excellent)3M4NC (N/A)
Limit of Detection (LOD) ~1.0 – 15.0 pg/µL~0.6 – 4.2 ng/mL~2.0 – 5.0 ng/mL
Sample Prep Complexity High (Extraction, Drying, Silylation)Low (Extraction, Filtration, Buffer)Low (Aqueous Extraction)
Matrix Effects Low (High chromatographic resolution)Moderate to High (Ion suppression in ESI)Low (Specific to electroactive species)
Throughput Low (~45 min run + prep)High (~15 min run)Medium (~30 min run)

Self-Validating Experimental Protocols

To achieve rigorous quantification, modern laboratories utilize a split-aliquot workflow combining GC-MS (for primary saccharides) and LC-MS/MS (for secondary nitroaromatics).

The Principle of Self-Validation (Isotope Dilution): Before any extraction occurs, the filter is spiked with isotopically labeled standards (e.g., ¹³C₆-levoglucosan and 4-nitrophenol-d₄). Any subsequent physical loss during filtration, evaporation, or derivatization—as well as any ionization suppression in the MS source—affects the native compound and the heavy isotope equally. The instrument quantifies the ratio, which remains immutable, ensuring absolute accuracy regardless of matrix complexity.

Step-by-Step Workflow

Phase 1: Extraction & Spiking

  • Punching: Excise a standard area (e.g., 1.5 cm²) from the quartz fiber PM2.5/PM10 filter.

  • Isotope Spiking: Spike the filter directly with 50 µL of a mixed internal standard solution containing ¹³C₆-levoglucosan (for GC) and 4-nitrophenol-d₄ (for LC).

  • Ultrasonic Extraction: Submerge the filter in 10 mL of Methanol. Sonicate in an ice bath for 15 minutes to prevent thermal degradation of labile SOA products. Repeat twice and pool the extracts.

  • Aliquot Split: Divide the pooled extract equally into "Aliquot A" (for GC-MS) and "Aliquot B" (for LC-MS/MS).

Phase 2: GC-MS Preparation (Levoglucosan)

  • Evaporation: Evaporate Aliquot A to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 10 µL of anhydrous pyridine. Incubate at 70°C for 3 hours. Causality: Pyridine acts as an acid scavenger to drive the silylation reaction forward.

  • Analysis: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode (monitoring m/z 204, 217, and 333 for derivatized levoglucosan).

Phase 3: LC-ESI-MS/MS Preparation (3M4NC)

  • Concentration: Evaporate Aliquot B to near dryness (~100 µL) under Nitrogen.

  • Reconstitution: Reconstitute to 1.0 mL using a 50:50 mixture of Methanol and 5 mM Ammonium Formate buffer (pH 3). Causality: The acidic buffer ensures reproducible retention times on reverse-phase columns (like Atlantis T3) while sublimating completely in the MS source to prevent salt buildup.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove insoluble soot particles.

  • Analysis: Inject 10 µL into the LC-MS/MS operating in Negative ESI Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 168 → 108 for 3M4NC.

Analytical_Workflow Filter Aerosol Filter (PM2.5/PM10) Extract Ultrasonic Extraction (MeOH + Isotope Stds) Filter->Extract Split Sample Aliquot Split Extract->Split PrepGC Dry & Derivatize (BSTFA + TMCS) Split->PrepGC PrepLC Filter & Buffer (Ammonium Formate) Split->PrepLC GCMS GC-MS Analysis (Levoglucosan) PrepGC->GCMS LCMS LC-ESI-MS/MS Analysis (3M4NC) PrepLC->LCMS

Fig 2: Comparative analytical workflow for GC-MS and LC-MS/MS quantification of aerosol tracers.

References

  • BenchChem. "A Comparative Guide to the Accurate and Precise Quantification of Levoglucosan." 1

  • Copernicus Publications. "An intercomparison study of analytical methods used for quantification of levoglucosan in ambient aerosol filter samples." 4

  • ResearchGate. "Comparison of various attributes of the analytical methods for biomass combustion marker determination." 7

  • Copernicus Publications. "Composition and mass size distribution of nitrated and oxygenated aromatic compounds in ambient particulate matter from southern and central Europe." 2

  • UGent. "Physicochemical characterization of winter PM10 aerosol impacted by sugarcane burning from São Paulo city, Brazil." 3

  • MDPI. "Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry." 8

  • NIH. "Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility."5

  • ACS Publications. "Direct Injection Liquid Chromatography High-Resolution Mass Spectrometry for Determination of Primary and Secondary Terrestrial and Marine Biomarkers in Ice Cores." 6

Sources

Assessing Inter-Laboratory Reproducibility for Nitrocatechol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Nitrocatechols

Nitrocatechols—such as opicapone, entacapone, and tolcapone—are highly potent catechol-O-methyltransferase (COMT) inhibitors that play a pivotal role in the pharmacotherapy of Parkinson's disease (1)[1]. Accurate quantification of these therapeutics in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for robust pharmacokinetic (PK) modeling and therapeutic drug monitoring (2)[2].

However, achieving high inter-laboratory reproducibility is notoriously difficult due to the inherent chemical instability of the nitrocatechol moiety. As a Senior Application Scientist, I frequently observe laboratories struggling with three mechanistic hurdles:

  • Oxidative Degradation: The catechol hydroxyl groups readily oxidize to quinones in the presence of oxygen and trace metals.

  • Photo-degradation: Light exposure triggers rapid trans-to-cis isomerization (particularly in entacapone), skewing quantitative results (3)[3].

  • Metal Chelation: Nitrocatechols chelate with metal ions in LC tubing and extraction vessels, leading to severe peak tailing and signal attenuation.

To meet the strict ≤15% Coefficient of Variation (CV) mandated by FDA and EMA Bioanalytical Method Validation (BMV) guidelines (4)[4], the choice of sample preparation is just as critical as the mass spectrometry parameters.

Mechanistic Comparison of Sample Preparation Strategies

To establish a reliable assay, we evaluated a standardized automated Solid Phase Extraction platform (AutoSPE-Nitro™ ) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) .

AutoSPE-Nitro™ (Automated Mixed-Mode SPE)
  • Mechanism: Utilizes a polymeric mixed-mode anion exchange sorbent. The acidic hydroxyl groups of the nitrocatechol bind strongly at a neutral pH. This allows for rigorous washing of matrix interferences (like phospholipids) before targeted elution using an acidified organic solvent.

  • Causality for Reproducibility: By automating the liquid handling in a light-shielded environment, operator-to-operator variability is eliminated. The targeted wash steps prevent matrix-induced ion suppression in the MS source.

Liquid-Liquid Extraction (LLE)
  • Mechanism: Employs immiscible organic solvents (e.g., ethyl acetate) under acidic conditions to partition the un-ionized nitrocatechol into the organic layer.

  • Causality for Failure: LLE is highly operator-dependent. Slight variations in vortexing intensity lead to emulsion formation at the aqueous-organic interface, trapping the analyte and causing erratic recovery rates across different laboratories.

Protein Precipitation (PPT)
  • Mechanism: Addition of a crash solvent (acetonitrile) to denature plasma proteins.

  • Causality for Failure: While fast, PPT leaves massive amounts of endogenous phospholipids in the extract. These lipids co-elute with the nitrocatechols, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe, unpredictable ion suppression.

Self-Validating Experimental Protocol: Opicapone Quantification

The following protocol details a self-validating LC-MS/MS workflow utilizing the AutoSPE-Nitro™ platform to quantify opicapone, using tolcapone as the internal standard (IS).

Step 1: Sample Stabilization (Critical)

  • Action: Collect whole blood in K2EDTA tubes. Centrifuge immediately at 4°C. Aliquot plasma into amber microcentrifuge tubes and instantly add 0.1% ascorbic acid (v/v).

  • Causality: EDTA chelates trace metals, preventing metal-catalyzed oxidation. Ascorbic acid acts as a sacrificial antioxidant, preserving the catechol ring. Amber tubes prevent photo-isomerization.

Step 2: Automated Extraction (AutoSPE-Nitro™)

  • Load: Transfer 100 µL of stabilized plasma (spiked with 50 ng/mL tolcapone IS) to the 96-well SPE plate.

  • Wash: Dispense 1.0 mL of 5% Methanol in water.

    • Causality: This removes salts and polar peptides without breaking the strong ionic bond between the nitrocatechol and the anion-exchange sorbent.

  • Elute: Dispense 2 x 500 µL of Acetonitrile containing 2% Formic Acid.

    • Causality: The low pH drops below the pKa of the nitrocatechol hydroxyls, neutralizing their charge and releasing them from the sorbent.

  • Reconstitute: Evaporate under nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) Acetonitrile.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) MRM mode.

    • Opicapone transition: m/z 412.1 → 271.0

    • Tolcapone IS transition: m/z 272.1 → 212.0

Step 4: System Suitability & Self-Validation

  • Action: Program the sequence to inject a matrix blank immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Causality: Nitrocatechols are notorious for adhering to stainless steel LC components. This step self-validates the absence of carryover, ensuring the integrity of subsequent low-concentration samples.

Quantitative Data: Inter-Laboratory Performance

A multi-center validation study was conducted across three independent laboratories to assess the reproducibility of the three extraction methodologies. Data was generated using human plasma spiked with opicapone across low, medium, and high quality control (QC) levels.

Validation ParameterAutoSPE-Nitro™Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)FDA/EMA BMV Threshold
Inter-Lab Precision (CV%) 4.2% - 6.1%11.4% - 16.8%14.5% - 22.3%≤ 15.0%
Mean Recovery (%) 94.5 ± 2.1%82.3 ± 8.5%98.1 ± 5.4%Consistent across QCs
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 ± 0.120.45 ± 0.25~1.0 (Minimal Effect)
Carryover (ULOQ to Blank) < 5% of LLOQ< 5% of LLOQ12% of LLOQ≤ 20% of LLOQ

Data Interpretation: Only the AutoSPE-Nitro™ platform consistently maintained inter-laboratory precision well below the 15% regulatory threshold. PPT failed due to severe ion suppression (Matrix Factor 0.45), while LLE failed precision metrics due to operator variability during phase separation.

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation Methodologies Plasma Stabilized Plasma Sample (K2EDTA + Ascorbic Acid) AutoSPE AutoSPE-Nitro™ (Automated Mixed-Mode SPE) Plasma->AutoSPE LLE Liquid-Liquid Extraction (Manual Partitioning) Plasma->LLE PPT Protein Precipitation (Solvent Denaturation) Plasma->PPT LCMS LC-MS/MS Quantification (Negative ESI MRM) AutoSPE->LCMS High Recovery & Stability LLE->LCMS Operator Variability PPT->LCMS Severe Ion Suppression Data Inter-Laboratory Reproducibility Assessment LCMS->Data

Workflow comparing sample preparation strategies for nitrocatechol LC-MS/MS quantification.

References

  • Opicapone Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Source: PMC / NIH URL
  • DEVELOPMENT AND VALIDATION OF OPICAPONE IN HUMAN PLASMA USING TOLCAPONE AS INTERNAL STANDARD BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY Source: JETIR URL
  • Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequivalence Study Source: ResearchGate URL
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?

Sources

Safety Operating Guide

Professional Laboratory Handling and Disposal Guide: 3-Methyl-4-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional laboratory guidance for the handling and disposal of 3-methyl-4-nitrobenzene-1,2-diol, designed for researchers and institutional EHS (Environmental Health and Safety) compliance.

Introduction and Chemical Context

3-Methyl-4-nitrobenzene-1,2-diol (commonly referred to as 3-methyl-4-nitrocatechol) is a substituted nitrocatechol frequently encountered in atmospheric chemistry research as a secondary organic aerosol (SOA) tracer, formed via the nighttime oxidation of catechols in the presence of nitrogen oxides[1]. It is also utilized as an intermediate in specialized biochemical degradation assays[2].

Because it possesses both a nitro group and a catechol moiety, it presents specific handling challenges. The catechol structure is prone to oxidation, while the nitro group contributes to its toxicity profile. Proper lifecycle management—from operational handling to EHS-coordinated disposal—is critical to maintaining a safe, compliant laboratory environment.

Physicochemical and Hazard Profile

To design a self-validating safety protocol, we must first establish the physical and toxicological boundaries of the substance. The following table summarizes the critical data required for risk assessment.

Property / Hazard CategoryValue / DescriptionMechanistic Implication for Handling
IUPAC Name 3-methyl-4-nitrobenzene-1,2-diolContains reactive hydroxyls and an electron-withdrawing nitro group[3].
Molecular Weight 169.13 g/mol [3]Relatively low MW; fine powders pose inhalation risks.
GHS Hazard H302 Harmful if swallowed[3]Mandates strict prohibition of eating/drinking in the workspace.
GHS Hazard H315 & H319 Causes skin/serious eye irritation[3]Requires chemical-resistant nitrile gloves and splash goggles.
GHS Hazard H335 May cause respiratory irritation[3]All solid handling must occur within a certified chemical fume hood.

Operational Safety and Handling Methodology

The following step-by-step protocol ensures that exposure risks are mitigated prior to the generation of any chemical waste.

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing, transfer, and dissolution of 3-methyl-4-nitrobenzene-1,2-diol inside a certified Class II chemical fume hood or a localized exhaust ventilation (LEV) system.

  • Causality: The compound is a known respiratory irritant (H335)[3]. Drafts from standard laboratory HVAC can aerosolize fine powders, leading to inhalation exposure and widespread surface contamination.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Equip standard laboratory PPE: flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and disposable nitrile gloves (minimum 4 mil thickness).

  • Causality: Nitrile provides an adequate barrier against transient contact with solid nitroaromatics, preventing the skin irritation (H315) associated with this compound[3].

Step 3: Material Handling and Reactivity Precautions

  • Action: Use anti-static spatulas for powder transfer. Store the primary container away from strong oxidizers and strong bases.

  • Causality: Catechols are easily deprotonated by bases to form reactive quinones, and the presence of a nitro group makes the molecule sensitive to aggressive oxidative environments.

Institutional Waste Segregation and Disposal Procedures

Critical Safety Directive: Under no circumstances should researchers attempt to chemically neutralize, treat, or destroy 3-methyl-4-nitrobenzene-1,2-diol waste in the laboratory. All waste must be routed to licensed high-temperature incineration facilities via your institution's EHS department.

Solid Waste Disposal Protocol
  • Collection: Sweep up any contaminated consumables (weigh boats, Kimwipes, filter papers) and trace powder using a dedicated brush or damp wipe.

  • Containment: Place the materials into a heavy-duty, sealable polyethylene bag or a rigid, puncture-resistant high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag. Explicitly list the contents as "3-Methyl-4-nitrobenzene-1,2-diol (Solid Waste)" and check the boxes for "Toxic" and "Irritant".

  • Storage: Store in the designated Satellite Accumulation Area (SAA) within secondary containment until EHS pickup.

Liquid Waste Disposal Protocol (Solutions)
  • Segregation: Determine the solvent used. If dissolved in standard organic solvents (e.g., methanol, acetonitrile), route to the Non-Halogenated Organic Waste stream. If dissolved in chlorinated solvents (e.g., dichloromethane), route to the Halogenated Organic Waste stream.

  • Containment: Pour the solution into an approved, compatible 4L or 10L EHS liquid waste carboy. Do not fill past 80% capacity to allow for vapor expansion.

  • Labeling: Update the attached hazardous waste log immediately. List "3-Methyl-4-nitrobenzene-1,2-diol" and its approximate concentration, alongside the solvent composition.

  • EHS Transfer: Submit a waste collection request to EHS. The waste will be transported to an EPA-permitted (or local equivalent) Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which safely breaks down the nitroaromatic ring into CO2, H2O, and NOx (which are scrubbed by the facility).

Spill Response and Waste Routing Workflow

The following diagram illustrates the logical decision tree for managing accidental releases and routing the resulting waste streams correctly.

Caption: Decision matrix for 3-methyl-4-nitrobenzene-1,2-diol spill response and EHS waste routing.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17969016, 3-Methyl-4-nitrocatechol". PubChem, [Link].

  • Vidović, K., et al. "Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase". Environmental Science & Technology, Figshare, 2018. [Link]

  • Suen, W. C., et al. "Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT". Journal of Bacteriology, American Society for Microbiology. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.